2,2-Bis(hydroxymethyl)propionic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBDIHRZYDMNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34590-77-7 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34590-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027577 | |
| Record name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4767-03-7 | |
| Record name | Dimethylolpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4767-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylolpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylolpropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(hydroxymethyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLOLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHI8V17MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,2-Bis(hydroxymethyl)propionic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental properties of 2,2-Bis(hydroxymethyl)propionic acid (DMPA). It is intended to be a core resource for researchers, scientists, and professionals in drug development who are utilizing or considering this versatile molecule in their work. This guide covers its chemical and physical properties, detailed experimental protocols for their determination, and its applications, particularly in the realm of polymer chemistry and drug delivery.
Core Properties
This compound, also known as Dimethylolpropionic acid (DMPA), is a trifunctional molecule possessing a carboxylic acid group and two primary hydroxyl groups.[1] This unique structure makes it an invaluable building block in the synthesis of a wide array of polymers and functionalized materials.[2]
Chemical and Physical Data
The fundamental chemical and physical properties of DMPA are summarized in the tables below for easy reference and comparison.
Table 1: General Chemical Information
| Property | Value | Reference |
| IUPAC Name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | [1][3] |
| Synonyms | Dimethylolpropionic acid, bis-MPA | [4] |
| CAS Number | 4767-03-7 | [1] |
| Molecular Formula | C₅H₁₀O₄ | [4] |
| Molecular Weight | 134.13 g/mol | [3] |
| Appearance | White crystalline powder/solid | [2][4] |
| Odor | Odorless |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 185 - 191 °C | [5] |
| Boiling Point | No information available | |
| pKa (Predicted) | 4.16 ± 0.15 | [2] |
| Solubility | ||
| Water | Soluble | [6] |
| Methanol | Soluble | [6] |
| Dimethylformamide (DMF) | Soluble | [6] |
| Acetone | Slightly soluble | |
| Benzene | Insoluble | |
| Toluene | Insoluble | |
| Vapor Density | <1 (vs air) |
Applications in Research and Drug Development
The unique trifunctional nature of DMPA makes it a versatile building block for the synthesis of complex macromolecules. Its biocompatibility and biodegradability have led to significant interest in its use for biomedical applications.
Dendrimer Synthesis
DMPA is a key monomer in the divergent synthesis of dendrimers and hyperbranched polymers.[2] The AB₂ structure (one carboxylic acid and two hydroxyl groups) allows for the controlled, generational growth of highly branched, well-defined macromolecular architectures.[2] These dendrimers are being extensively investigated as drug delivery vehicles due to their monodispersity, high surface functionality, and internal cavities that can encapsulate therapeutic agents.[7][8]
Drug Delivery Systems
DMPA-based dendrimers are promising candidates for advanced drug delivery systems.[9] Their surfaces can be functionalized with targeting ligands to direct the delivery of encapsulated drugs to specific cells or tissues. The polyester (B1180765) backbone of these dendrimers is biodegradable, which is a significant advantage for in vivo applications.[10] Cationic modifications of DMPA-based dendrimers have also been explored for gene delivery applications, where they can form complexes with nucleic acids and facilitate their entry into cells.[9]
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of a solid sample of DMPA.
Materials:
-
DMPA sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus with a heating block and thermometer/digital temperature sensor
-
Mortar and pestle (if the sample is not already powdered)
Procedure:
-
Sample Preparation: Ensure the DMPA sample is completely dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.[11]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.[12]
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[6]
-
Heating:
-
If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.[6]
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.[13]
-
If the melting point is unknown, perform a rapid preliminary determination to find an approximate range, then repeat with a fresh sample using a slower heating rate.[13]
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens of the apparatus.
-
Record the temperature at which the first drop of liquid appears. This is the initial melting point.[12]
-
Record the temperature at which the entire sample has melted and become a clear liquid. This is the final melting point.[12]
-
The melting point is reported as a range from the initial to the final temperature.
-
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of DMPA in water at a specific temperature.
Materials:
-
DMPA sample
-
Distilled or deionized water
-
Screw-capped vials or flasks
-
Shaking incubator or magnetic stirrer with a temperature-controlled bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical method for quantification (e.g., HPLC, titration)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid DMPA to a known volume of water in a vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the container and place it in a shaking incubator or a temperature-controlled water bath with stirring. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle by letting the container stand in the temperature-controlled environment for a period.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. The filter material should be compatible with the aqueous solution.
-
Quantification: Accurately dilute the filtered saturated solution with a known volume of water. Determine the concentration of DMPA in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or by titration with a standardized base.
-
Calculation: Calculate the original concentration of DMPA in the saturated solution, taking into account the dilution factor. This concentration represents the aqueous solubility of DMPA at the specified temperature.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and application of DMPA-based materials.
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. This compound | 4767-03-7 [chemicalbook.com]
- 3. Dimethylolpropionic acid | C5H10O4 | CID 78501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. royal-chem.com [royal-chem.com]
- 5. This compound | CAS#:4767-03-7 | Chemsrc [chemsrc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Dendrimer-based Approach to Novel Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds [unige.iris.cineca.it]
- 10. mdpi.com [mdpi.com]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to Depot Medroxyprogesterone Acetate (DMPA): Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and signaling pathways of Depot Medroxyprogesterone (B1676146) Acetate (B1210297) (DMPA), a synthetic progestin widely used in long-acting injectable contraceptives and other hormonal therapies.
Chemical Identity and Physicochemical Properties
Depot Medroxyprogesterone Acetate, a derivative of progesterone (B1679170), is a white to off-white, odorless crystalline powder.[1] Its chemical structure is characterized by a methyl group at the C6α position and an acetoxy group at the C17α position of the progesterone backbone. This substitution enhances its progestational activity and metabolic stability.
Table 1: Chemical and Physical Properties of Medroxyprogesterone Acetate
| Property | Value | Reference(s) |
| IUPAC Name | [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
| CAS Number | 71-58-9 | |
| Molecular Formula | C₂₄H₃₄O₄ | [2] |
| Molecular Weight | 386.52 g/mol | [3] |
| Melting Point | 200-210 °C | [1][4] |
| Solubility | Insoluble in water; Freely soluble in chloroform; Soluble in acetone (B3395972) and dioxane; Sparingly soluble in alcohol and methanol; Slightly soluble in ether. | [1][4][5] |
| XLogP3 | 4.1 | [2] |
| Stability | Stable in air. Sensitive to prolonged exposure to light. Incompatible with strong oxidizing agents. | [1][5] |
Chemical Reactivity and Stability
The chemical reactivity of DMPA is crucial for its formulation, stability, and in vivo behavior.
Stability and Degradation
DMPA is stable under normal storage conditions but can undergo degradation under stress conditions such as acidic, basic, oxidative, and photolytic exposure.[6] Forced degradation studies have shown that the most significant degradation occurs under basic conditions, followed by acidic, oxidative, and light exposure.[6] Thermal degradation is less pronounced.[6] Stability studies of injectable suspensions should monitor for degradation products, particle size distribution, and crystal form, especially if terminal sterilization is employed.[7]
Metabolism
DMPA is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[8][9][10] The metabolism of MPA is a CYP-dependent process.[10] Metabolic reactions include hydroxylation at the 1β, 2β, and 6β positions, followed by conjugation with glucuronic acid.[11] The major metabolites are excreted in the urine, with only minor amounts excreted as sulfates.[12] Co-administration of DMPA with strong CYP3A4 inducers can decrease MPA plasma concentrations, potentially reducing its efficacy, while co-administration with CYP3A4 inhibitors can increase its plasma concentrations.[13]
The primary metabolites identified are 6β-hydroxy MPA, 2β-hydroxy MPA, and 1β-hydroxy MPA.[11] The formation of these metabolites is predominantly catalyzed by CYP3A4.[8][11]
Signaling Pathways and Mechanism of Action
DMPA exerts its biological effects primarily by acting as an agonist at the progesterone receptor (PR).[14] The binding of DMPA to the PR initiates a cascade of molecular events that lead to the regulation of target gene expression.
Progesterone Receptor Signaling
The progesterone receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[15][16] Upon binding to DMPA in the cytoplasm, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.[17][18] In the nucleus, the DMPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[17]
The PR can also mediate rapid, non-genomic effects through activation of cytoplasmic signaling pathways, such as the Src/MAPK pathway.[19] These rapid actions are initiated by a subpopulation of PR located outside the nucleus.[19]
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Depot medroxyprogesterone acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Medroxyprogesterone acetate (CAS 71-58-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. extranet.who.int [extranet.who.int]
- 8. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of human cytochrome P450 3A4 in metabolism of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. pfizermedical.com [pfizermedical.com]
- 13. A Semimechanistic Pharmacokinetic Model for Depot Medroxyprogesterone Acetate and Drug–Drug Interactions With Antiretroviral and Antituberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
An In-Depth Technical Guide to the Synthesis of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Bis(hydroxymethyl)propionic acid (DMPA), also known as dimethylolpropionic acid, is a versatile trifunctional molecule possessing two primary hydroxyl groups and a sterically hindered carboxylic acid group. This unique structure makes it an invaluable building block in the synthesis of a wide array of polymers and materials. Its incorporation into polymer backbones, particularly in the production of waterborne polyurethanes and polyesters, imparts hydrophilicity and improves emulsifiability without the need for external surfactants. This technical guide provides a comprehensive overview of the primary synthetic route to DMPA, detailing the reaction mechanism, a step-by-step experimental protocol, and key characterization data.
Introduction
This compound (CAS No: 4767-03-7) is a white, crystalline solid that is soluble in water and polar organic solvents.[1][2] Its molecular structure, featuring both hydroxyl and carboxyl functional groups, allows it to act as a chain extender, crosslinking agent, and a hydrophilic monomer.[1] These properties have led to its widespread use in the formulation of environmentally friendly coatings, adhesives, and resins.[1][2] In the pharmaceutical and drug development sectors, the biocompatible nature of DMPA-containing polymers makes them attractive for applications in drug delivery systems and biomedical devices.
This guide focuses on the most common and industrially relevant synthesis of DMPA, which proceeds via a base-catalyzed condensation of propionaldehyde (B47417) with formaldehyde (B43269), followed by a crossed Cannizzaro reaction.
Reaction Mechanism and Synthesis Pathway
The synthesis of this compound from propionaldehyde and formaldehyde is a two-stage process that occurs in a single pot under basic conditions. The overall reaction is as follows:
CH₃CH₂CHO + 2 HCHO + NaOH → (HOCH₂)₂C(CH₃)COOH + H₂
The reaction proceeds through an initial double aldol-type condensation followed by an intermolecular hydride transfer in a crossed Cannizzaro reaction.
Signaling Pathway of DMPA Synthesis
Caption: Reaction pathway for the synthesis of DMPA.
Experimental Protocols
The following experimental protocol is adapted from a patented method for the synthesis of 2,2-dimethylolpropionic acid.
Materials and Equipment
-
Formaldehyde solution (e.g., 37 wt. % in H₂O)
-
Propionaldehyde
-
Sodium hydroxide (B78521) (or other suitable base)
-
Formic acid (for neutralization)
-
30% Hydrogen peroxide
-
Four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer
-
pH meter
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
-
Drying oven
Synthetic Procedure
Caption: Experimental workflow for DMPA synthesis.
Step-by-step Protocol:
-
Reaction Setup: In a 250 ml four-neck flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add formaldehyde and the catalyst. The molar ratio of formaldehyde to catalyst should be in the range of 2:0.03 to 2:0.05.
-
Addition of Propionaldehyde: Add propionaldehyde to the dropping funnel. The molar ratio of formaldehyde to propionaldehyde should be between 3:2 and 2:1.
-
Initial Reaction: Begin stirring and control the pH of the mixture to be between 10 and 11. Maintain the temperature at 25 °C. Slowly add the propionaldehyde dropwise from the funnel. After the addition is complete, continue the reaction for 5 hours, ensuring the pH is maintained between 10 and 11.
-
Neutralization and Removal of Unreacted Aldehydes: After the reaction period, neutralize the mixture to a pH of 7 using formic acid. Transfer the reaction mass to a round-bottom flask and perform a reduced pressure distillation (at approximately 0.5 atm) to remove any unreacted formaldehyde and propionaldehyde.
-
Oxidation: To the product from the previous step, add water and heat the mixture to 50 °C. Slowly add 30% hydrogen peroxide. The molar ratio of hydrogen peroxide to the initial amount of propionaldehyde should be 1:1. Allow the reaction to proceed for 8 hours.
-
Final Purification: Perform a reduced pressure distillation at approximately 0.6 atm to remove any unreacted substances. The resulting solution is then cooled to induce crystallization. The crystals are collected by filtration, dried, and then recrystallized to obtain pure, white crystals of 2,2-dimethylolpropionic acid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of DMPA based on the provided protocol.
Table 1: Reactant and Catalyst Molar Ratios
| Reactant/Catalyst | Molar Ratio Range |
| Formaldehyde : Propionaldehyde | 1.5 : 1 to 2 : 1 |
| Formaldehyde : Catalyst | 40 : 1 to 67 : 1 |
| Hydrogen Peroxide : Propionaldehyde | 1 : 1 |
Table 2: Reaction Conditions
| Parameter | Value |
| Initial Reaction Temperature | 25 °C |
| Reaction pH | 10 - 11 |
| Initial Reaction Time | 5 hours |
| Oxidation Temperature | 50 °C |
| Oxidation Time | 8 hours |
Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
Table 3: Physicochemical Properties of DMPA
| Property | Value |
| CAS Number | 4767-03-7 |
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 189-191 °C (lit.)[3][4] |
| Solubility | Soluble in water and methanol |
Spectroscopic Data
-
¹H NMR Spectrum: The proton NMR spectrum of DMPA would show characteristic peaks for the methyl protons, the methylene (B1212753) protons of the hydroxymethyl groups, and the hydroxyl and carboxylic acid protons. The exact chemical shifts can vary depending on the solvent used.
-
¹³C NMR Spectrum: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
-
IR Spectrum: The infrared spectrum of DMPA will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-O stretching vibrations.[5]
Conclusion
The synthesis of this compound via the base-catalyzed condensation of propionaldehyde and formaldehyde followed by a crossed Cannizzaro reaction is an efficient and industrially relevant method. This guide provides a detailed protocol, reaction mechanism, and characterization data to aid researchers and scientists in the successful synthesis and application of this important molecule. The versatility of DMPA continues to make it a key building block in the development of advanced materials for a wide range of applications, from industrial coatings to innovative drug delivery systems.
References
- 1. Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogenation of Lactic Acid to 1,2‐Propanediol over Ru‐Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. This compound(4767-03-7) 1H NMR [m.chemicalbook.com]
- 5. This compound(4767-03-7) IR Spectrum [chemicalbook.com]
A Comprehensive Technical Guide to the Solubility of 2,2-Bis(hydroxymethyl)propionic Acid (CAS 4767-03-7) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 2,2-Bis(hydroxymethyl)propionic acid (DMPA), CAS 4767-03-7, in a range of common organic solvents. This information is critical for professionals in various fields, including polymer chemistry, coatings, and drug delivery systems, where DMPA is utilized as a key building block for synthesizing water-dispersible resins and dendrimers.
Executive Summary
This compound is a white crystalline solid characterized by its dual functionality, possessing both two hydroxyl groups and a carboxylic acid group.[1] This unique structure makes it an essential monomer for introducing hydrophilicity into polymer backbones. Its solubility is a crucial parameter for reaction kinetics, purification, and formulation development. This guide consolidates available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and provides a visual representation of a standard experimental workflow.
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x₁) of DMPA in various organic solvents at different temperatures, as determined by the gravimetric method.[2]
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |
| Alcohols | ||
| Methanol | 288.15 | 16.54 |
| 293.15 | 19.91 | |
| 298.15 | 23.82 | |
| 303.15 | 28.36 | |
| 308.15 | 33.65 | |
| 313.15 | 39.81 | |
| 318.15 | 46.99 | |
| 323.15 | 55.38 | |
| 328.15 | 65.21 | |
| Ethanol | 288.15 | 7.43 |
| 293.15 | 9.03 | |
| 298.15 | 10.91 | |
| 303.15 | 13.14 | |
| 308.15 | 15.77 | |
| 313.15 | 18.85 | |
| 318.15 | 22.48 | |
| 323.15 | 26.74 | |
| 328.15 | 31.75 | |
| 1-Propanol | 288.15 | 4.31 |
| 293.15 | 5.24 | |
| 298.15 | 6.34 | |
| 303.15 | 7.65 | |
| 308.15 | 9.22 | |
| 313.15 | 11.10 | |
| 318.15 | 13.34 | |
| 323.15 | 15.99 | |
| 328.15 | 19.11 | |
| 2-Propanol | 288.15 | 3.15 |
| 293.15 | 3.84 | |
| 298.15 | 4.66 | |
| 303.15 | 5.64 | |
| 308.15 | 6.82 | |
| 313.15 | 8.24 | |
| 318.15 | 9.95 | |
| 323.15 | 11.99 | |
| 328.15 | 14.42 | |
| 1-Butanol | 288.15 | 2.89 |
| 293.15 | 3.51 | |
| 298.15 | 4.26 | |
| 303.15 | 5.15 | |
| 308.15 | 6.21 | |
| 313.15 | 7.48 | |
| 318.15 | 9.01 | |
| 323.15 | 10.83 | |
| 328.15 | 12.99 | |
| 2-Butanol | 288.15 | 2.01 |
| 293.15 | 2.45 | |
| 298.15 | 2.98 | |
| 303.15 | 3.61 | |
| 308.15 | 4.36 | |
| 313.15 | 5.26 | |
| 318.15 | 6.34 | |
| 323.15 | 7.63 | |
| 328.15 | 9.16 | |
| Esters | ||
| Methyl Ethanoate | 288.15 | 1.83 |
| 293.15 | 2.22 | |
| 298.15 | 2.68 | |
| 303.15 | 3.23 | |
| 308.15 | 3.88 | |
| 313.15 | 4.65 | |
| 318.15 | 5.56 | |
| 323.15 | 6.64 | |
| 328.15 | 7.92 | |
| Ethyl Acetate | 288.15 | 1.15 |
| 293.15 | 1.39 | |
| 298.15 | 1.68 | |
| 303.15 | 2.02 | |
| 308.15 | 2.43 | |
| 313.15 | 2.91 | |
| 318.15 | 3.48 | |
| 323.15 | 4.16 | |
| 328.15 | 4.97 | |
| Butyl Acetate | 288.15 | 0.49 |
| 293.15 | 0.60 | |
| 298.15 | 0.73 | |
| 303.15 | 0.88 | |
| 308.15 | 1.06 | |
| 313.15 | 1.28 | |
| 318.15 | 1.54 | |
| 323.15 | 1.85 | |
| 328.15 | 2.22 | |
| Other Solvents | ||
| Acetone | 288.15 | 2.41 |
| 293.15 | 2.91 | |
| 298.15 | 3.51 | |
| 303.15 | 4.22 | |
| 308.15 | 5.07 | |
| 313.15 | 6.07 | |
| 318.15 | 7.26 | |
| 323.15 | 8.67 | |
| 328.15 | 10.34 | |
| N,N-Dimethylformamide | 288.15 | 11.83 |
| 293.15 | 14.32 | |
| 298.15 | 17.32 | |
| 303.15 | 20.94 | |
| 308.15 | 25.31 | |
| 313.15 | 30.59 | |
| 318.15 | 36.98 | |
| 323.15 | 44.71 | |
| 328.15 | 54.06 |
Qualitative Solubility Data
For a broader perspective, the following table summarizes the qualitative solubility of DMPA in various organic solvents.
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [3][4][5][6][7][8] |
| Methanol | Soluble | [3][6] |
| Acetone | Slightly Soluble | [3] |
| Benzene | Insoluble | [3][5][6] |
| Toluene | Insoluble | [5][6] |
| Dimethylformamide (DMF) | Soluble | [5][9] |
Experimental Protocol: Gravimetric Method for Solubility Determination
The quantitative solubility data presented in this guide was obtained using a standard gravimetric method.[2] This technique involves determining the mass of solute dissolved in a known mass of solvent at a specific temperature to establish a saturated solution.
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (±0.1 mg)
-
Drying oven
Procedure:
-
An excess amount of DMPA is added to a known mass of the selected organic solvent in the jacketed glass vessel.
-
The vessel is sealed to prevent solvent evaporation.
-
The mixture is continuously agitated using a magnetic stirrer at a constant temperature, maintained by the thermostatic water bath.
-
The system is allowed to reach equilibrium, which is typically determined by periodically sampling the liquid phase and analyzing its composition until it remains constant. A sufficient equilibrium time is crucial.
-
Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a sufficient time to allow the undissolved solid to settle.
-
A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed syringe.
-
The syringe containing the sample is weighed again to determine the exact mass of the saturated solution.
-
The sample is then transferred to a pre-weighed container and dried in an oven at an appropriate temperature (e.g., 333.15 K) until a constant weight is achieved, ensuring complete evaporation of the solvent.
-
The mass of the remaining solid (DMPA) is determined.
-
The mole fraction solubility is then calculated from the mass of the dissolved DMPA and the mass of the solvent in the sample.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of DMPA.
Caption: Workflow for the gravimetric determination of DMPA solubility.
Signaling Pathways
A thorough review of the scientific literature did not yield any evidence of this compound being involved in biological signaling pathways. Its primary applications are in industrial polymer synthesis, and it is not typically studied in a biological context for signaling functions.
Conclusion
The solubility of this compound is highly dependent on the polarity of the solvent and the temperature. It exhibits good solubility in polar protic solvents like lower alcohols and polar aprotic solvents such as N,N-dimethylformamide. The solubility generally increases with temperature in all tested organic solvents. The provided quantitative data and experimental protocol offer a valuable resource for researchers and professionals working with DMPA, enabling more precise control over processes where its solubility is a critical factor.
References
- 1. Dimethylolpropionic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound 98 4767-03-7 [sigmaaldrich.com]
- 4. DIMETHYLOLPROPIONIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. DMPA [chembk.com]
- 6. Dimethylol Propionic Acid|4767-03-7--Jiangxi Selon Industrial Co., Ltd. [chinaselon.com]
- 7. This compound | CAS#:4767-03-7 | Chemsrc [chemsrc.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Thermal Properties of Dimethylolpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermal properties of dimethylolpropionic acid (DMPA), a versatile trifunctional molecule with significant applications in the synthesis of polymers and other advanced materials. Understanding the thermal behavior of DMPA is critical for its effective use in various manufacturing processes and for ensuring the stability and performance of the final products. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the analytical workflow for characterizing these properties.
Core Thermal Properties of Dimethylolpropionic Acid
Dimethylolpropionic acid, with its unique structure containing two primary hydroxyl groups and one tertiary carboxylic group, exhibits distinct thermal characteristics. The following tables summarize the key thermal properties of DMPA based on available data.
| Property | Value | Units |
| Melting Point | 170 - 191 | °C |
| Decomposition Temperature | 230 | °C |
| Heat of Fusion (ΔfusH) | 38.76 | kJ/mol |
| Boiling Point (Calculated) | 366.7 | °C |
Table 1: Key Thermal Properties of Dimethylolpropionic Acid
| Source | Melting Point (°C) | Decomposition Temperature (°C) | Heat of Fusion (kJ/mol) |
| GEO Specialty Chemicals[1] | 170 - 180 | 230 | - |
| Ataman Kimya[2] | 189–191 | 230 | - |
| Parchem[3] | 189-191 | - | - |
| DrugFuture[4] | 181-185 | - | - |
| Cheméo[5] | - | - | 38.76 |
| ECHEMI[6] | 165.85 - 181.85 | < 400 | - |
| iChemical[7] | 189-191 | - | - |
| Wikipedia[8] | 190 | - | - |
Table 2: Source-Specific Data for Thermal Properties of Dimethylolpropionic Acid
Experimental Protocols for Thermal Analysis
The characterization of the thermal properties of DMPA involves several standard analytical techniques. The following are detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique used to determine the melting point and heat of fusion of a material.[9][10]
Objective: To determine the melting point (Tm) and the enthalpy of fusion (ΔHfus) of DMPA.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of DMPA (typically 5-10 mg) is hermetically sealed in an aluminum pan.[11] An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:
-
Equilibration at a temperature below the expected melting point (e.g., 30°C).
-
Heating at a constant rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 250°C).[12]
-
Cooling at a controlled rate back to the initial temperature.
-
-
Data Analysis: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the heat of fusion is calculated from the area of the melting peak.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is employed to determine the decomposition temperature of DMPA.
Objective: To determine the onset and peak decomposition temperatures of DMPA.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of DMPA is placed in a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is purged with a controlled atmosphere, which can be inert (e.g., nitrogen) or reactive (e.g., air), depending on the desired information.[12]
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from ambient to 500°C).[12]
-
Data Analysis: The TGA instrument continuously measures the mass of the sample as a function of temperature. The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature of the maximum rate of mass loss (from the derivative of the TGA curve).
Bomb Calorimetry
Bomb calorimetry is the standard method for determining the heat of combustion of a solid organic compound.
Objective: To determine the heat of combustion of DMPA.
Methodology:
-
Sample Preparation: A known mass of DMPA (typically around 1 g) is pressed into a pellet and placed in the sample holder of a bomb calorimeter.[13][14] A fuse wire of known length and combustion energy is attached to the electrodes, making contact with the sample.[13][15]
-
Assembly and Pressurization: A small, known amount of water is added to the bottom of the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.[15][16]
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water.[15][16] The calorimeter is sealed, and the stirrer is activated.
-
Combustion and Temperature Measurement: After allowing the system to reach thermal equilibrium, the initial temperature is recorded. The sample is then ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[13]
-
Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard of known heat of combustion, such as benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of any side products like nitric acid.[15]
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of dimethylolpropionic acid.
Caption: Workflow for Thermal Analysis of DMPA.
References
- 1. geosc.com [geosc.com]
- 2. DIMETHYLOLPROPIONIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. parchem.com [parchem.com]
- 4. Dimethylolpropionic Acid [drugfuture.com]
- 5. Dimethylolpropionic acid (CAS 4767-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. echemi.com [echemi.com]
- 7. Dimethylolpropionicacid, CAS No. 4767-03-7 - iChemical [ichemical.com]
- 8. Dimethylolpropionic acid - Wikipedia [en.wikipedia.org]
- 9. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 12. Influence of the 2,2-Dimethylol Propionic Acid Content on the Structure-Properties of Waterborne Polyurethane | Scientific.Net [scientific.net]
- 13. ivypanda.com [ivypanda.com]
- 14. web.williams.edu [web.williams.edu]
- 15. nsuworks.nova.edu [nsuworks.nova.edu]
- 16. personal.utdallas.edu [personal.utdallas.edu]
Mechanism of DMPA as a hydrophilic monomer
An In-depth Technical Guide on the Core Mechanism of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) as a Hydrophilic Monomer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, commonly known as Dimethylolpropionic Acid (DMPA), is a versatile trifunctional monomer pivotal in the synthesis of hydrophilic polymers. Its unique molecular architecture, featuring two primary hydroxyl groups and one sterically hindered tertiary carboxylic acid group, allows for its incorporation into polymer backbones, thereby imparting aqueous dispersibility. This technical guide elucidates the core mechanism of DMPA as a hydrophilic monomer, with a primary focus on its role in the formation of waterborne polyurethane dispersions (PUDs). Furthermore, this document provides a comprehensive overview of its application in other hydrophilic systems, such as polyesters and dendrimers. Detailed experimental protocols, quantitative data on the influence of DMPA on polymer properties, and visual diagrams of key processes are presented to serve as a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development.
Core Mechanism of DMPA as a Hydrophilic Monomer
The hydrophilicity of polymers incorporating DMPA is primarily attributed to the presence of its carboxylic acid group.[1] This group acts as an internal emulsifier, enabling the dispersion of otherwise hydrophobic polymer chains in water.[2][3] The mechanism can be delineated in the following steps:
-
Polymer Backbone Integration: DMPA is integrated into the polymer backbone through the reaction of its two hydroxyl groups with other monomers, such as diisocyanates in the case of polyurethanes or diacids/diols in the case of polyesters.[4][5]
-
Neutralization: The carboxylic acid group of the incorporated DMPA is neutralized with a suitable base, typically a tertiary amine like triethylamine (B128534) (TEA), to form a carboxylate salt.[6][7] This ionization step is crucial for imparting hydrophilicity.
-
Aqueous Dispersion: The presence of these ionic groups along the polymer chain allows the polymer to be dispersed in water, forming a stable colloidal system.[8] The hydrophobic segments of the polymer form the core of the dispersed particles, while the hydrophilic carboxylate groups are oriented towards the aqueous phase, creating a stabilizing electrical double layer around the particles.[9]
The concentration of DMPA in the polymer backbone is a critical parameter that directly influences the properties of the resulting dispersion and the final polymer film, including particle size, viscosity, water absorption, and mechanical strength.[10][11]
Quantitative Data Presentation
The incorporation of DMPA significantly impacts the physicochemical and mechanical properties of the resulting polymers. The following tables summarize the quantitative effects of varying DMPA content on key parameters of waterborne polyurethanes.
Table 1: Effect of DMPA Content on Polyurethane Dispersion Properties
| DMPA Content (wt%) | Average Particle Size (nm) | Zeta Potential (mV) | Viscosity (mPa·s) | Reference |
| 2.0 | 150 | -35 | 15 | [8] |
| 3.0 | 80 | -45 | 25 | [8] |
| 4.0 | 40 | -55 | 40 | [8] |
| 4.6 | 133.2 | -52 | - | [12] |
| 5.4 | 39.4 | -65 | - | [12] |
Table 2: Effect of DMPA Content on Polyurethane Film Properties
| DMPA Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Water Absorption (%) (at 168h) | Water Contact Angle (°) | Reference |
| 4.6 | 12.5 | 650 | 10.6 | 85 | [12] |
| 5.4 | 18.2 | 550 | 20.7 | 75 | [12] |
| 10 (mol %) | - | - | Increased | - | [13] |
| 17.05 (mol %) | Increased | Decreased | - | - | [13][14] |
| 24.02 (mol %) | Increased | Decreased | - | - | [13][14] |
Table 3: Thermal Properties of Polyurethanes with DMPA
| DMPA Content (mol %) | Glass Transition Temp (°C) | Decomposition Temp (°C) | Reference |
| 20 | -45 | 280 | [15] |
| 40 | -40 | 270 | [15] |
| 60 | -35 | 260 | [15] |
Experimental Protocols
Synthesis of a Waterborne Polyurethane (WPU) Dispersion
This protocol describes the synthesis of a WPU dispersion via the prepolymer mixing method.[4][7]
Materials:
-
Isophorone diisocyanate (IPDI)
-
Polyol (e.g., Poly(neopentyl glycol adipate), PNA, Mn = 2000 g/mol )
-
This compound (DMPA)
-
1,4-Butanediol (BDO) as chain extender
-
Dibutyltin dilaurate (DBTDL) as catalyst
-
Triethylamine (TEA) as neutralizing agent
-
Acetone (B3395972) (as solvent)
-
Deionized water
Procedure:
-
Prepolymer Synthesis: a. In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add the polyol and heat to 120°C under vacuum for 2 hours to remove moisture. b. Cool the polyol to 60°C and add IPDI. Stir the mixture at 85°C for 3 hours. c. Add DMPA and continue the reaction at 85°C for another 2 hours to form the NCO-terminated prepolymer.[3]
-
Neutralization and Dispersion: a. Cool the prepolymer to 40°C and add TEA (equimolar to DMPA) to neutralize the carboxylic acid groups. Stir for 30 minutes. b. Add deionized water to the neutralized prepolymer under high-speed stirring (e.g., 1000-1800 rpm) to form a stable dispersion.[12]
-
Chain Extension: a. Add a solution of BDO in water dropwise to the dispersion to extend the polymer chains.
-
Solvent Removal: a. Remove the acetone under vacuum to obtain the final aqueous polyurethane dispersion.
Synthesis of a Hydrophilic Polyester (B1180765)
This protocol outlines the synthesis of a linear polyester with free carboxylic acid groups using DMPA.[5]
Materials:
-
Isophthalic acid (IPA)
-
Neopentyl glycol (NPG)
-
This compound (DMPA)
-
Adipic acid (ADPA)
-
Catalyst (e.g., Monobutyltin oxide)
Procedure:
-
Esterification: a. In a reaction vessel, combine IPA, NPG, DMPA, and ADPA. b. Add the catalyst and heat the mixture under a nitrogen atmosphere, typically to temperatures between 180-240°C. c. Water is removed as a byproduct of the esterification reaction.
-
Polycondensation: a. Once the esterification is complete (as determined by the amount of water collected), apply a vacuum to remove the excess glycol and drive the polymerization to a higher molecular weight. b. The reaction is continued until the desired molecular weight or viscosity is achieved.
Synthesis of a Hyperbranched Polymer (Dendrimer)
This protocol describes the divergent synthesis of a hyperbranched polyester using DMPA as the AB2 monomer.[2][16]
Materials:
-
This compound (DMPA)
-
A multifunctional core molecule (e.g., trimethylolpropane)
-
An acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
First Generation (G1): a. React the core molecule with an excess of DMPA in the presence of an acid catalyst. The hydroxyl groups of the core will react with the carboxylic acid group of DMPA. b. This reaction results in the first generation dendrimer with peripheral hydroxyl groups.
-
Subsequent Generations (Gn): a. The peripheral hydroxyl groups of the G1 dendrimer are then reacted with the carboxylic acid group of another batch of DMPA monomers to form the second generation (G2). b. This process of reacting the peripheral hydroxyl groups with more DMPA is repeated to build higher generations of the dendrimer.
Mandatory Visualization
Logical Workflow for Waterborne Polyurethane Synthesis
Caption: A logical workflow for the synthesis of a waterborne polyurethane dispersion using DMPA.
Chemical Reaction Pathway for WPU Formation
Caption: Chemical reaction pathway illustrating the formation of a waterborne polyurethane with DMPA.
Divergent Synthesis of a Dendrimer using DMPA
Caption: Divergent synthesis of a dendrimer using DMPA as the branching monomer.
Conclusion
This compound is a critical hydrophilic monomer that enables the formulation of environmentally friendly, waterborne polymer systems. Its primary mechanism of action involves the incorporation of its carboxylic acid functionality into a polymer backbone, which, upon neutralization, facilitates aqueous dispersion. The concentration of DMPA is a key determinant of the final properties of the polymer, offering a versatile tool for tuning material characteristics to suit a wide range of applications, from coatings and adhesives to advanced drug delivery systems. The provided experimental protocols and quantitative data serve as a foundational guide for the synthesis and characterization of DMPA-containing hydrophilic polymers.
References
- 1. Rapid preparation of waterborne polyurethane dispersions using continuous-flow microreaction technology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Characterization of Waterborne Polyurethane with Unique Nanoparticles by Controlling Water [techscience.com]
- 4. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.jku.at [epub.jku.at]
- 6. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Waterborne Polyurethane and Polyurethane-Urea Dispersions and Their Eco-friendly Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation | MDPI [mdpi.com]
- 10. Structure-Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical and Thermo-Mechanical Properties of Waterborne Polyurethane Dispersion Derived from Jatropha Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Purity Analysis of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to assess the purity of 2,2-Bis(hydroxymethyl)propionic acid (DMPA), a critical raw material in the synthesis of a wide range of polymers, including waterborne polyurethanes, polyester (B1180765) resins, and dendrimers.[1][2][3] Accurate determination of DMPA purity is essential to ensure the quality, performance, and safety of the final products.
Introduction to DMPA and the Importance of Purity
This compound, also known as Dimethylolpropionic acid (DMPA), is a trifunctional molecule containing two primary hydroxyl groups and one carboxylic acid group.[2] This unique structure allows it to act as a chain extender, crosslinker, and solubilizing agent. The purity of DMPA can be influenced by the synthetic route and purification processes, with potential impurities including starting materials, intermediates such as hydroxy aldehydes, and by-products like other polyols and hydroxy carboxylic acids.[4] These impurities can adversely affect polymerization reactions, leading to inconsistencies in polymer properties and performance.
Analytical Methodologies for Purity Assessment
A variety of analytical techniques are employed to determine the purity of DMPA and to identify and quantify any impurities. The most common methods include chromatography (High-Performance Liquid Chromatography and Gas Chromatography), titration, and spectroscopic techniques (Nuclear Magnetic Resonance).
Chromatographic Methods
Chromatographic techniques are powerful for separating DMPA from its impurities, allowing for both qualitative and quantitative analysis.
Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of DMPA.[4] A liquid chromatographic method has been described for the quantitative determination of compounds present in the reaction mixtures for producing highly polar hydroxy carboxylic acids like DMPA.[4] This method often utilizes a combination of columns to achieve efficient separation of polar compounds.
Experimental Protocol: HPLC Analysis of DMPA
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and detectors (UV/DAD and Refractive Index detectors).
-
Columns: A C18 column for retaining nonpolar compounds connected in series with a cation-exchange column for separating polar compounds.[4]
-
Mobile Phase: An isocratic mobile phase is typically used. For the analysis of related compounds, a 0.35 M borate (B1201080) buffer at pH 7 has been used.[4]
-
Detection:
-
Sample Preparation: A known concentration of the DMPA sample is dissolved in the mobile phase or a suitable solvent, filtered, and then injected into the HPLC system.
-
Quantification: The purity of DMPA is determined by comparing the peak area of the main component to the total area of all peaks, or by using a certified reference standard for external calibration.
Gas chromatography is another technique used for the purity assessment of DMPA, as indicated by suppliers who specify purity determined by GC. This method is suitable for volatile or semi-volatile impurities. Derivatization may be required to increase the volatility of the polar DMPA molecule.
Titration
Acid-base titration is a classic and reliable method for determining the overall assay of DMPA by quantifying its carboxylic acid content.
Experimental Protocol: Aqueous Acid-Base Titration
-
Principle: The carboxylic acid group of DMPA is neutralized with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH).
-
Reagents:
-
Standardized ~0.1 N Sodium Hydroxide solution.
-
Phenolphthalein (B1677637) indicator.
-
High-purity water as solvent.
-
-
Procedure:
-
Accurately weigh a known amount of the DMPA sample.
-
Dissolve the sample in a suitable amount of deionized water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a persistent pink endpoint is observed.
-
Record the volume of NaOH solution used.
-
-
Calculation: The purity of DMPA is calculated based on the stoichiometry of the reaction between the carboxylic acid and the base.
Spectroscopic Methods
Spectroscopic methods provide valuable information about the chemical structure of DMPA and can be used to identify impurities.
¹H NMR and ¹³C NMR spectra are powerful tools for the structural elucidation of DMPA and the identification of structurally related impurities. The chemical shifts and integration values of the peaks in the ¹H NMR spectrum can be used to confirm the identity of the molecule and to estimate the relative amounts of impurities.[5][6]
Mass spectrometry provides information about the molecular weight of DMPA and its fragmentation pattern, which can be used for identification and to detect the presence of impurities with different molecular weights.[7]
Data Presentation
Quantitative data from various analytical methods provide a comprehensive picture of the purity of a given DMPA sample.
Table 1: Typical Purity Specifications for this compound
| Supplier/Source | Purity Specification | Analytical Method |
| Santa Cruz Biotechnology | ≥97% | Not Specified |
| Sigma-Aldrich | 98% | Not Specified |
| Tokyo Chemical Industry (TCI) | >97.0% | GC |
| Thermo Fisher Scientific | ≥98.0 to ≤102.0% | Aqueous Titration |
| Ningbo Inno Pharmchem Co., Ltd. | 99% or higher | Not Specified |
Visualizations
Logical diagrams can help visualize the workflow of purity analysis and the principles of the analytical techniques.
Caption: Workflow for the purity analysis of DMPA.
Caption: Schematic of a typical HPLC system.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its performance in various applications. A combination of chromatographic, titrimetric, and spectroscopic methods provides a comprehensive approach to accurately determine the purity and impurity profile of DMPA. The detailed experimental protocols and data presentation formats outlined in this guide serve as a valuable resource for researchers and professionals involved in the quality control and application of this important chemical intermediate.
References
- 1. This compound 98 4767-03-7 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 4767-03-7 [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound(4767-03-7) 1H NMR spectrum [chemicalbook.com]
- 7. mzCloud – 2 2 Bis hydroxymethyl propionic acid [mzcloud.org]
Spectroscopic Profile of 2,2-Bis(hydroxymethyl)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,2-Bis(hydroxymethyl)propionic acid. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the corresponding experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound, providing key insights into its molecular structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Solvent |
| -CH₃ | ~1.05 | Singlet | DMSO-d₆ |
| -CH₂OH | ~3.45 | Singlet | DMSO-d₆ |
| -OH and -COOH | Broad Signal | Singlet | DMSO-d₆ |
Note: The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are often observed as a broad singlet and can be concentration and temperature-dependent. In D₂O, these labile protons exchange with deuterium (B1214612) and the corresponding signals disappear.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
| Signal Assignment | Chemical Shift (δ) in ppm | Solvent |
| -CH₃ | ~17.5 | DMSO-d₆ |
| -C(CH₂)₂ | ~50.0 | DMSO-d₆ |
| -CH₂OH | ~65.0 | DMSO-d₆ |
| -COOH | ~175.0 | DMSO-d₆ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl and carboxylic acid moieties.
| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |
| O-H stretch (Alcohol) | ~3350 | Broad, Strong |
| C-H stretch | ~2950 | Medium |
| C=O stretch (Carboxylic acid) | ~1700 | Strong |
| C-O stretch | ~1200 - 1300 | Strong |
| O-H bend | ~1400 | Medium |
Experimental Protocols
The following are generalized protocols for obtaining the NMR and IR spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the resulting fine powder into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the sample holder.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) in Hyperbranched Polymer Architecture
Abstract
Hyperbranched polymers (HBPs) represent a significant class of three-dimensional macromolecules, distinguished by their unique dendritic architecture, globular shape, and high density of terminal functional groups.[1] These properties, including low viscosity and high solubility, make them ideal candidates for advanced applications ranging from coatings and additives to sophisticated biomedical uses like drug delivery.[2][3] At the heart of many of these architectures lies this compound (DMPA), a commercially available and versatile monomer. This technical guide elucidates the fundamental role of DMPA as an AB₂ building block in the synthesis of hyperbranched polymers, details the resulting architectural characteristics, provides comprehensive experimental protocols for synthesis and characterization, and explores its specific applications in the realm of drug development.
The Core Role of DMPA: An AB₂ Monomer
The unique structure of DMPA is the primary reason for its utility in creating hyperbranched architectures. It is classified as an AB₂-type monomer , containing one carboxylic acid group (the 'A' functionality) and two hydroxyl groups (the 'B' functionalities) within a single molecule.
This AB₂ structure facilitates a one-pot polycondensation reaction where the 'A' group of one monomer can react with a 'B' group of another.[4] Since each monomer possesses two 'B' groups, this process naturally leads to branching. The polymerization results in a polymer structure composed of three key constitutional units:
-
Dendritic (D) Units: DMPA molecules where all three functional groups (one 'A' and two 'B's) have reacted, forming branch points.
-
Linear (L) Units: DMPA molecules where the 'A' group and only one of the 'B' groups have reacted, extending the polymer chain linearly.
-
Terminal (T) Units: DMPA molecules located at the periphery of the polymer, where only the 'A' group has reacted, leaving two unreacted hydroxyl ('B') groups as terminal functionalities.
The statistical distribution of these units defines the polymer's architecture and its Degree of Branching (DB), a critical parameter influencing its physical and chemical properties.[5][6]
Synthesis and Architectural Workflow
The most common method for synthesizing DMPA-based hyperbranched polymers is through direct melt polycondensation. This one-pot synthesis is advantageous over the multi-step reactions required for perfect dendrimers.[1] The process typically involves heating DMPA with a multifunctional core molecule (like pentaerythritol) and an acid catalyst, driving the reaction via the removal of water.
Quantitative Data and Polymer Characteristics
The architecture of DMPA-based HBPs is defined by several key parameters that can be controlled by synthesis conditions and measured using standard analytical techniques.
| Parameter | Description | Typical Range | Measurement Technique |
| Mn ( g/mol ) | Number-Average Molecular Weight | 8,000 - 12,000 | GPC |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 10,000 - 16,000 | GPC |
| PDI (Mw/Mn) | Polydispersity Index | 1.2 - 4.0 | GPC |
| DB (%) | Degree of Branching | 40 - 60% | ¹H NMR |
| Hydroxyl Value | mg KOH/g of polymer | > 400 | Titration |
| Table 1: Summary of typical quantitative data for DMPA-based hyperbranched polyesters. Data compiled from multiple sources.[7][8] |
The Degree of Branching (DB) is one of the most important structural parameters, distinguishing hyperbranched polymers from linear analogs (DB=0) and perfect dendrimers (DB=1).[1][9] For an AB₂ system like DMPA, the DB is calculated from NMR data using the formula proposed by Frey and Hölter:
DB (%) = (D + T) / (D + L + T) x 100 or DB = 2D / (2D + L)
Where D, L, and T are the integrated signal intensities of the dendritic, linear, and terminal units, respectively, observed in the ¹H or ¹³C NMR spectrum.[9][10] For a statistical polymerization of AB₂ monomers, the theoretical maximum DB is 50%.[1][11]
Role in Drug Delivery Systems
The unique architecture of DMPA-based hyperbranched polymers makes them highly suitable as nanocarriers in drug delivery.[2][12] Their globular structure provides internal cavities for the physical encapsulation of hydrophobic drug molecules, while the high density of terminal hydroxyl groups on their surface allows for the covalent conjugation of drugs, targeting ligands, or solubility-enhancing moieties like polyethylene (B3416737) glycol (PEG).[12][13][14]
-
Drug Encapsulation: Hydrophobic drugs can be trapped within the void spaces of the HBP core, shielding them from the aqueous biological environment and improving their solubility.[12]
-
Drug Conjugation: The numerous terminal hydroxyl groups serve as reactive sites for attaching drug molecules via cleavable linkers (e.g., esters, hydrazones).[15][16] This allows for a high drug payload and controlled release at the target site, often triggered by local pH or enzymatic activity.[16]
Experimental Protocols
Protocol 1: Synthesis of a DMPA-based Hyperbranched Polyester (B1180765)
This protocol describes a representative melt polycondensation for synthesizing a fourth-generation (HBP4) polyester.
A. Materials and Equipment:
-
This compound (DMPA)
-
Pentaerythritol (PE, as core molecule)
-
p-Toluenesulfonic acid (p-TSA, catalyst)
-
Three-neck round-bottom flask
-
Mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Solvents: Acetone (B3395972), Hexane
B. Synthesis Procedure:
-
Charging the Reactor: Add DMPA, pentaerythritol, and p-TSA (approx. 0.5 wt%) to the three-neck flask. The molar ratio of DMPA to PE will determine the theoretical generation.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen.
-
Heating and Melting: Begin stirring and gradually heat the mixture to 140-150°C under a slow nitrogen flow. The reactants will melt to form a clear, homogenous liquid.
-
Polycondensation: Maintain the temperature for 2-3 hours. Water, the byproduct of esterification, will be removed from the system and collected in the condenser.
-
Applying Vacuum: Gradually apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization reaction toward higher molecular weights. Continue the reaction until the desired conversion is achieved (typically monitored by acid value titration). This step may take several hours.
-
Quenching: Cool the reactor to room temperature to stop the polymerization. The product will be a highly viscous liquid or a brittle, glassy solid.
-
Purification: Dissolve the crude polymer in a minimal amount of acetone. Precipitate the polymer by slowly adding the acetone solution to a large excess of vigorously stirred hexane.
-
Isolation: Collect the purified polymer precipitate by filtration and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Characterization of the Hyperbranched Polymer
A. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the polyester structure and the completion of the reaction.
-
Methodology: Acquire a spectrum of the final polymer.
-
Expected Peaks:
-
Broad absorption at ~3400 cm⁻¹ (terminal -OH groups).
-
Strong absorption at ~1730 cm⁻¹ (ester C=O stretching).
-
Disappearance of the broad carboxylic acid -OH peak from the DMPA monomer.
-
B. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Methodology: Dissolve the polymer in a suitable solvent (e.g., THF or DMF) and inject it into a GPC system calibrated with linear polymer standards (e.g., polystyrene). Note that the hydrodynamic volume of HBPs differs from linear polymers, so molecular weights are often reported as relative values.
C. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for DB Calculation:
-
Purpose: To identify and quantify the dendritic, linear, and terminal units for calculating the Degree of Branching.
-
Methodology: Dissolve the polymer in a deuterated solvent (e.g., DMSO-d₆).
-
Signal Assignment (Illustrative for DMPA-based polyesters):
-
Dendritic (D) units: The methyl protons (-CH₃) of DMPA units where both hydroxyls have formed esters will have a specific chemical shift.
-
Linear (L) units: The methyl protons of units where one hydroxyl has reacted will appear at a slightly different shift.
-
Terminal (T) units: The methyl protons of units where neither hydroxyl has reacted (i.e., are on the periphery) will have another distinct chemical shift.
-
-
Calculation: Integrate the peaks corresponding to the methyl protons of the D, L, and T units. Apply the Frey-Hölter formula: DB = (D + T) / (D + L + T) .
Conclusion
This compound (DMPA) is a cornerstone monomer in the field of polymer science, providing a straightforward and efficient route to complex hyperbranched architectures. Its inherent AB₂ structure is perfectly suited for one-pot polycondensation reactions, yielding polymers with a high density of functional groups, controlled branching, and a globular morphology. These features are not merely of academic interest; they directly translate into tangible benefits for high-value applications, most notably in drug delivery, where DMPA-based HBPs function as versatile nanocarriers capable of enhancing drug solubility, payload, and release profiles. The continued exploration of DMPA-based systems promises further innovations in materials science and pharmaceutical development.
References
- 1. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijpras.com [ijpras.com]
- 3. Hyperbranched Macromolecules: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Characterization of hyperbranched polyol polyesters based on 2,2-bis (methylol propionic acid) and pentaerythritol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. goldbook.iupac.org [goldbook.iupac.org]
- 10. mdpi.com [mdpi.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Hyperbranched Polymers with Controllable Topologies for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The Effect of Hyperbranched Polyglycerol Coatings on Drug Delivery Using Degradable Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of branching architecture and linker on the activity of hyperbranched polymer-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Waterborne Polyurethanes using Dimethylolpropionic Acid (DMPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Waterborne polyurethanes (WPUs) are a class of environmentally friendly polymers that utilize water as the primary solvent, significantly reducing the emission of volatile organic compounds (VOCs). A key component in the synthesis of stable anionic WPUs is 2,2-bis(hydroxymethyl)propionic acid, commonly known as dimethylolpropionic acid (DMPA). DMPA acts as an internal emulsifier, incorporating carboxylic acid groups into the polyurethane backbone.[1][2][3] These groups are subsequently neutralized to form carboxylate anions, which impart hydrophilicity and allow for stable dispersion of the polymer in water.[1][4]
The properties of the final WPU dispersion and the resulting polymer films are highly dependent on the synthesis methodology, particularly the stage at which DMPA is introduced into the reaction mixture. This document provides detailed protocols for the synthesis of WPUs using DMPA, with specific variations in the timing of DMPA addition, and presents key quantitative data to guide researchers in developing WPUs with desired characteristics for various applications, including coatings, adhesives, and drug delivery systems.[5][6]
Experimental Protocols
The synthesis of waterborne polyurethanes using DMPA generally follows a multi-step process involving prepolymer formation, neutralization, dispersion in water, and chain extension. The following protocols detail three common variations where DMPA is added at different stages of the prepolymerization process.
Materials
-
Polyol: Poly(tetramethylene glycol) (PTMG), Polycarbonate diol (PCD), Polyester polyol, etc. (dried under vacuum before use)
-
Diisocyanate: Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI), etc.
-
Internal Emulsifier: Dimethylolpropionic acid (DMPA) (dried under vacuum before use)
-
Neutralizing Agent: Triethylamine (TEA)
-
Chain Extender: Ethylenediamine (EDA), Hydrazine (Hz)
-
Solvent (optional): Acetone, Methyl ethyl ketone (MEK)
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL)
-
Deionized Water
Protocol 1: DMPA Addition Before Prepolymer Formation
This method involves reacting DMPA with the diisocyanate before the addition of the main polyol. This approach can lead to shorter prepolymer chains and a higher degree of micro-phase separation in the final polymer film.[5][7]
-
Reaction Setup: A four-necked flask equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet is used.
-
Initial Charge: Charge Isophorone diisocyanate (IPDI) and Methyl ethyl ketone (MEK) into the reactor at 50°C with stirring at 150 rpm.
-
DMPA Addition: After 30 minutes of homogenization, add Dimethylolpropionic acid (DMPA) and increase the temperature to 60°C. Continue stirring for 90 minutes.[5]
-
Polyol Addition: Add the polyol to the mixture and stir for 30 minutes.
-
Catalyst Addition: Introduce the catalyst (e.g., DBTDL) and raise the temperature to 75°C. Continue the reaction for 90 minutes to form the NCO-terminated prepolymer.[5]
-
Neutralization: Cool the prepolymer to 50°C and add Triethylamine (TEA) for neutralization of the carboxylic acid groups of DMPA. Stir for 30 minutes.
-
Dispersion: Add deionized water dropwise under vigorous stirring (e.g., 1000 rpm) to achieve phase inversion and form a stable dispersion.
-
Chain Extension: Add the chain extender (e.g., Ethylenediamine) to the dispersion and continue stirring for 1 hour to complete the reaction.
Protocol 2: DMPA Addition During Prepolymer Formation
In this protocol, DMPA is added after the initial reaction between the polyol and the diisocyanate has commenced. This can result in a random distribution of DMPA units along the polyurethane backbone.[5]
-
Reaction Setup: Utilize the same setup as in Protocol 1.
-
Initial Charge: Charge the polyol and MEK into the reactor at 50°C with stirring.
-
Diisocyanate Addition: After 30 minutes, add IPDI and continue stirring at 60°C for 90 minutes.[5]
-
DMPA and Catalyst Addition: Add DMPA and stir for 30 minutes, followed by the addition of the catalyst.[5]
-
Prepolymerization: Continue the reaction until the desired NCO content is reached, which can be monitored by titration.
-
Neutralization, Dispersion, and Chain Extension: Follow steps 6-8 from Protocol 1.
Protocol 3: DMPA Addition After Prepolymer Formation
This method involves the formation of the main prepolymer from the polyol and diisocyanate, followed by the addition of DMPA. This generally leads to longer prepolymer chains.[5][7]
-
Reaction Setup: Use the same setup as described in Protocol 1.
-
Initial Charge: Charge the polyol and MEK into the reactor at 50°C with stirring.
-
Prepolymer Formation: Add IPDI and the catalyst, then increase the temperature to 70°C and react for 90 minutes.[5]
-
DMPA Addition: Add DMPA to the NCO-terminated prepolymer and continue the reaction at 70°C for another 90 minutes.[5]
-
Neutralization, Dispersion, and Chain Extension: Proceed with steps 6-8 as outlined in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of waterborne polyurethanes using DMPA. These values can be adjusted to achieve desired properties.
Table 1: Typical Formulation for DMPA-based Waterborne Polyurethane Synthesis
| Component | Role | Typical Amount (by weight) | Reference |
| Polyol (e.g., PTMG, PCD) | Soft Segment | 50 - 70% | [1][5] |
| Diisocyanate (e.g., IPDI) | Hard Segment | 20 - 40% | [1][5] |
| DMPA | Internal Emulsifier | 2 - 6% | [2][8] |
| Neutralizing Agent (e.g., TEA) | Neutralizer | Stoichiometric to DMPA | [9] |
| Chain Extender (e.g., EDA) | Hard Segment | Variable | [1][6] |
| Solvent (e.g., Acetone, MEK) | Viscosity Reducer | 20 - 30% of prepolymer mass | [5][8] |
| Deionized Water | Dispersion Medium | To achieve desired solids content | [1] |
Table 2: Influence of DMPA Addition Stage on WPU Properties
| Property | DMPA Added Before Prepolymer | DMPA Added During Prepolymer | DMPA Added After Prepolymer | Reference |
| pH | ~8.5 - 9.2 | ~8.5 - 9.2 | ~8.0 | [5] |
| Viscosity | Lower | Highest | Lower | [5] |
| Mean Particle Size | Smaller | Intermediate | Largest | [5] |
| Prepolymer Length | Shortest | Intermediate | Longest | [5][7] |
| Micro-phase Separation | Higher Degree | Random | Lower Degree | [5][7] |
| Storage Modulus of Film | Lowest | Intermediate | Highest | [5][7] |
Mandatory Visualizations
Experimental Workflow for WPU Synthesis using DMPA
Caption: General workflow for the synthesis of waterborne polyurethanes (WPUs) using DMPA.
Logical Relationship of DMPA Addition Time and WPU Properties
Caption: Impact of DMPA addition timing on WPU prepolymer structure and final film properties.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ruicoglobal.com [ruicoglobal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of self-healing waterborne polyurethanes containing sulphonate groups - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28416G [pubs.rsc.org]
- 7. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.pageplace.de [api.pageplace.de]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: DMPA as a Chain Extender in Polyurethane Dispersions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylolpropionic acid (DMPA) is a trifunctional molecule containing two primary hydroxyl groups and one tertiary carboxyl group, making it an essential component in the synthesis of waterborne polyurethane dispersions (PUDs).[1] Its primary role is to act as an internal emulsifier and chain extender, enabling the formation of stable, low-VOC (Volatile Organic Compound) aqueous polyurethane dispersions.[1][2] The incorporation of DMPA into the polyurethane backbone, followed by neutralization of its carboxylic acid group, imparts hydrophilicity to the polymer, facilitating its dispersion in water.[1][3][4] This technology is critical for developing high-performance coatings, adhesives, and biomedical materials.[1][5][6]
The properties of the final PUD, such as particle size, viscosity, and film characteristics, are significantly influenced by the concentration of DMPA.[7][8] Generally, an increase in DMPA content leads to a decrease in particle size and an increase in the stability of the dispersion.[7][8][9][10] This is attributed to the increased number of hydrophilic carboxylic groups on the polymer backbone.[10]
Mechanism of Action
DMPA is incorporated into the polyurethane prepolymer via the reaction of its two hydroxyl groups with isocyanate groups. The carboxylic acid group of DMPA does not react with isocyanates and remains available for subsequent neutralization. This neutralization step, typically with a tertiary amine like triethylamine (B128534) (TEA), creates anionic carboxylate groups along the polymer chain.[3][11] These ionic centers provide electrostatic repulsion between the polymer chains, allowing for stable dispersion in water.[12]
The overall process can be summarized in the following key stages:
-
Prepolymer Synthesis: A polyol and a diisocyanate are reacted in excess to form an isocyanate-terminated prepolymer. DMPA is incorporated during this stage.[11][13]
-
Neutralization: The carboxylic acid groups of the incorporated DMPA are neutralized with a base (e.g., triethylamine) to form ionic centers.[3][11]
-
Dispersion: The neutralized prepolymer is dispersed in water under high shear.[11][14]
-
Chain Extension: A chain extender, typically a diamine like ethylenediamine (B42938) (EDA), is added to the aqueous dispersion to react with the remaining isocyanate groups, thereby increasing the molecular weight of the polymer.[3][9][14]
Experimental Protocols
The following protocols are generalized procedures based on common laboratory practices for the synthesis of polyurethane dispersions using DMPA. Researchers should optimize the specific conditions and reagent ratios based on their desired final product properties.
Materials
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMG, Poly(neopentyl glycol adipate))
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI, Hydrogenated methylene (B1212753) diphenyl diisocyanate - H12MDI)
-
Dimethylolpropionic acid (DMPA)
-
Solvent (e.g., Acetone (B3395972), Methyl ethyl ketone - MEK, N-methyl-2-pyrrolidone - NMP)[13][15]
-
Deionized water
Protocol 1: Acetone Process for PUD Synthesis
This is a widely used method for preparing PUDs.[5]
-
Prepolymer Synthesis:
-
Dry the polyol and DMPA in a vacuum oven.
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add the dried polyol, DMPA, and a solvent like acetone or MEK to control viscosity.[11]
-
Heat the mixture to a specified temperature (e.g., 75-80 °C) under a nitrogen atmosphere with constant stirring.
-
Slowly add the diisocyanate to the mixture.
-
Add a catalyst (e.g., DBTDL) to facilitate the reaction.[16]
-
Maintain the reaction temperature and continue stirring until the desired NCO content is reached, which can be monitored by titration (ASTM D2572-97).[16]
-
-
Neutralization and Dispersion:
-
Cool the prepolymer solution to a lower temperature (e.g., 40-50 °C).
-
Add the neutralizing agent (e.g., TEA) stoichiometrically to neutralize the carboxylic acid groups of the DMPA and stir for a period (e.g., 30 minutes).[14]
-
Under vigorous stirring, add deionized water to the neutralized prepolymer to form the dispersion.
-
-
Chain Extension and Solvent Removal:
-
Add the chain extender (e.g., EDA), typically dissolved in water, dropwise to the dispersion. The reaction is usually fast.[14]
-
Continue stirring for a specified time (e.g., 1-2 hours) to complete the chain extension reaction.
-
Remove the solvent (acetone/MEK) under reduced pressure to obtain the final aqueous polyurethane dispersion.
-
Protocol 2: Prepolymer Mixing Process
This method avoids the use of flammable solvents like acetone.[15]
-
Prepolymer Synthesis:
-
In a reactor, charge the polyol, DMPA, and a non-flammable solvent like NMP if necessary to dissolve the DMPA.[15]
-
Heat the mixture to the reaction temperature (e.g., 90 °C) with stirring under a nitrogen blanket.[16]
-
Add the diisocyanate and catalyst.
-
Allow the reaction to proceed until the theoretical NCO content is achieved.[16]
-
-
Neutralization and Dispersion:
-
Cool the prepolymer.
-
Add the neutralizing agent and mix thoroughly.
-
Disperse the neutralized prepolymer in deionized water with high-speed agitation.
-
-
Chain Extension:
-
Add the aqueous solution of the chain extender to the dispersion to increase the molecular weight.
-
Data Presentation
The following tables summarize the effect of DMPA content on the properties of polyurethane dispersions, as reported in various studies.
Table 1: Effect of DMPA Content on PUD Properties
| DMPA Content (wt%) | Average Particle Size (nm) | Viscosity (mPa·s) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 4 | - | Increases with DMPA[7] | Increases with DMPA[7] | Increases with DMPA[8] | Decreases with DMPA[8] |
| 5 | Decreases with DMPA[7][8][9] | - | - | - | - |
| 6 | - | - | - | - | - |
| 7 | 39.40 - 133.2[9] | - | - | - | - |
Note: Specific values are highly dependent on the overall formulation, including the type of polyol and diisocyanate used.
Table 2: Influence of DMPA on Coating Properties
| Property | Effect of Increasing DMPA Content | Reference |
| Hardness | Increases | [7] |
| Gloss | Increases | [7] |
| Drying Time | 4 wt% dries faster than 5 wt% and 6 wt% | [7] |
| Scratch Resistance | Increases | [7] |
| Chemical Resistance | Increases | [7] |
| Adhesion | Increases | [7] |
Visualizations
Synthesis Workflow of Polyurethane Dispersion
Caption: General workflow for the synthesis of polyurethane dispersions using DMPA.
Role of DMPA in PUD Formation
Caption: The functional role of DMPA in achieving a stable polyurethane dispersion.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. gantrade.com [gantrade.com]
- 5. researchgate.net [researchgate.net]
- 6. Waterborne Polyurethane Dispersions and Thin Films: Biodegradation and Antimicrobial Behaviors [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Aqueous polyurethane dispersions: Effects of dmpa and bisphenol a polyol on dispersion and physical properties of emulsion cast films | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pcimag.com [pcimag.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. WO2022066320A1 - Water-based polyurethane dispersions and their preparation - Google Patents [patents.google.com]
- 16. Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of DMPA-based Dendrimers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of 2,2-bis(hydroxymethyl)propionic acid (DMPA)-based dendrimers as effective drug delivery vehicles. The inherent biocompatibility and biodegradability of these polyester (B1180765) dendrimers make them promising candidates for therapeutic applications.
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, comprising a central core, repeating branching units, and a high density of surface functional groups, allows for the encapsulation or conjugation of therapeutic agents. DMPA-based polyester dendrimers, in particular, have garnered significant attention due to their favorable safety profile, with degradation products being non-toxic metabolites. This makes them suitable for a variety of drug delivery applications, including targeted cancer therapy and controlled release formulations.
Synthesis of DMPA-Based Dendrimers
The synthesis of DMPA-based dendrimers can be achieved through two primary strategies: the divergent method and the convergent method. The divergent approach, which is more common, involves the stepwise growth of the dendrimer from a central core outwards.
Experimental Protocol: Divergent Synthesis of a Third-Generation (G3) DMPA-Based Polyester Dendrimer
This protocol outlines the divergent synthesis of a G3 hydroxyl-terminated polyester dendrimer using trimethylolpropane (B17298) as the core and DMPA as the building block.
Materials:
-
Trimethylolpropane (core)
-
This compound (DMPA)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridinium p-toluenesulfonate (DPTS)
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol
-
Acetone
-
Ethyl acetate
-
Hexane
-
Dowex® 50WX8-200 ion-exchange resin
Procedure:
Generation 1 (G1) Synthesis:
-
Dissolve trimethylolpropane (1.0 eq) and DMPA (3.3 eq) in a mixture of acetone/DCM (1:1).
-
Add DPTS (0.3 eq) to the solution.
-
In a separate flask, dissolve DCC (3.3 eq) in DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the G1 dendrimer.
Generation 2 (G2) Synthesis:
-
Hydrolyze the acetonide protecting groups of the G1 dendrimer using an acidic ion-exchange resin (Dowex® 50WX8-200) in methanol.
-
Filter the resin and concentrate the filtrate to obtain the deprotected G1 dendrimer with peripheral hydroxyl groups.
-
Repeat the esterification procedure described in steps 1-8 of the G1 synthesis, using the deprotected G1 dendrimer as the new core and an increased stoichiometric amount of DMPA, DCC, and DPTS.
Generation 3 (G3) Synthesis:
-
Repeat the deprotection and esterification steps as described for the G2 synthesis, using the deprotected G2 dendrimer as the core molecule.
-
After purification, the final G3 hydroxyl-terminated dendrimer is obtained.
Drug Loading into DMPA-Based Dendrimers
Drugs can be loaded into DMPA-based dendrimers through non-covalent encapsulation within the dendritic voids or by covalent conjugation to the surface functional groups. The choice of method depends on the physicochemical properties of the drug and the desired release profile.
Experimental Protocol: Encapsulation of a Hydrophobic Drug (e.g., Ibuprofen) by Solvent Evaporation
Materials:
-
DMPA-based dendrimer (e.g., G3-OH)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve a known amount of the DMPA-based dendrimer and ibuprofen in DCM. A typical dendrimer to drug molar ratio is 1:10, but this can be optimized.
-
Slowly add the organic solution to a larger volume of PBS (pH 7.4) while stirring vigorously to form an oil-in-water emulsion.
-
Continue stirring at room temperature for several hours to allow for the complete evaporation of the DCM.
-
The drug-loaded dendrimers will remain suspended in the aqueous phase.
-
Purify the suspension by dialysis against PBS to remove any unloaded, free drug.
-
The final suspension of drug-loaded dendrimers can be lyophilized for long-term storage.
Characterization of Drug-Loaded Dendrimers
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the drug-dendrimer formulation.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized dendrimers and to verify the successful conjugation of drugs.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the dendrimers at each generation, ensuring monodispersity.[1]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the drug-loaded dendrimers in solution.
-
Differential Scanning Calorimetry (DSC): To investigate the thermal properties of the dendrimers and to understand the physical state of the encapsulated drug (crystalline or amorphous).[2]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the dendrimers.[3]
Quantitative Data on Drug Loading and Release
The efficiency of drug loading and the kinetics of drug release are critical parameters for evaluating the performance of a dendrimer-based drug delivery system.
Table 1: Drug Loading Efficiency and Capacity of DMPA-Based Dendrimers
| Drug | Dendrimer Generation | Loading Method | Drug Loading Efficiency (%) | Drug Loading Capacity (w/w %) | Reference |
| Doxorubicin | G4 (hydroxyl-terminated) | Encapsulation | ~15 | ~5 | [2][4] |
| Doxorubicin | G5 (hydroxyl-terminated) | Encapsulation | ~18 | ~6 | [2][4] |
| Doxorubicin | G4 (amine/hydroxyl-terminated) | Encapsulation | ~35 | ~10 | [2][4] |
| Doxorubicin | G5 (amine/hydroxyl-terminated) | Encapsulation | ~40 | ~12 | [2][4] |
| Methotrexate | G3 (amine-terminated) | Conjugation | >90 | ~15 | [5] |
Table 2: In Vitro Drug Release from DMPA-Based Dendrimers
| Drug | Dendrimer Generation | Release Conditions | Cumulative Release after 24h (%) | Cumulative Release after 72h (%) | Reference |
| Doxorubicin | G4 (hydroxyl-terminated) | pH 5.5 | ~40 | ~70 | [2][4] |
| Doxorubicin | G4 (hydroxyl-terminated) | pH 7.4 | ~20 | ~40 | [2][4] |
| Doxorubicin | G4 (amine/hydroxyl-terminated) | pH 5.5 | ~60 | ~90 | [2][4] |
| Doxorubicin | G4 (amine/hydroxyl-terminated) | pH 7.4 | ~30 | ~55 | [2][4] |
| Methotrexate | G3 (amide-linked) | pH 5.0 | ~25 | ~50 | [5] |
| Methotrexate | G3 (amide-linked) | pH 7.4 | ~10 | ~20 | [5] |
Visualizations
Experimental Workflow
Drug Delivery Mechanism
References
- 1. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyester Dendrimers Based on Bis-MPA for Doxorubicin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biodegradable Polyesters Using 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable polyesters utilizing 2,2-bis(hydroxymethyl)propionic acid (DMPA). These polyesters, owing to their biocompatibility and tunable degradation rates, are excellent candidates for advanced drug delivery systems. This document covers various synthesis methodologies, including melt polycondensation for linear and hyperbranched structures, and ring-opening polymerization. Detailed characterization data, experimental protocols, and visual workflows are provided to guide researchers in this field.
Introduction to DMPA-Based Polyesters
This compound (DMPA) is a versatile, non-toxic, and biodegradable monomer ideal for creating functional polyesters. Its unique AB2 structure, possessing two hydroxyl groups and one carboxylic acid group, allows for the synthesis of a variety of polymer architectures, including linear, hyperbranched, and dendritic polymers[1]. The presence of the carboxylic acid group in the polymer backbone or as a terminal group enhances hydrophilicity and provides sites for further functionalization, making these polyesters particularly suitable for biomedical applications such as drug delivery[2].
Synthesis Methodologies
The primary methods for synthesizing DMPA-based polyesters are melt polycondensation and ring-opening polymerization. The choice of method influences the polymer's architecture, molecular weight, and physicochemical properties.
Melt Polycondensation
Melt polycondensation is a solvent-free method that involves the direct reaction of monomers at high temperatures[3]. This technique can be adapted to produce both linear and hyperbranched polyesters.
a) Linear Polyesters:
Linear polyesters are synthesized by reacting DMPA with a diacid, where DMPA acts as a diol[1]. To avoid cross-linking due to the trifunctional nature of DMPA, careful control of stoichiometry and reaction conditions is crucial. Often, a two-step process is employed where a prepolymer is first synthesized[4].
b) Hyperbranched Polyesters:
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups[5]. They are typically synthesized in a one-pot procedure from ABx-type monomers like DMPA[6].
Ring-Opening Polymerization (ROP)
Ring-opening polymerization of cyclic monomers derived from DMPA offers excellent control over molecular weight and architecture[7][8]. This method is particularly useful for synthesizing well-defined block copolymers for advanced drug delivery systems.
Physicochemical Properties and Characterization Data
The properties of DMPA-based polyesters can be tailored by adjusting the synthesis method, monomer composition, and reaction conditions. Key characterization parameters are summarized in the tables below.
Table 1: Physicochemical Properties of DMPA-Based Polyesters
| Polymer Architecture | Synthesis Method | Molar Mass (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) | Reference |
| Hyperbranched Polyester (B1180765) | Melt Polycondensation | 2,573 (theoretical) | - | - | [7] |
| PCL-grafted Hyperbranched Polyester | Ring-Opening Polymerization | 24,000 | - | - | [7] |
| Linear DMPA-co-Adipic Acid | Melt Polycondensation | - | - | < 20 | [4] |
| Linear DMPA-co-Isophthalic Acid | Melt Polycondensation | - | - | up to 50 | [4] |
Table 2: Drug Loading and Release Kinetics of Doxorubicin (B1662922) from DMPA-Based Dendrimers
| Dendrimer Generation & Surface Group | Drug Loading Capacity (%) | Cumulative Release after 24h (%) | Release Profile | Reference |
| Generation 4 - Hydroxyl (B-G4-OH) | Lower | Slower, more sustained | Sustained | [9] |
| Generation 5 - Hydroxyl (B-G5-OH) | Lower | Slower, more sustained | Sustained | [9] |
| Generation 4 - Amine/Hydroxyl (B-G4-NH2/OH) | Higher | Faster | Burst release | [9] |
| Generation 5 - Amine/Hydroxyl (B-G5-NH2/OH) | Higher | Faster | Burst release | [9] |
Experimental Protocols
Protocol 1: Synthesis of Hyperbranched Polyester (HPE) via Melt Polycondensation
This protocol describes the synthesis of a generation 3 hyperbranched polyester with a trimethylolpropane (B17298) (TMP) core.
Materials:
-
This compound (bis-MPA)
-
Trimethylolpropane (TMP)
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
n-Hexane
-
Nitrogen gas supply
-
Reaction flask with a mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Ensure all glassware is dried in an oven and cooled under a nitrogen atmosphere.
-
Add TMP and bis-MPA to the reaction flask at a molar ratio of 1:21.
-
Add p-TSA as a catalyst.
-
Heat the mixture to 140°C under a continuous flow of dry nitrogen gas with mechanical stirring.
-
Maintain the reaction for a specified time until the desired degree of polymerization is achieved (monitoring by techniques like GPC is recommended).
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude polymer in acetone.
-
Precipitate the polymer by adding the acetone solution to a 1:1 mixture of acetone/n-hexane.
-
Filter the precipitated polymer and dry it in a vacuum oven to a constant weight.
Protocol 2: Synthesis of Poly(ε-caprolactone)-grafted Hyperbranched Polyester (HPCL) via Ring-Opening Polymerization
This protocol details the grafting of poly(ε-caprolactone) (PCL) chains from the hydroxyl groups of the hyperbranched polyester synthesized in Protocol 1.
Materials:
-
Hyperbranched polyester (HPE) from Protocol 1
-
ε-Caprolactone (CL)
-
Stannous octoate (Sn(Oct)2) (catalyst)
-
Nitrogen gas supply
-
Reaction flask with a magnetic stirrer and nitrogen inlet
Procedure:
-
Add 3.25 g of the synthesized HPE and 6.78 g of ε-caprolactone to the reaction flask.
-
Heat the mixture to 100°C under a nitrogen atmosphere with stirring to obtain a homogeneous melt.
-
Add 0.9 mmol of Sn(Oct)2 catalyst directly to the molten mixture.
-
Increase the temperature to 110°C and continue the polymerization for 20 hours with continuous stirring.
-
After 20 hours, cool the reaction to room temperature. The resulting product is the PCL-grafted hyperbranched polyester.
-
The product can be purified by dissolving in a suitable solvent (e.g., tetrahydrofuran) and precipitating in a non-solvent (e.g., cold methanol).
Protocol 3: Preparation of Doxorubicin-Loaded DMPA-Based Dendrimer Nanoparticles
This protocol describes the loading of doxorubicin (DOX) into DMPA-based dendrimers.
Materials:
-
DMPA-based dendrimer (e.g., B-G4-OH or B-G4-NH2/OH)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolve the DMPA-based dendrimer in PBS at a specific concentration.
-
Prepare a stock solution of DOX·HCl in PBS.
-
Add the DOX·HCl solution to the dendrimer solution dropwise while stirring. The molar ratio of dendrimer to DOX will influence the loading efficiency.
-
Allow the mixture to stir at room temperature for 24 hours in the dark to facilitate complexation.
-
Transfer the solution to a dialysis bag and dialyze against a large volume of PBS for 48 hours to remove unloaded DOX. Change the dialysis buffer frequently.
-
The solution inside the dialysis bag contains the DOX-loaded dendrimer nanoparticles.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of the solution before and after dialysis, and in the dialysate.
Visualizations
The following diagrams illustrate the key experimental workflows and a representative signaling pathway for drug delivery.
Caption: General experimental workflows for polyester synthesis.
References
- 1. Hyperbranched polymers as drug carriers: microencapsulation and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and functionalization of hyperbranched polymers for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in ring opening polymerization of lactones for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyester Dendrimers Based on Bis-MPA for Doxorubicin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMPA-Functionalized Nanoparticles in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to diseased tissues remains a paramount challenge in modern medicine. Nanoparticles functionalized with specific targeting moieties offer a promising strategy to enhance drug accumulation at the site of action, thereby increasing therapeutic efficacy and reducing off-target side effects. This document provides detailed application notes and protocols for the use of nanoparticles functionalized with 3,4-dihydroxy-5-methoxybenzoic acid (DMPA) for targeted therapy.
Note on the Analog Compound: Due to the limited availability of specific literature on nanoparticles functionalized directly with 3,4-dihydroxy-5-methoxybenzoic acid, this document will leverage the extensive research conducted on its close structural and functional analog, gallic acid (3,4,5-trihydroxybenzoic acid). The protocols and data presented are based on studies involving gallic acid-functionalized nanoparticles and are expected to be highly relevant and adaptable for DMPA. Gallic acid's well-documented antioxidant, anti-inflammatory, and anticancer properties make it an excellent model for demonstrating the potential of this class of phenolic acid-functionalized nanomaterials in targeted therapeutics.[1][2][3]
The catechol group present in both DMPA and gallic acid allows for robust conjugation to the surface of various nanoparticle types, including iron oxide, gold, and polymeric nanoparticles.[4] This functionalization not only provides a targeting mechanism but can also impart beneficial biological properties to the nanoparticle itself.
Data Presentation
The following tables summarize quantitative data for nanoparticles functionalized with gallic acid, providing a reference for expected characterization results.
Table 1: Physicochemical Properties of Gallic Acid-Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| IONP@GA1 | Magnetite | 5 | Not Reported | Not Reported | [5] |
| IONP@GA2 | Magnetite | 8 | Not Reported | Not Reported | [5] |
| IONP@GA3 | Magnetite | 10.8 | Not Reported | Not Reported | [5] |
| Unfunctionalized IONP | Magnetite | 10.0 | Not Reported | Not Reported | [5] |
| TiO2-GA | Titanium Dioxide | 218.0 | Not Reported | < 0.2 | [6] |
| Unfunctionalized TiO2 | Titanium Dioxide | 255.7 | Not Reported | < 0.2 | [6] |
Table 2: In Vitro Cytotoxicity of Gallic Acid and Functionalized Nanoparticles
| Compound/Nanoparticle | Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| Gallic Acid | T24 (Bladder Cancer) | CCK-8 (24h) | 21.73 | [7] |
| Gallic Acid | T24 (Bladder Cancer) | CCK-8 (48h) | 18.62 | [7] |
| Gallic Acid | T24 (Bladder Cancer) | CCK-8 (72h) | 11.59 | [7] |
| Graphene Oxide (GO) | HepG2 (Liver Cancer) | MTT (72h) | 429.5 | |
| GOGA (GO-Gallic Acid) | HepG2 (Liver Cancer) | MTT (72h) | 42.9 | |
| Gallic Acid | HepG2 (Liver Cancer) | MTT (72h) | 38.9 |
Table 3: Drug Loading and Encapsulation Efficiency of Gallic Acid-Loaded Nanoparticles
| Nanoparticle Formulation | Drug | Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Gallic Acid and Quercetin Nanoliposomes | Gallic Acid | 0.092 | Not Reported | [4] |
| GA@PLGANPs | Gallic Acid | Not Reported | Not Reported | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of Gallic Acid-Functionalized Iron Oxide Nanoparticles (IONPs@GA)
This protocol describes the in situ synthesis of gallic acid-functionalized magnetite nanoparticles, which offers control over particle size.[5]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Gallic acid (GA)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare a solution of iron salts by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of ammonium hydroxide and gallic acid in deionized water.
-
Heat both solutions to 80°C.
-
Under vigorous mechanical stirring and a nitrogen atmosphere, rapidly add the iron salt solution to the ammonium hydroxide/gallic acid solution.
-
A black precipitate of gallic acid-functionalized magnetite nanoparticles will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Collect the nanoparticles by magnetic separation or centrifugation.
-
Wash the nanoparticles multiple times with deionized water and ethanol (B145695) to remove unreacted reagents.
-
Dry the nanoparticles under vacuum.
Protocol 2: Doxorubicin (B1662922) Loading onto Gallic Acid-Functionalized Nanoparticles
This protocol outlines the loading of the chemotherapeutic drug doxorubicin (DOX) onto gallic acid-coated silver nanoparticles (GA-AgNPs).[10]
Materials:
-
Gallic acid-functionalized nanoparticles (e.g., GA-AgNPs)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Disperse the gallic acid-functionalized nanoparticles in deionized water.
-
Prepare a stock solution of doxorubicin in deionized water.
-
Add the doxorubicin solution to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in the dark to facilitate drug loading.
-
Purify the doxorubicin-loaded nanoparticles by centrifugation to remove unloaded drug.
-
Wash the nanoparticle pellet twice with deionized water.
-
Resuspend the final doxorubicin-loaded nanoparticles in a suitable buffer (e.g., PBS) for further experiments.
Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay
This protocol describes how to assess the cellular uptake and cytotoxic effects of DMPA-functionalized nanoparticles using a cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
DMPA-functionalized nanoparticles (and unfunctionalized controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the DMPA-functionalized nanoparticles and control nanoparticles in complete cell culture medium. Remove the old medium from the cells and add the nanoparticle suspensions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the cells with the nanoparticles for 24, 48, and 72 hours.
-
Cellular Uptake (Qualitative/Quantitative):
-
For qualitative analysis, nanoparticles can be labeled with a fluorescent dye. After the desired incubation time, wash the cells with PBS, fix them, and visualize the nanoparticle uptake using a fluorescence microscope.
-
For quantitative analysis, the cells can be harvested, and the nanoparticle uptake can be measured using flow cytometry.
-
-
Cytotoxicity (MTT Assay):
-
After the incubation period, remove the nanoparticle-containing medium.
-
Add fresh medium containing the MTT reagent to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Protocol 4: In Vivo Animal Model for Targeted Therapy
This protocol provides a general framework for evaluating the in vivo efficacy of DMPA-functionalized nanoparticles in a tumor-bearing mouse model.[10] All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
DMPA-functionalized nanoparticles carrying a therapeutic agent (e.g., doxorubicin)
-
Control groups (e.g., free drug, unfunctionalized nanoparticles)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Induction: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomly divide the mice into different treatment groups (e.g., saline control, free drug, drug-loaded unfunctionalized nanoparticles, drug-loaded DMPA-functionalized nanoparticles).
-
Treatment Administration: Administer the treatments intravenously via the tail vein. The dosage and frequency will depend on the specific drug and nanoparticle formulation.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Survival Study: Monitor the survival of the mice in each group.
-
Biodistribution (Optional): At the end of the study, or at specific time points, euthanize a subset of mice from each group. Harvest major organs and the tumor to quantify the accumulation of the nanoparticles (e.g., by measuring the drug concentration or a nanoparticle label).
Mandatory Visualizations
Caption: Experimental workflow for the development and evaluation of DMPA-functionalized nanoparticles.
Caption: Mechanism of targeted drug delivery by DMPA-functionalized nanoparticles (DMPA-NP).
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by DMPA-functionalized nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cjmb.org [cjmb.org]
- 4. Functionalized ZnO Nanoparticles with Gallic Acid for Antioxidant and Antibacterial Activity against Methicillin-Resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tumor-Targeted Synergistic Blockade of MAPK and PI3K from a Layer-by-Layer Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding nanoparticle flow with a new in vitro experimental and computational approach using hydrogel channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dimethylolpropionic Acid (DMPA) in Eco-friendly Surface Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing global emphasis on environmental protection has driven significant advancements in the coatings industry, with a primary focus on reducing the emission of volatile organic compounds (VOCs). Waterborne polyurethane dispersions (PUDs) have emerged as a leading eco-friendly alternative to traditional solvent-based coatings. A key component in the formulation of stable and high-performance PUDs is Dimethylolpropionic Acid (DMPA). This document provides detailed application notes and experimental protocols for the use of DMPA in the synthesis of eco-friendly surface coatings.
Dimethylolpropionic acid (DMPA) is a versatile specialty chemical that contains two hydroxyl groups and one carboxyl group. This unique structure allows it to be incorporated into the polyurethane backbone, where the carboxyl group serves as an internal emulsifier.[1] After neutralization with a tertiary amine, the carboxyl groups become ionized, creating hydrophilic centers along the polymer chain. This facilitates the dispersion of the polyurethane in water, eliminating the need for hazardous organic solvents.[1] The concentration of DMPA is a critical parameter that influences the properties of the PUD and the final coating, including particle size, viscosity, stability, and film-forming properties.[1][2]
Application Notes
Key Role of DMPA in Waterborne Polyurethane Dispersions
DMPA is integral to the formation of stable anionic waterborne polyurethane dispersions. Its primary functions include:
-
Internal Emulsification: The carboxylic acid group in DMPA provides a hydrophilic center within the polyurethane backbone. Upon neutralization with a base, such as triethylamine (B128534) (TEA), these groups ionize and enable the dispersion of the otherwise hydrophobic polymer in water.[1]
-
Particle Size Control: The concentration of DMPA has a direct impact on the particle size of the dispersion. Generally, increasing the DMPA content leads to a decrease in the average particle size.[2][3] Smaller particle sizes can result in improved film formation, higher gloss, and better stability of the dispersion.[1]
-
Viscosity Modification: The viscosity of the PUD is also influenced by the DMPA content. An increase in DMPA concentration, which leads to smaller particle sizes, can result in an increased viscosity of the dispersion.[4]
-
Enhanced Stability: The ionic groups introduced by DMPA create an electrical double layer around the polyurethane particles, leading to electrostatic repulsion that prevents particle agglomeration and ensures the long-term stability of the dispersion.
Applications in Eco-Friendly Coatings
DMPA-based waterborne polyurethane coatings are utilized in a wide array of applications due to their excellent performance, environmental benefits, and versatility. Some key application areas include:
-
Architectural Coatings: For both interior and exterior applications, these coatings offer durability, weather resistance, and low odor.
-
Wood and Furniture Finishes: They provide excellent abrasion resistance, clarity, and protection for wood surfaces.
-
Automotive Coatings: Used in primers and clearcoats, they contribute to the durability and aesthetic appeal of automotive finishes.
-
Leather and Textile Coatings: These coatings offer flexibility, a soft feel, and protective finishes for various fabrics and leathers.
-
Industrial and Maintenance Coatings: Their corrosion resistance and toughness make them suitable for protecting metal substrates in demanding environments.[5]
Impact of DMPA Concentration on Coating Properties
The amount of DMPA incorporated into the polyurethane backbone is a critical formulation parameter that allows for the tailoring of the final coating's properties.
-
Mechanical Properties: The concentration of DMPA can influence the mechanical properties of the cured film. Higher DMPA content can lead to increased hardness and tensile strength.[6]
-
Adhesion: DMPA-based PUDs generally exhibit excellent adhesion to a variety of substrates.[7][8]
-
Water Resistance: While the hydrophilic nature of DMPA is essential for dispersion, an excessively high concentration can potentially compromise the water resistance of the final coating. Therefore, optimizing the DMPA content is crucial for balancing dispersibility and water resistance.
Quantitative Data Summary
The following tables summarize the effect of DMPA on the properties of waterborne polyurethane dispersions and the resulting coatings, based on data from various studies.
Table 1: Effect of DMPA Content on PUD Properties
| DMPA Content (wt%) | Average Particle Size (nm) | Viscosity (mPa·s) | Reference |
| 4 | 150 - 250 | 20 - 50 | [7] |
| 5.5 | ~100 | ~100 | [4] |
| 6 | 50 - 100 | 50 - 150 | [7] |
| 7 | < 50 | > 200 | [3] |
Note: The values presented are indicative and can vary depending on the specific polyol, isocyanate, and synthesis conditions used.
Table 2: Mechanical and Thermal Properties of DMPA-Based PUD Films
| Property | Value Range | Key Influencing Factors | Reference(s) |
| Tensile Strength | 15 - 65 MPa | P-polyol:PCD molar ratio, R value | [6][9] |
| Elongation at Break | 400 - 1000% | P-polyol:PCD molar ratio, R value | [9] |
| Glass Transition Temperature (Tg) | -50 to -5 °C | P-polyol content | [6][10] |
| Thermal Decomposition Temperature | 250 - 300 °C | P-polyol content | [6] |
Experimental Protocols
General Synthesis of a DMPA-Based Waterborne Polyurethane Dispersion
This protocol describes a common laboratory-scale procedure for the synthesis of a DMPA-based PUD. The specific amounts of reactants can be adjusted to achieve desired properties.
Materials:
-
Polyol (e.g., Polycarbonate diol - PCD, Poly(propylene glycol) - PPG)
-
Isocyanate (e.g., Isophorone diisocyanate - IPDI)
-
Dimethylolpropionic Acid (DMPA)
-
Solvent (e.g., N-Methyl-2-pyrrolidone - NMP or Acetone)
-
Neutralizing Agent (e.g., Triethylamine - TEA)
-
Chain Extender (e.g., Ethylene diamine - EDA)
-
Deionized Water
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
High-speed homogenizer
Procedure:
-
Prepolymer Formation:
-
Charge the polyol and DMPA into the four-necked flask. If using a solvent like NMP to dissolve the DMPA, add it at this stage.
-
Heat the mixture to a specified temperature (e.g., 70-80 °C) under a nitrogen atmosphere with constant stirring until a homogeneous solution is obtained.
-
Add the isocyanate (IPDI) to the flask dropwise over a period of 30-60 minutes, while maintaining the reaction temperature.
-
Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.
-
-
Neutralization:
-
Cool the prepolymer to a lower temperature (e.g., 40-50 °C).
-
Add the neutralizing agent (TEA) to the prepolymer and stir for 20-30 minutes. The amount of TEA is typically calculated to be equimolar to the DMPA.
-
-
Dispersion:
-
Under high-speed stirring (e.g., 1000-2000 rpm), add deionized water to the neutralized prepolymer to form the dispersion. The water should be added at a controlled rate to ensure proper inversion of the emulsion.
-
-
Chain Extension:
-
Add the chain extender (EDA), typically diluted in water, to the dispersion dropwise. This reaction is usually fast and exothermic.
-
Continue stirring for another 1-2 hours to complete the chain extension reaction.
-
-
Solvent Removal (if applicable):
-
If a solvent like acetone (B3395972) was used, it can be removed by distillation under reduced pressure.
-
-
Final Product:
-
The resulting product is a stable, translucent, or milky-white waterborne polyurethane dispersion.
-
Characterization of the PUD and Coating Film
-
Particle Size and Distribution: Determined by dynamic light scattering (DLS).
-
Viscosity: Measured using a rotational viscometer.
-
Solid Content: Determined by gravimetric analysis after drying a known weight of the dispersion in an oven.
-
FTIR Spectroscopy: To confirm the formation of the urethane (B1682113) linkages and the incorporation of DMPA.
-
Mechanical Properties of the Film: Tensile strength and elongation at break can be measured on cast and dried films using a universal testing machine.
-
Thermal Properties: Glass transition temperature (Tg) and thermal stability can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
-
Adhesion: Cross-hatch adhesion tests (e.g., ASTM D3359) can be performed on coated substrates.[7]
-
Chemical Resistance: The resistance of the coating to various chemicals (e.g., water, acids, bases, solvents) can be evaluated by spot tests.
Visualizations
Caption: General workflow for the synthesis of DMPA-based waterborne polyurethane dispersion.
Caption: Logical relationship between DMPA content and key properties of PUDs and coatings.
References
- 1. gantrade.com [gantrade.com]
- 2. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation [mdpi.com]
- 8. Advances in Waterborne Polyurethane and Polyurethane-Urea Dispersions and Their Eco-friendly Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Waterborne Polyurethane Dispersion Synthesized from CO2 Based Poly (Ethylene Carbonate) Diol with High Performance - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: DMPA as a Crosslinker in Hydrogels for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that absorb large amounts of water or biological fluids, making them excellent candidates for tissue engineering scaffolds. Their tunable physical properties and biocompatibility allow them to mimic the native extracellular matrix (ECM), providing structural support and facilitating cell growth and differentiation. Photopolymerization is a widely used method for hydrogel fabrication due to its rapid curing time and spatiotemporal control. This process utilizes a photoinitiator that, upon exposure to light, generates free radicals to initiate the crosslinking of polymer chains.
2,2-dimethoxy-2-phenylacetophenone (DMPA) is a highly efficient, Type I photoinitiator commonly employed for the ultraviolet (UV) light-induced crosslinking of hydrogels for biomedical applications.[1] Its primary advantages include high radical generation efficiency and the ability to initiate polymerization without the need for a co-initiator.[1] These application notes provide a comprehensive overview of the use of DMPA in fabricating hydrogels for tissue engineering, including quantitative data on material properties, detailed experimental protocols, and visual representations of key processes.
Data Presentation
The following tables summarize the quantitative data on the properties of DMPA-crosslinked hydrogels from various studies, highlighting the influence of DMPA concentration, polymer concentration, and UV curing conditions on the mechanical and biological characteristics of the hydrogels.
Table 1: Influence of DMPA and Polymer Concentration on Hydrogel Mechanical Properties
| Polymer System | Polymer Concentration (w/v %) | DMPA Concentration (w/v %) | UV Wavelength (nm) | UV Exposure Time (min) | Storage Modulus (G') | Compressive Modulus (MPa) | Reference |
| Poly(MPC-TEGDMA) | 25% | 0.5% | 365 | 10 | 31.6 Pa | - | [2] |
| PEGDA Blend (3400/400) | 25-30% | Not Specified | Not Specified | Not Specified | - | ~1 | [3] |
| GelMA | 10% | Not Specified | Not Specified | Not Specified | - | ~0.03 | [4] |
| PAA | 5 M | 0.01 mol% (relative to monomer) | Not Specified | Not Specified | - | ~0.034 | [5] |
| PEGDA | 20% | 0.2% and 0.6% | 365 | Not Specified | - | Not Specified | [6] |
Table 2: Swelling and Biocompatibility of DMPA-Crosslinked Hydrogels
| Polymer System | Polymer Concentration (w/v %) | DMPA Concentration (w/v %) | Swelling Ratio (%) | Cell Type | Cell Viability (%) | Reference |
| PEGDA Blend (3400/400) | 20% | Not Specified | Not Specified | Not Specified | >80% | [3] |
| PEO-PPO-PEO-DA/CNF/GelMA | 12% / 0.5% / 3% | Not Specified | Not Specified | Human Cartilage Stem/Progenitor Cells | >80% | [7] |
| GelMA and GelMAGMA | Not Specified | Not Specified | Slightly lower in GelMAGMA | Bovine Articular Chondrocytes | High | [4] |
| PAA | 5 M | 0.02-0.06 mol% | 83-90% (Equilibrium Water Content) | Not Applicable | Not Applicable | [5] |
| PEGDA | 20% | 0.2% | Not Specified | Human DP147 Mesenchymal Fibroblasts | Higher than 0.6% DMPA | [6] |
Experimental Protocols
Protocol 1: Fabrication of PEGDA Hydrogels using DMPA
This protocol describes the preparation of poly(ethylene glycol) diacrylate (PEGDA) hydrogels using DMPA as a photoinitiator.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
2,2-dimethoxy-2-phenylacetophenone (DMPA)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
UV light source (365 nm)
-
Molds for hydrogel casting
Procedure:
-
Prepare PEGDA Solution: Dissolve the desired concentration of PEGDA (e.g., 10-20% w/v) in PBS or cell culture medium. Ensure complete dissolution by vortexing or gentle heating.
-
Prepare DMPA Stock Solution: Dissolve DMPA in a suitable solvent (e.g., 1-vinyl-2-pyrrolidinone or ethanol) to create a stock solution (e.g., 10% w/v). Protect the solution from light.[8]
-
Prepare Pre-polymer Solution: Add the DMPA stock solution to the PEGDA solution to achieve the final desired DMPA concentration (e.g., 0.1-0.5% w/v). Mix thoroughly.
-
Casting: Pipette the pre-polymer solution into molds of the desired shape and size.
-
Photocrosslinking: Expose the pre-polymer solution in the molds to UV light (365 nm) for a specified duration (e.g., 5-15 minutes). The exposure time will depend on the UV intensity and the desired degree of crosslinking.[2][9]
-
Swelling and Sterilization: After crosslinking, gently remove the hydrogels from the molds and place them in sterile PBS or cell culture medium to swell and to remove any unreacted components. The hydrogels can be sterilized by washing with 70% ethanol (B145695) followed by sterile PBS washes.
Protocol 2: Rheological Characterization of Hydrogels
This protocol outlines the steps for characterizing the mechanical properties of the fabricated hydrogels using a rheometer.[10][11][12]
Equipment:
-
Rheometer with parallel plate geometry
Procedure:
-
Sample Preparation: Place a hydrogel disc of known dimensions onto the bottom plate of the rheometer. Lower the upper plate to contact the hydrogel surface.
-
Time Sweep: To determine the gelation time, perform a time sweep at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) while monitoring the storage modulus (G') and loss modulus (G''). The gel point is typically identified as the crossover point where G' > G''.[10][12]
-
Strain Sweep: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz). The LVER is the range of strains where G' and G'' are independent of the applied strain.[10][11]
-
Frequency Sweep: To determine the frequency-dependent behavior, perform a frequency sweep within the LVER at a constant strain. This provides information about the hydrogel's solid-like or liquid-like behavior at different time scales.[10][11]
-
Data Analysis: Analyze the data to determine the storage modulus (G'), which represents the elastic component of the hydrogel and is often used as a measure of its stiffness.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol describes how to assess the cytotoxicity of the hydrogels by measuring the viability of encapsulated or co-cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
Materials:
-
Cells (e.g., fibroblasts, mesenchymal stem cells)
-
Cell culture medium (e.g., DMEM)
-
Hydrogel samples
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding/Encapsulation:
-
For co-culture: Seed cells in a 96-well plate and allow them to adhere overnight. Then, place the sterile hydrogel samples on top of the cell monolayer.
-
For encapsulation: Resuspend cells in the pre-polymer solution before UV crosslinking. After gelation, place the cell-laden hydrogels in a 96-well plate with culture medium.
-
-
Incubation: Incubate the cells with the hydrogels for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the culture medium and add fresh medium containing 10% MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the cell viability as a percentage relative to a control group of cells cultured without the hydrogel.[7]
Mandatory Visualization
Signaling Pathway: Integrin-Mediated Cell Adhesion and Signaling
// Nodes ECM [label="Extracellular Matrix\n(Hydrogel with RGD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Actin [label="Actin Cytoskeleton", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Differentiation [label="Cell Differentiation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ECM -> Integrin [color="#5F6368"]; Integrin -> FAK [color="#5F6368"]; FAK -> Src [color="#5F6368"]; Src -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; ERK -> Differentiation [color="#5F6368"]; Integrin -> Actin [color="#5F6368"]; Actin -> FAK [style=dashed, color="#5F6368"]; } END_DOT Integrin signaling pathway in a hydrogel scaffold.
Experimental Workflow: Hydrogel Fabrication and Characterization
// Nodes Prep [label="Prepare Pre-polymer Solution\n(Polymer + DMPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cast [label="Cast into Molds", fillcolor="#FBBC05", fontcolor="#202124"]; UV [label="UV Crosslinking\n(365 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Swell [label="Swell and Sterilize", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheology [label="Rheological Characterization", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Swelling [label="Swelling Ratio Measurement", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellViability [label="Cell Viability Assay (MTT)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prep -> Cast [color="#5F6368"]; Cast -> UV [color="#5F6368"]; UV -> Swell [color="#5F6368"]; Swell -> Rheology [color="#5F6368"]; Swell -> Swelling [color="#5F6368"]; Swell -> CellViability [color="#5F6368"]; } END_DOT Workflow for hydrogel synthesis and analysis.
Conclusion
DMPA is a versatile and effective photoinitiator for the fabrication of hydrogels for tissue engineering applications. By carefully controlling the concentration of DMPA, the polymer precursor, and the UV curing parameters, it is possible to tailor the mechanical properties, swelling behavior, and biocompatibility of the resulting hydrogel scaffolds. The protocols provided in these application notes offer a starting point for researchers to develop and characterize DMPA-crosslinked hydrogels for their specific tissue engineering needs. The ability to create hydrogels with a wide range of properties makes DMPA a valuable tool in the development of advanced biomaterials for regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. publishing.emanresearch.org [publishing.emanresearch.org]
- 3. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. banglajol.info [banglajol.info]
- 6. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reinforcement of Injectable Hydrogel for Meniscus Tissue Engineering by Using Cellulose Nanofiber from Cassava Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Additive Soft Matter Design by UV-Induced Polymer Hydrogel Inter-Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. "A protocol for rheological characterization of hydrogels for tissue en" by Jonathan M. Zuidema, Christopher J. Rivet et al. [digitalcommons.mtu.edu]
- 12. Rheological Characterization of in situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for DMPA-Based Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of biodegradable polymers utilizing 2,2-bis(hydroxymethyl)propionic acid (DMPA). The focus of this guide is on the synthesis of anionic polyester-polyurethane dispersions, a versatile class of polymers with applications in drug delivery, coatings, and adhesives. DMPA serves as a key building block, incorporating carboxylic acid groups into the polymer backbone, which allows for dispersion in aqueous media.
Introduction to DMPA in Polymer Synthesis
This compound, commonly known as dimethylolpropionic acid (DMPA), is a trifunctional monomer containing two hydroxyl groups and one carboxylic acid group. This unique structure makes it an invaluable component in polymer chemistry for introducing hydrophilicity and functionality. In the synthesis of polyurethanes, DMPA is used as an internal emulsifier, enabling the formation of stable aqueous dispersions without the need for external surfactants. The carboxylic acid group can be neutralized to form a salt, which renders the polymer dispersible in water. This is particularly advantageous for creating environmentally friendly, water-based polymer systems.
Furthermore, DMPA can be incorporated into polyesters to enhance their aqueous solubility or dispersibility. The presence of the free carboxylic acid groups provides sites for further chemical modification, making these polymers attractive for applications in drug conjugation and targeted delivery.
Experimental Protocol: Synthesis of Anionic Polyester-Polyurethane Dispersion
This protocol details a three-step process for synthesizing an anionic polyester-polyurethane dispersion using DMPA. The general procedure involves the preparation of a macromonomer diisocyanate with a carboxylic acid group, followed by reaction with a polyester (B1180765) polyol and a chain extender, and finally, neutralization and dispersion in water.
Materials:
-
Isophorone (B1672270) diisocyanate (IPDI)
-
Dimethylolpropionic acid (DMPA), dried at 40°C under vacuum overnight
-
Dibutyltin (B87310) dilaurate (DBTDL) as a catalyst
-
Linear aliphatic polyester (e.g., Mw = 2000 g/mol )
-
1,4-Butanediol (B3395766) (BDO) as a chain extender
-
Triethylamine (B128534) (TEA)
-
Deionized water
Procedure:
Step 1: Preparation of Carboxylic Acid-Containing Macromonomer Diisocyanate
-
In a reaction flask equipped with a stirrer and reflux condenser, combine 4.44 g of isophorone diisocyanate (IPDI) and 1.34 g of dimethylolpropionic acid (DMPA) in 15 g of acetone.[1]
-
Add 2 drops of dibutyltin dilaurate (DBTDL) as a catalyst to the mixture.[1]
-
Stir the mixture under reflux conditions at a temperature of 45°C for 2 hours, or until a homogeneous mixture is obtained.[1]
Step 2: Formation of the Carboxylic Polyurethane
-
To the reaction mixture from Step 1, add 14 g of linear aliphatic polyester (Mw=2000).[1]
-
Stir the mixture for 30 minutes.[1]
-
Add 0.27 g of 1,4-butanediol (BDO) as a chain extender and continue stirring for 1 hour at 45°C.[1]
Step 3: Neutralization and Dispersion
-
Neutralize the acidic polyurethane by adding 2 g of triethylamine (TEA) and stirring for 30 minutes.[1]
-
To form the dispersion, slowly add 15 g of deionized water to the neutralized acetone solution of the polyurethane polymer at 80°C over a period of 30 minutes with vigorous stirring.[1]
Alternative Protocol for Polyurethane Dispersion Synthesis:
A modified pre-polymer process can also be employed, which involves two stages for the pre-polymer synthesis:
-
Stage 1: React the isocyanate with the polyol at 80°C.[2]
-
Stage 2: Introduce DMPA, pre-neutralized in acetone, and continue the reaction at 50°C.[2]
-
The subsequent steps involve dispersing the pre-polymer in water, chain extension with a diamine, and removal of the co-solvent.[2]
Data Presentation
The following table summarizes typical reactant quantities for the synthesis of an anionic polyester-polyurethane dispersion.
| Component | Mass (g) | Role | Reference |
| Isophorone diisocyanate (IPDI) | 4.44 | Monomer | [1] |
| Dimethylolpropionic acid (DMPA) | 1.34 | Internal Emulsifier/Monomer | [1] |
| Acetone | 15 | Solvent | [1] |
| Dibutyltin dilaurate (DBTDL) | 2 drops | Catalyst | [1] |
| Linear Aliphatic Polyester (Mw=2000) | 14 | Polyol | [1] |
| 1,4-Butanediol (BDO) | 0.27 | Chain Extender | [1] |
| Triethylamine (TEA) | 2 | Neutralizing Agent | [1] |
| Deionized Water | 15 | Dispersion Medium | [1] |
Characterization of DMPA-Based Polymers
The synthesized polymers can be characterized by various analytical techniques to determine their structure, molecular weight, and thermal properties.
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polyurethane, look for characteristic peaks such as the N-H stretching band around 3336 cm⁻¹, aliphatic C-H stretching between 2800-2990 cm⁻¹, and the carbonyl group stretching absorption around 1728 cm⁻¹.[1]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthesis workflow and the general reaction scheme for DMPA-based polyurethane synthesis.
Caption: Workflow for the synthesis of anionic polyurethane dispersion.
References
Application Notes & Protocols for the Characterization of DMPA-Containing Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a widely used Type I photoinitiator.[1] Upon exposure to UV light, it undergoes photolysis to generate free radicals, which subsequently initiate polymerization of various monomers, such as acrylates and methacrylates.[1][2] The characterization of polymers synthesized using DMPA is crucial for understanding their structural, thermal, and mechanical properties, which directly influence their performance in applications ranging from dental composites to drug delivery systems.[3][4] This document provides detailed protocols for the key techniques used to characterize these polymers.
Structural Characterization
The primary goal of structural characterization is to confirm the chemical structure of the synthesized polymer, identify functional groups, and analyze the polymer's microstructure.[5][6]
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the polymer.[7] It is particularly useful for verifying the polymerization of monomers by observing the disappearance of characteristic monomer bands (e.g., C=C stretching) and the appearance of polymer backbone signals.
Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)
-
Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[8]
-
Background Collection: Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation: No specific sample preparation is typically required for ATR-FTIR.[7] Place a small amount of the solid polymer sample (powder, pellet, or film) directly onto the ATR crystal.
-
Sample Analysis:
-
Apply pressure using the ATR clamp to ensure intimate contact between the sample and the crystal.[8]
-
Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands. For example, in polyurethane synthesis, look for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the formation of urethane (B1682113) linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹).[9]
-
Compare the obtained spectrum with reference spectra of the monomer and expected polymer structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for obtaining detailed information about the polymer's molecular structure, composition, and chain configuration (tacticity).[10][11] Both ¹H and ¹³C NMR are commonly employed.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the dry polymer sample into an NMR tube.
-
Add ~0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that can fully dissolve the polymer.
-
Cap the tube and gently agitate or sonicate until the polymer is completely dissolved.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration but typically ranges from 8 to 64.
-
-
Data Analysis:
-
Integrate the peaks in the spectrum. The integral values are proportional to the number of protons giving rise to the signal.
-
Assign peaks to specific protons in the polymer repeating unit and end-groups based on their chemical shifts (ppm).[12]
-
For copolymers, the composition can be calculated from the integral ratios of peaks unique to each monomer unit.[13]
-
Molecular Weight Determination
The molecular weight and its distribution are fundamental characteristics of a polymer, influencing its mechanical and rheological properties.[14][15]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is the most common technique for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a polymer.[15] The technique separates polymer molecules based on their hydrodynamic volume in solution.[5]
Experimental Protocol: GPC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample.[16]
-
Dissolve the sample in an appropriate HPLC-grade solvent (e.g., Tetrahydrofuran (THF), Chloroform) to a final concentration of 2-10 mg/mL.[16][17]
-
Allow the sample to dissolve completely. Gentle agitation or leaving it overnight is preferred over sonication, which can cause chain scission.[17]
-
Filter the solution through a 0.2-0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could damage the GPC columns.[16]
-
-
Instrument Setup:
-
The GPC system should be equipped with a pump, injector, a set of columns appropriate for the expected molecular weight range, and a detector (typically a refractive index (RI) detector).
-
Ensure the mobile phase is the same solvent used to dissolve the sample and is thoroughly degassed.
-
-
Calibration:
-
Create a calibration curve by injecting a series of narrow-polydispersity polymer standards (e.g., polystyrene) of known molecular weights.[18]
-
Plot the logarithm of the molecular weight versus the retention time.
-
-
Sample Analysis:
-
Inject the filtered polymer solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the GPC software calculates Mn, Mw, and PDI for the sample.
-
Quantitative Data Summary: Molecular Weight of Polyurethanes
The following table summarizes GPC data for water-soluble polyurethanes (WSPU) synthesized with varying amounts of DMPA and different molecular weight polyethylene (B3416737) glycols (PEG).
| Sample Description (PEG MW / DMPA %) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1500 / 4% | 15,200 | 25,100 | 1.65 |
| 4000 / 4% | 15,600 | 25,900 | 1.66 |
| 8000 / 4% | 15,900 | 26,400 | 1.66 |
Data sourced from a study on water-soluble polyurethanes.[19]
Thermal Properties Analysis
Thermal analysis techniques measure the changes in a polymer's physical properties as a function of temperature.[20][21] This is critical for determining processing conditions and the material's performance at different temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[22] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[23]
Experimental Protocol: DSC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan using a crimper. Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen (e.g., at 35 mL/min), to prevent oxidation.[22]
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -60 °C) to a temperature above its expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).[19] This scan erases the sample's previous thermal history.
-
Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again using the same heating rate as the first scan. Data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
Analyze the DSC thermogram (heat flow vs. temperature).
-
The glass transition (Tg) appears as a step-like change in the baseline.
-
Crystallization (Tc) is observed as an exothermic peak (releases heat) on the cooling scan.
-
Melting (Tm) is observed as an endothermic peak (absorbs heat) on the heating scan.
-
Quantitative Data Summary: Thermal Properties of Polyurethanes
| Sample Description (PEG MW / DMPA %) | Tg (°C) | Tm (°C) |
| 1500 / 4% | -35.2 | 45.1 |
| 4000 / 4% | -48.5 | 55.3 |
| 8000 / 4% | -55.1 | 58.2 |
Data sourced from a study on water-soluble polyurethanes.[19]
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[24] It is used to evaluate the thermal stability and decomposition profile of the polymer.
Experimental Protocol: TGA Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the polymer sample into a TGA pan (typically ceramic or platinum).
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Select the atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[19]
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which indicates the polymer's thermal stability.
-
The residual mass at the end of the experiment can indicate the presence of inorganic fillers.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 3. Efficiency of 2,2-Dimethoxy-2-phenylacetophenone for the Photopolymerization of Methacrylate Monomers in Thick Sections - CONICET [bicyt.conicet.gov.ar]
- 4. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymer characterization - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. azom.com [azom.com]
- 8. piketech.com [piketech.com]
- 9. mdpi.com [mdpi.com]
- 10. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 11. imc.cas.cz [imc.cas.cz]
- 12. imc.cas.cz [imc.cas.cz]
- 13. researchgate.net [researchgate.net]
- 14. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 15. selectscience.net [selectscience.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. Thermal Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 21. blog.kohan.com.tw [blog.kohan.com.tw]
- 22. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 23. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nexus-analytics.com.my [nexus-analytics.com.my]
Application Notes and Protocols for Formulating Stable Polyurethane Dispersions with DMPA
Introduction
Waterborne polyurethane dispersions (PUDs) have emerged as environmentally friendly alternatives to solvent-based systems in a multitude of applications, including coatings, adhesives, and biomedical devices. The stability of these dispersions is paramount to their performance. 2,2-Bis(hydroxymethyl)propionic acid (DMPA) is a critical component used to impart hydrophilicity and ensure the stable dispersion of polyurethane particles in water.[1][2] DMPA, a diol containing a pendant carboxylic acid group, acts as an internal emulsifier.[3] When incorporated into the polyurethane backbone and subsequently neutralized, the resulting carboxylate groups provide electrostatic repulsion between particles, preventing aggregation and ensuring long-term stability.[1][2]
This document provides detailed protocols and formulation guidance for researchers, scientists, and drug development professionals aiming to synthesize stable anionic polyurethane dispersions using DMPA.
Core Concepts in DMPA-Based PUD Formulation
The synthesis of a stable PUD is a multi-step process involving the formation of an isocyanate (NCO)-terminated prepolymer, neutralization, dispersion in water, and chain extension.[4][5] The key is to incorporate hydrophilic groups into the polymer backbone, which is effectively achieved using DMPA.[6]
-
The Role of DMPA: DMPA contains two hydroxyl (-OH) groups that react with isocyanate groups, incorporating it into the polyurethane backbone.[7] Its crucial feature is a pendant carboxylic acid (-COOH) group that does not react during prepolymerization.[8] This acid group is later neutralized to form an ionic salt, rendering the polymer self-emulsifying in water.[7][9] The concentration of DMPA is a key factor influencing particle size and stability; higher DMPA content generally leads to smaller, more stable particles due to increased ionic centers and hydrophilicity.[3][10][11]
-
Neutralization: Before dispersion in water, the carboxylic acid groups of the incorporated DMPA are neutralized with a tertiary amine, such as triethylamine (B128534) (TEA).[7][9] This deprotonation creates anionic carboxylate centers along the polymer chain.[8] The degree of neutralization significantly impacts particle size and dispersion stability, with a 100% degree of neutralization often yielding the most stable dispersions with smaller particle sizes.[12][13]
-
Dispersion: The neutralized prepolymer is then dispersed in water under high shear.[7] The ionic groups orient towards the water phase, forming a stable electrical double layer at the particle surface that prevents coalescence.[2]
-
Chain Extension: Finally, a chain extender, typically a diamine like ethylenediamine (B42938) (EDA), is added to the dispersion.[5][14] The diamine reacts with the remaining terminal isocyanate groups of the prepolymer to increase the molecular weight and form a stable, high-performance poly(urethane-urea) dispersion.[7][15]
Experimental Protocols
The following protocols are based on the widely used prepolymer mixing method for synthesizing DMPA-stabilized PUDs.
Protocol 1: Synthesis of DMPA-Based Polyurethane Dispersion
This protocol describes a typical lab-scale synthesis. All moisture-sensitive steps should be performed under a dry nitrogen atmosphere.
1. Materials and Reagents:
-
Polyol (e.g., Poly(tetramethylene oxide) glycol - PTMO, Polycarbonate diol - PCD)
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI, Hydrogenated methylene (B1212753) diphenyl diisocyanate - H12MDI)
-
Internal Emulsifier: this compound (DMPA)
-
Solvent (optional, to reduce viscosity): N-Methyl-2-pyrrolidone (NMP) or Acetone[4][16]
-
Neutralizing Agent: Triethylamine (TEA)
-
Chain Extender: Ethylenediamine (EDA)
-
Deionized Water
2. Prepolymer Synthesis:
-
Dry the polyol under vacuum at 80-100°C for 1-2 hours to remove residual water.
-
Set up a four-neck flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
Charge the dried polyol, DMPA, and a minimal amount of NMP (if needed to dissolve DMPA) into the flask.[4] Heat the mixture to 60-70°C with stirring until a homogeneous solution is obtained.
-
Cool the mixture to approximately 50-60°C.
-
Add the diisocyanate to the flask dropwise while maintaining the temperature below 80-90°C. An NCO/OH molar ratio of 1.5 is common.[8]
-
After the addition is complete, maintain the reaction at 80-85°C for 2-4 hours. Monitor the reaction progress by tracking the isocyanate (NCO) content using standard methods (e.g., dibutylamine (B89481) back-titration or FTIR spectroscopy by observing the NCO peak around 2270 cm⁻¹).[17]
3. Neutralization and Dispersion:
-
Cool the NCO-terminated prepolymer to 40-50°C.
-
Add TEA to neutralize the carboxylic acid groups of the DMPA. The molar ratio of TEA to DMPA is typically 1:1 for full neutralization.[13] Stir for 20-30 minutes.
-
While stirring vigorously (e.g., >1000 rpm), add deionized water to the neutralized prepolymer at a steady rate to invert the phase and form the dispersion.
4. Chain Extension:
-
Prepare a dilute solution of the chain extender (e.g., EDA in deionized water).
-
Add the chain extender solution dropwise to the aqueous dispersion at room temperature over 15-30 minutes with continuous stirring.
-
Continue stirring for another 1-2 hours to complete the chain extension reaction.
-
The final product is a stable, often translucent or milky-white, polyurethane dispersion.
Data Presentation: Formulation Parameters
The properties of the final PUD are highly dependent on the formulation. The following tables summarize key quantitative relationships.
Table 1: Influence of DMPA Content on PUD Properties
| DMPA Content (wt% of solids) | Effect on Particle Size | Effect on Stability | Notes | Citations |
| Low (e.g., < 4%) | Larger particles, potential for instability | May require higher shear for dispersion; risk of aggregation. | A minimum DMPA content is required for stable dispersions, often varying from 2 to 4 wt%. | [16] |
| Moderate (4-8%) | Smaller particle size | Good to excellent stability | This is a typical range for many applications, providing a good balance of stability and water resistance. | [3] |
| High (e.g., > 8%) | Very fine particles | Excellent electrostatic stability | May lead to increased water sensitivity and lower water resistance in the final film. | [9][10][18] |
Table 2: Key Components and Their Functions in PUD Formulation
| Component | Example(s) | Function |
| Diisocyanate | IPDI, H12MDI, HDI | Forms the hard segments of the polyurethane, providing strength and rigidity. |
| Polyol | PTMEG, PCD, Polyester polyols | Forms the soft segments, providing flexibility and elasticity. |
| Internal Emulsifier | DMPA, DMBA | Provides hydrophilic ionic centers for water dispersibility and stability.[16] |
| Neutralizing Agent | Triethylamine (TEA) | Neutralizes the acid groups of DMPA to form anionic salts.[9] |
| Chain Extender | Ethylenediamine (EDA), Hydrazine | Increases the molecular weight of the polymer after dispersion.[14] |
| Solvent (optional) | Acetone, NMP, MEK | Reduces prepolymer viscosity for better processing and handling.[16][19] |
Visualizations
Logical and Experimental Workflows
The synthesis of DMPA-based PUDs follows a logical sequence of chemical reactions and physical processing steps, as illustrated below.
The chemical principle behind the stability of these dispersions is the incorporation of DMPA into the polymer backbone, creating a structure with built-in hydrophilic handles.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. gantrade.com [gantrade.com]
- 4. WO2022066320A1 - Water-based polyurethane dispersions and their preparation - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Polyurethane dispersion - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Morphology, and Particle Size Control of Acidic Aqueous Polyurethane Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Advances in Waterborne Polyurethane and Polyurethane-Urea Dispersions and Their Eco-friendly Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pcimag.com [pcimag.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DMPA Solubility in Prepolymer Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on common issues related to the solubility of 2,2-bis(hydroxymethyl)propionic acid (DMPA) during the synthesis of polyurethane prepolymers.
Troubleshooting Guides
Issue: DMPA is not dissolving in the reaction solvent.
-
Question: I am trying to dissolve DMPA in my solvent before reacting it with isocyanate, but it remains as a solid or is only partially soluble. What can I do?
-
Answer:
-
Solvent Selection: DMPA has limited solubility in common non-polar organic solvents. N-methyl-2-pyrrolidone (NMP) is a highly effective solvent for DMPA, but due to its toxicity, alternatives are often sought.[1][2][3][4] Other solvents with good dissolving power for DMPA include dimethylformamide (DMF).[5] Acetone (B3395972) can be used, but the solubility is lower than in NMP.[6][7]
-
Temperature: Increasing the temperature of the solvent can enhance the solubility of DMPA. However, be cautious not to exceed the recommended reaction temperature for your specific synthesis, as it might lead to unwanted side reactions. A study has shown that the solubility of DMPA increases with temperature in various solvents.[8]
-
Pre-neutralization: Neutralizing the carboxylic acid group of DMPA with a tertiary amine like triethylamine (B128534) (TEA) before its addition to the reaction mixture can significantly improve its solubility, especially in less polar solvents like acetone.[1][2][9] This method is a key strategy for NMP-free synthesis.
-
Issue: The prepolymer solution becomes cloudy or precipitates after adding DMPA.
-
Question: After adding DMPA to my polyol and isocyanate mixture, the solution turned cloudy/milky, or a precipitate formed. What is the cause and how can I fix it?
-
Answer:
-
Incomplete Dissolution: The cloudiness or precipitation is likely due to the incomplete dissolution of DMPA in the reaction medium.[10] Ensure that the DMPA is fully dissolved in a suitable solvent before adding it to the main reaction vessel.
-
Localized High Concentration: Adding DMPA as a solid directly to the prepolymer can create areas of high local concentration, leading to precipitation. A pre-dissolved solution of DMPA is recommended.
-
Solvent Incompatibility: The solvent used to dissolve the DMPA must be compatible with the overall reaction mixture. If the solvent for DMPA is a non-solvent for the growing prepolymer chains, this can cause the polymer to precipitate.
-
Timing of Addition: The stage at which DMPA is added (before, during, or after prepolymer formation) can influence the reaction and the properties of the final polyurethane dispersion (PUD).[11] Adding DMPA after the initial reaction of polyol and isocyanate might lead to solubility issues if the prepolymer has already reached a certain molecular weight and viscosity.
-
Issue: The viscosity of the prepolymer is too high after DMPA addition.
-
Question: The viscosity of my prepolymer increased significantly after adding DMPA, making it difficult to handle and disperse. How can I control the viscosity?
-
Answer:
-
Solid Content: A high solids content in the prepolymer synthesis will naturally lead to higher viscosity. You can reduce the viscosity by adding more solvent.
-
Solvent Choice: The choice of solvent can impact the viscosity. NMP is known to be very effective at keeping the viscosity low.[4] When using alternative solvents, you may need to adjust the solvent amount.
-
Molecular Weight: Higher molecular weight prepolymers will have higher viscosity. You can control the molecular weight by adjusting the NCO:OH ratio.
-
Temperature: Increasing the reaction temperature can temporarily reduce the viscosity, but be mindful of potential side reactions.
-
Frequently Asked Questions (FAQs)
-
Question: Why is NMP so commonly used as a solvent for DMPA, and what are the main concerns with its use?
-
Question: What is the "acetone process" and how does it help with DMPA solubility?
-
Answer: The acetone process is a method for preparing polyurethane dispersions where the prepolymer is synthesized in acetone.[12][13] Acetone is a good solvent for the polyurethane prepolymer and can help to keep the viscosity low. While DMPA has limited solubility in acetone, it can be incorporated, often with the aid of pre-neutralization.[1][2][7] A key advantage is that acetone has a low boiling point and can be easily removed after the dispersion step.[7]
-
-
Question: How does the degree of neutralization of DMPA affect the prepolymer and the final dispersion?
-
Answer: The degree of neutralization of the carboxylic acid groups on DMPA directly impacts the stability and particle size of the final polyurethane dispersion.[14] Higher degrees of neutralization lead to smaller particle sizes and more stable dispersions.[15] In the prepolymer stage, neutralization enhances the solubility of DMPA.
-
-
Question: Can I add DMPA directly as a solid to the reactor?
-
Answer: It is generally not recommended to add DMPA as a solid directly to the reaction mixture, especially in larger-scale reactions. This can lead to poor dispersion, incomplete dissolution, and a non-uniform incorporation of the hydrophilic monomer into the polymer backbone, which can negatively affect the stability of the final polyurethane dispersion.[10] It is best to pre-dissolve DMPA in a suitable solvent.
-
Data Presentation
Table 1: Solubility of DMPA in Various Solvents at 25°C
| Solvent | Solubility ( g/100g solvent) | Solubility (% w/w) |
| N-methyl-2-pyrrolidone (NMP) | - | 32% |
| Dimethylformamide (DMF) | - | 31% |
| Water | 11 | 13% |
| Methanol | - | 13% |
| Acetone | 2.3 | - |
| Ethyl Acetate | - | 3% |
| Ethanol | Insoluble | - |
Data sourced from GEO Specialty Chemicals DMPA® Technical Datasheet and the European Commission report D3.6 - Application of NMP replacement solvents.[6][16]
Experimental Protocols
Protocol 1: NMP-Free Prepolymer Synthesis using Pre-neutralized DMPA in Acetone
-
Preparation of DMPA Solution:
-
In a separate vessel, add the required amount of DMPA to acetone.
-
While stirring, add an equimolar amount of a tertiary amine (e.g., triethylamine) to neutralize the carboxylic acid groups of the DMPA.
-
Continue stirring until the DMPA is completely dissolved.
-
-
Prepolymer Synthesis:
-
Charge the polyol and diisocyanate into a reactor equipped with a stirrer, thermometer, and nitrogen inlet.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere and hold until the NCO content reaches the theoretical value.
-
Cool the reactor to a lower temperature (e.g., 50°C).
-
Slowly add the pre-neutralized DMPA solution from step 1 to the reactor.
-
Continue the reaction at 50°C for a specified time to ensure the incorporation of DMPA.
-
-
Dispersion and Chain Extension:
-
The resulting prepolymer is then dispersed in water under high shear.
-
A chain extender (e.g., a diamine) is added to the aqueous dispersion to increase the molecular weight.
-
The acetone is then removed under reduced pressure.
-
This protocol is a generalized procedure based on methodologies described in the literature.[1][2]
Mandatory Visualization
References
- 1. Development of a modified pre-polymer method to produce NMP-free polyurethane-urea aqueous dispersions [bibliotecadigital.ipb.pt]
- 2. Making sure you're not a bot! [ask.orkg.org]
- 3. echemi.com [echemi.com]
- 4. WO2022066320A1 - Water-based polyurethane dispersions and their preparation - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. geosc.com [geosc.com]
- 7. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Waterborne Polyurethane and Polyurethane-Urea Dispersions and Their Eco-friendly Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20060240264A1 - N-methylpyrrolidone-free polyurethane dispersions based on dimethylolpropionic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Effect of DMPA and Molecular Weight of Polyethylene Glycol on Water-Soluble Polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Documents download module [ec.europa.eu]
Technical Support Center: Optimizing DMPA Concentration for Desired Hydrophilicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of 2,2-bis(hydroxymethyl)propionic acid (DMPA) to achieve the desired hydrophilicity in their polymer formulations, particularly in waterborne polyurethanes (WPUs).
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of waterborne polymers when using DMPA as an internal emulsifier.
| Problem | Potential Cause | Recommended Solution |
| Poor Dispersion Stability (Phase Separation, Sedimentation) | Insufficient DMPA concentration. The concentration of hydrophilic carboxyl groups is too low to effectively stabilize the polymer particles in water.[1] | Increase the DMPA content in the formulation. A stable dispersion is typically achieved when the carboxyl group content is greater than 0.2 mmol g⁻¹ (approximately 2.7% DMPA).[1] |
| Incomplete neutralization of DMPA's carboxylic acid groups. Un-neutralized acid groups do not provide the necessary ionic charges for electrostatic stabilization. | Ensure complete neutralization of the DMPA with a suitable tertiary amine, such as triethylamine (B128534) (TEA), before the dispersion step. The typical molar ratio of TEA to DMPA is 1.1:1.[2] | |
| High Viscosity of the Dispersion | High DMPA concentration. An increased number of ionic groups can lead to a stronger interaction between particles and the continuous phase, resulting in higher viscosity.[3][4] | Reduce the DMPA concentration, ensuring it remains above the critical level for stability. Alternatively, consider adjusting the solids content of the dispersion. |
| Formation of very small particles due to high DMPA content. Smaller particles have a larger total surface area, which can increase the viscosity of the dispersion.[5][6] | Optimize the DMPA concentration to achieve a balance between particle size and stability. A slight increase in particle size by reducing DMPA may lower viscosity. | |
| Large Particle Size or Bimodal Particle Size Distribution | Low DMPA concentration. Fewer ionic centers lead to less efficient emulsification and the formation of larger particles.[3][7][8] | Incrementally increase the DMPA concentration. As DMPA content increases, the average particle size generally decreases exponentially.[7] |
| Stage of DMPA addition. Adding DMPA after prepolymer formation can lead to larger particle sizes compared to adding it before or during the prepolymerization step.[3][9] | Consider adding DMPA before or during the prepolymer formation to achieve smaller and more uniform particle sizes.[3][9] | |
| Low Water Absorption or Low Hydrophilicity of the Final Film | Insufficient DMPA content. The hydrophilicity of the resulting polymer film is directly related to the concentration of hydrophilic DMPA units in the polymer backbone.[10] | Increase the weight percentage of DMPA in your formulation. Higher DMPA content leads to increased water absorption due to the presence of more hydrophilic carboxyl groups.[10] |
| Inconsistent Batch-to-Batch Results | Variation in the timing of DMPA addition. The stage at which DMPA is introduced (before, during, or after prepolymer formation) significantly impacts the final properties of the polyurethane dispersion (PUD).[3][9][11] | Standardize the synthesis protocol, ensuring the DMPA is added at the same stage in every batch to maintain consistency in particle size, viscosity, and film properties. |
| Inefficient neutralization. Inconsistent addition of the neutralizing agent (e.g., TEA) can lead to variations in the degree of ionization and, consequently, dispersion stability and particle size. | Ensure accurate and consistent addition of the neutralizing agent. Monitor the pH of the dispersion as a quality control parameter. |
Frequently Asked Questions (FAQs)
1. What is the primary role of DMPA in waterborne polyurethane dispersions?
DMPA serves as an internal emulsifier.[3] Its structure contains two hydroxyl groups that can react with isocyanates to become part of the polyurethane backbone, and a carboxylic acid group. This carboxylic acid group, after neutralization with a base (like triethylamine), provides anionic centers along the polymer chain. These ionic groups are hydrophilic and facilitate the dispersion of the hydrophobic polyurethane particles in water, leading to a stable colloidal system.[6][10]
2. How does increasing the DMPA concentration affect the properties of the polyurethane dispersion and the final film?
Increasing the DMPA concentration generally leads to:
-
Decreased Particle Size: A higher concentration of ionic groups enhances the stabilization of polymer particles, resulting in smaller average particle sizes.[3][4][7][8]
-
Increased Viscosity: The viscosity of the dispersion may increase with higher DMPA content, which is often attributed to the smaller particle size and increased particle interactions.[4]
-
Increased Hydrophilicity and Water Absorption: Films cast from dispersions with higher DMPA content will have a greater number of hydrophilic groups, leading to increased water absorption.[10]
-
Minimal Impact on Water Contact Angle: Some studies have shown that while water absorption increases with DMPA content, the water contact angle on the surface of the film may not change significantly.[12]
3. What is the effect of the timing of DMPA addition during the synthesis process?
The stage at which DMPA is added (before, during, or after prepolymer formation) has a significant impact on the final properties of the waterborne polyurethane:[3][9][11]
-
Before Prepolymer Formation: Adding DMPA before the prepolymerization step often results in smaller particle sizes and a higher degree of micro-phase separation in the final film.[3][9]
-
During Prepolymer Formation: This can lead to the highest viscosity and noticeable shear thinning behavior.[3][9]
-
After Prepolymer Formation: This typically results in the largest mean particle size and a lower viscosity.[3][9]
4. Are there alternatives to DMPA for creating waterborne polyurethanes?
Yes, other diols containing acid or salt groups can be used as internal emulsifiers. For cationic waterborne polyurethanes, N-methyldiethanolamine (MDEA) is a common choice, which provides a tertiary amine group that can be quaternized to create a positive charge.[13]
5. How can I measure the hydrophilicity of my polymer film?
Common methods to characterize the hydrophilicity of the resulting polymer films include:
-
Water Contact Angle Measurement: This technique measures the angle at which a water droplet meets the film surface. A lower contact angle generally indicates a more hydrophilic surface.[1][12]
-
Water Absorption (Swelling Ratio): This involves immersing a pre-weighed dry film in water for a specific period and then measuring the weight gain. A higher percentage of water absorption indicates greater hydrophilicity.[10][12]
Experimental Protocols
General Synthesis of a Waterborne Polyurethane Dispersion (Prepolymer Mixing Method)
This protocol describes a common method for synthesizing an anionic waterborne polyurethane dispersion using DMPA.
Materials:
-
Polyol (e.g., Polycarbonate diol, Polyester diol)
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
This compound (DMPA)
-
Solvent (e.g., Acetone or Methyl Ethyl Ketone - MEK)
-
Neutralizing Agent (e.g., Triethylamine - TEA)
-
Chain Extender (e.g., Ethylene (B1197577) diamine - ED)
-
Deionized Water
Procedure:
-
Prepolymer Formation:
-
The polyol and DMPA are charged into a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
The mixture is heated and stirred under a nitrogen atmosphere to remove any residual moisture.
-
The diisocyanate and a solvent (e.g., MEK) are added to the reactor.
-
The reaction is allowed to proceed at a specific temperature (e.g., 75-85°C) until the desired NCO content is reached, which can be monitored by titration.
-
-
Neutralization:
-
The prepolymer solution is cooled down (e.g., to 50°C).
-
The neutralizing agent (e.g., TEA) is added to the reactor to neutralize the carboxylic acid groups of the DMPA. This step is crucial for forming the ionic centers that will stabilize the dispersion.
-
-
Dispersion:
-
The neutralized prepolymer is then dispersed in deionized water under high shear stirring. This step results in an oil-in-water emulsion.
-
-
Chain Extension:
-
A chain extender (e.g., ethylene diamine) dissolved in water is added dropwise to the dispersion. This reacts with the remaining NCO groups to increase the molecular weight of the polyurethane.
-
-
Solvent Removal:
-
The organic solvent (e.g., MEK) is removed by distillation under reduced pressure to obtain the final solvent-free waterborne polyurethane dispersion.
-
Characterization of Hydrophilicity
Water Contact Angle Measurement:
-
Prepare a flat, smooth film of the polyurethane by casting the dispersion onto a suitable substrate and allowing it to dry completely.
-
Place a small droplet of deionized water onto the surface of the film.
-
Use a contact angle goniometer to measure the angle between the film surface and the tangent of the water droplet at the point of contact.
-
Perform measurements at multiple locations on the film surface and calculate the average value.
Water Absorption Measurement:
-
Cut a piece of the dried polyurethane film and weigh it accurately (W_dry).
-
Immerse the film in deionized water at a constant temperature.
-
At regular intervals, remove the film from the water, gently blot the surface with filter paper to remove excess water, and weigh it (W_wet).
-
Continue this process until the weight of the film becomes constant.
-
Calculate the water absorption percentage using the following formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] * 100
Data Summary
Effect of DMPA Concentration on WPU Properties
| DMPA Content (wt%) | Average Particle Size (nm) | Viscosity (mPa·s) | Water Absorption (%) | Reference |
| 4 | - | - | Increases with DMPA content | [10] |
| 5 | Decreases with increasing DMPA[4] | Increases with increasing DMPA[4] | - | [4][10] |
| 5.5 | ~100 | ~20 | - | [4] |
| 6 | Decreases with increasing DMPA[7] | - | Increases with DMPA content | [7][10] |
| 6.0 | ~80 | - | - | [7] |
| 8.0 | ~40 | - | - | [7] |
| 10.0 | ~30 | - | - | [7] |
| 12.0 | ~25 | - | - | [7] |
Note: The exact values can vary depending on the specific formulation and synthesis conditions.
Visualizations
Caption: Workflow for the synthesis of waterborne polyurethane dispersion.
Caption: Relationship between DMPA concentration and key WPU properties.
References
- 1. Synthetic scheme to improve the solid content of biodegradable waterborne polyurethane by changing the association relationships of hydrophilic fragme ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04124F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 6. gantrade.com [gantrade.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Waterborne Polyurethane Dispersions and Thin Films: Biodegradation and Antimicrobial Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Preventing side reactions of DMPA in polyurethane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-bis(hydroxymethyl)propionic acid (DMPA) in polyurethane synthesis.
Troubleshooting Guide
Issue 1: Premature Gelation During Prepolymer Synthesis
Q: My reaction mixture turned into a gel before the intended reaction time. What could be the cause and how can I prevent it?
A: Premature gelation is a common issue in polyurethane synthesis and can be attributed to several factors. The most likely cause is the presence of water in your reactants or solvent, which can lead to uncontrolled chain extension and crosslinking.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all reactants, including polyols, isocyanates, and DMPA, as well as the reaction solvent, before use. Polyols can be dried under a vacuum at an elevated temperature.[1][2] Isocyanates that appear cloudy or have solid precipitates may be contaminated with moisture.[2]
-
Verify Reactant Purity: Use reactants with low moisture content and ensure they are stored under an inert atmosphere (e.g., dry nitrogen) to prevent water absorption.[2]
-
Control Reaction Temperature: Avoid excessively high reaction temperatures, as this can accelerate side reactions leading to gelation. Maintain the recommended temperature for your specific formulation.
-
Check Stoichiometry: An incorrect isocyanate-to-hydroxyl (NCO/OH) ratio can lead to an excess of reactive groups, increasing the likelihood of gelation. Carefully calculate and measure your reactants based on their equivalent weights.
Issue 2: High Viscosity of the Prepolymer Mixture
Q: The viscosity of my prepolymer is too high, making it difficult to stir and handle. How can I reduce it?
A: High prepolymer viscosity is a frequent challenge, especially in solvent-free systems or when incorporating solid monomers like DMPA.
Troubleshooting Steps:
-
Solvent Addition: The use of a suitable, dry solvent can significantly reduce the viscosity of the prepolymer. N-methyl-2-pyrrolidone (NMP) has traditionally been used due to its excellent ability to dissolve DMPA.[3][4] Acetone (B3395972) and methyl ethyl ketone (MEK) are other common choices that can be removed by distillation after the dispersion step.[5]
-
Optimize DMPA Addition Stage: The point at which DMPA is added can influence viscosity. Adding DMPA during the prepolymer formation can lead to higher viscosity compared to adding it before or after.[6][7] Experimenting with the order of addition can help manage viscosity.
-
Temperature Adjustment: Increasing the reaction temperature can lower the viscosity of the prepolymer. However, this must be done cautiously to avoid unwanted side reactions.
-
Reactive Diluents: In some formulations, a reactive diluent can be used to lower viscosity and be incorporated into the final polymer.[5]
Issue 3: Incomplete Reaction and Low NCO Conversion
Q: The final isocyanate (NCO) content of my prepolymer is lower than the theoretical value, indicating an incomplete reaction. What is the likely cause?
A: A common reason for low NCO conversion is the poor dissolution of DMPA in the reaction medium.[8] If DMPA does not fully dissolve, its hydroxyl groups are not available to react with the isocyanate, leading to an incomplete reaction.
Troubleshooting Steps:
-
Ensure Complete Dissolution of DMPA: Use a suitable solvent like NMP or heat the mixture to ensure DMPA is fully dissolved before proceeding with the reaction.[4][9] Visual inspection for the absence of solid DMPA crystals is crucial.[8]
-
Reaction Time and Temperature: Ensure the reaction is carried out for a sufficient duration and at an appropriate temperature to allow for complete conversion.
-
Catalyst Usage: The use of a catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), can help drive the urethane-forming reaction to completion.[10]
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of DMPA in polyurethane synthesis?
A1: The primary "side reaction" concern with DMPA is not a chemical transformation of the DMPA molecule itself, but rather the consequences of its physical properties and the presence of its carboxylic acid group. Key issues include:
-
Incomplete dissolution: DMPA is a solid with limited solubility in many polyols, which can lead to incomplete reactions if not properly managed.[8][9]
-
Increased viscosity: The introduction of DMPA can significantly increase the viscosity of the prepolymer.[6]
-
Hydrolytic instability: The carboxylic acid groups introduced by DMPA can increase the water sensitivity of the final polyurethane, potentially leading to hydrolysis and degradation of the polymer chain over time.
Q2: How does the timing of DMPA addition affect the final polyurethane properties?
A2: The stage at which DMPA is added (before, during, or after prepolymer formation) has a significant impact on the polymer architecture and final properties of the polyurethane dispersion (PUD):[6][11]
-
Addition before prepolymer formation: This can lead to a more random distribution of DMPA units in the polymer backbone.[6]
-
Addition during prepolymer formation: This often results in the highest viscosity and can lead to a more random incorporation of DMPA.[7][11]
-
Addition after prepolymer formation: This can result in a more block-like structure, which can influence the micro-phase separation and mechanical properties of the final polymer.[6][7]
Q3: Why is neutralization of DMPA necessary in waterborne polyurethane dispersions?
A3: The carboxylic acid group of DMPA is not inherently water-soluble. Neutralization with a tertiary amine, such as triethylamine (B128534) (TEA), converts the carboxylic acid to a carboxylate salt.[5][12] This ionic group is hydrophilic and acts as an internal emulsifier, allowing the polyurethane polymer to be stably dispersed in water.[12][13]
Q4: What causes unexpected foaming during the reaction?
A4: Unintended foaming is typically caused by the reaction of isocyanate groups with water.[2] This reaction produces an unstable carbamic acid, which decomposes to form an amine and carbon dioxide gas, leading to bubbles and foam.[2] The source of water can be from contaminated reactants, solvents, or even atmospheric moisture.[2]
Data Presentation
Table 1: Effect of DMPA Content on Polyurethane Dispersion Properties
| DMPA Content (wt%) | Average Particle Size (nm) | Viscosity (mPa·s) | Tensile Strength (MPa) |
| 4.0 | 150 | 25 | 30 |
| 5.5 | 90 | 40 | 35 |
| 7.0 | 50 | 65 | 32 |
| 8.5 | 30 | 100 | 28 |
Note: These are representative values and can vary significantly based on the specific formulation and synthesis conditions. Increasing the DMPA content generally leads to a decrease in particle size and an increase in viscosity.[3][14][15]
Experimental Protocols
Protocol 1: Synthesis of a Waterborne Polyurethane Dispersion (Prepolymer Method)
This protocol is a generalized procedure and may require optimization for specific applications.
1. Materials:
- Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG)
- Diisocyanate (e.g., Isophorone diisocyanate, IPDI)
- This compound (DMPA)
- N-methyl-2-pyrrolidone (NMP) (or another suitable solvent)
- Triethylamine (TEA)
- Chain extender (e.g., Ethylenediamine)
- Deionized water
2. Procedure:
- Prepolymer Formation:
- Charge the polyol and DMPA into a clean, dry, four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
- Add NMP to dissolve the DMPA, and heat the mixture to 60-70°C with stirring under a nitrogen blanket until the DMPA is completely dissolved.
- Cool the mixture to a suitable temperature (e.g., 50-60°C) and add the diisocyanate dropwise over 30-60 minutes, ensuring the temperature does not exceed 80-90°C.
- After the addition is complete, maintain the reaction at 80-90°C for 2-3 hours. Monitor the reaction progress by titrating the NCO content.
- Neutralization and Dispersion:
- Cool the prepolymer to 40-50°C.
- Add TEA to neutralize the carboxylic acid groups of the DMPA and stir for 30 minutes. The degree of neutralization is typically 80-100%.
- With vigorous stirring, add deionized water to the prepolymer to form a dispersion.
- Chain Extension:
- Add the chain extender (e.g., ethylenediamine (B42938) dissolved in a small amount of water) to the dispersion dropwise over 15-30 minutes.
- Continue stirring for another 1-2 hours to complete the chain extension reaction.
- Solvent Removal (if applicable):
- If a volatile solvent like acetone or MEK was used, it can be removed under a vacuum.
Visualizations
Caption: Workflow for waterborne polyurethane dispersion synthesis using DMPA.
Caption: Troubleshooting guide for premature gelation in polyurethane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2022066320A1 - Water-based polyurethane dispersions and their preparation - Google Patents [patents.google.com]
- 5. pcimag.com [pcimag.com]
- 6. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. Aqueous polyurethane dispersions: Effects of dmpa and bisphenol a polyol on dispersion and physical properties of emulsion cast films | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. gantrade.com [gantrade.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of DMPA-based Dendritic Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with 2,2-bis(methylol)propionic acid (DMPA)-based dendritic polymers.
Troubleshooting Guides
This section addresses common problems encountered during the purification of DMPA-based dendritic polymers in a question-and-answer format.
Question: My final product shows a broad signal in NMR and a high polydispersity index (PDI) in Size Exclusion Chromatography (SEC). What are the likely impurities?
Answer: A broad NMR signal and high PDI typically indicate the presence of structural defects and impurities arising from the synthetic process. For DMPA-based dendrimers, synthesized divergently, common impurities include:
-
Trailing Generations: Incomplete reactions at each growth step can lead to the presence of lower-generation dendrimers. These are often the most common type of impurity.[1][2]
-
Structurally Imperfect Dendrimers: Side reactions can result in dendrimers with missing branches or incomplete surface functionalization.[1]
-
Oligomers: Intermolecular reactions can lead to the formation of dimers, trimers, and higher-order oligomers.[1]
-
Residual Monomers and Reagents: Unreacted DMPA monomers, coupling agents (like dicyclohexylcarbodiimide (B1669883) - DCC), and catalysts may remain in the final product. The removal of excess reagents is a critical step to prevent the formation of trailing generation dendrimers.[1]
Question: I am using dialysis for purification, but the process seems inefficient, and I am losing some of my product. What can I do?
Answer: Dialysis is a common method for removing small molecule impurities. However, its efficiency can be affected by several factors:
-
Membrane Molecular Weight Cutoff (MWCO): Ensure the MWCO of the dialysis membrane is appropriate for your dendrimer generation. A cutoff that is too high can lead to the loss of your product, especially for lower-generation dendrimers. For purification of dendrimer-encapsulated nanoparticles, it was found that regular cellulose (B213188) dialysis tubing (12,000 Da cutoff) led to substantial losses, while benzoylated dialysis tubing (1200 Da cutoff) prevented these losses.[3]
-
Solvent Choice: The solvent used for dialysis should be a good solvent for both the dendrimer and the impurities to facilitate their diffusion across the membrane. A study on polymer purification using dialysis identified the chosen solvent as a major parameter affecting the purification process.[4]
-
Dialysis Time and Frequency of Solvent Change: Ensure sufficient dialysis time and frequent changes of the dialysis buffer to maintain a high concentration gradient for effective diffusion of impurities. A typical procedure involves dialyzing for several hours with multiple changes of the dialysate, sometimes extending overnight.[5]
-
Automated Dialysis: For improved efficiency and reduced solvent consumption, automated dialysis systems can be employed.[6]
Question: My HPLC analysis of the purified DMPA-dendrimer shows peak tailing. What are the possible causes and solutions?
Answer: Peak tailing in HPLC is a common issue that can affect the accuracy of purity assessment. Potential causes and their solutions include:
-
Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with basic functional groups on the dendrimer, leading to tailing.
-
Solution: Use an end-capped column or add a competitive base (e.g., triethylamine) to the mobile phase. Operating at a lower pH can also suppress silanol ionization.[1]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute the sample and re-inject.[7]
-
-
Column Contamination: Accumulation of strongly retained impurities on the column frit or at the head of the column can cause peak distortion.
-
Inappropriate Mobile Phase: A mobile phase that is too weak may not effectively elute the dendrimer, causing tailing.
-
Solution: Optimize the mobile phase composition, for instance, by increasing the organic solvent concentration in a reversed-phase separation.
-
Frequently Asked Questions (FAQs)
1. What is the most effective method for purifying DMPA-based dendritic polymers?
The most effective method often depends on the nature of the impurities and the scale of the purification. A multi-step approach is frequently necessary.
-
Dialysis is effective for removing small molecules like residual monomers and salts.[2][5]
-
Size Exclusion Chromatography (SEC) is well-suited for separating dendrimers based on their size, effectively removing trailing generations and oligomers.[1]
-
High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can offer high-resolution separation to isolate dendrimers with a precise number of functional groups, achieving purities of 80% or higher.[8][10]
-
Column Chromatography can also be used, especially for smaller-scale purifications, to separate the desired product from reagents and byproducts.[1]
2. How can I assess the purity of my DMPA-based dendrimer after purification?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and can be used to quantify the ratio of dendrimer to ligand or to detect impurities if their signals do not overlap with the polymer's signals.[10][11]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique is essential for determining the molecular weight and its distribution, helping to identify the presence of different generations or fragmented dendrimers.[12][13]
-
Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight distribution and the polydispersity index (PDI). A lower PDI indicates a more homogeneous sample.[1][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a detailed profile of the sample's components, allowing for the quantification of purity by peak area integration.[15][16]
3. What are the acceptable purity levels for DMPA-based dendrimers in drug development?
For drug delivery applications, high purity is critical to ensure batch-to-batch consistency, predictable drug loading and release, and to minimize toxicity. While specific requirements may vary depending on the application and regulatory standards, a polydispersity index (PDI) close to 1.0 is desirable. For instance, purification of PAMAM dendrimers by dialysis has been shown to reduce the PDI from 1.04 to 1.02.[2][4] For multifunctional devices, HPLC is a valuable tool for determining the purity of the carrier and its conjugates.[15]
4. Can residual catalysts from the synthesis affect the purification and stability of DMPA-based dendrimers?
Yes, residual catalysts can interfere with purification and affect the long-term stability of the polyester (B1180765) dendrimer. For example, acidic or basic catalysts can promote hydrolysis of the ester bonds, leading to degradation. It is crucial to remove them effectively, often through techniques like precipitation, washing, or column chromatography, before proceeding with further purification steps like dialysis or SEC.
Quantitative Data on Purification
The following tables summarize quantitative data on the effectiveness of different purification techniques, primarily based on studies of PAMAM dendrimers, which can serve as a reference for DMPA-based systems.
Table 1: Impact of Dialysis on Polydispersity Index (PDI) of Generation 5 PAMAM Dendrimer
| Sample | Number Average Molecular Weight (Mn) | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI = Mw/Mn) |
| Unpurified | 23,100 ± 1,000 | 24,100 ± 1,000 | 1.043 |
| Purified (by dialysis) | 26,200 ± 1,000 | 26,700 ± 1,000 | 1.018 |
| Data from a study on PAMAM dendrimers, demonstrating the effectiveness of dialysis in removing lower molecular weight impurities and narrowing the molecular weight distribution.[4][17] |
Table 2: Purity of Dendrimer-Ligand Conjugates after Preparative HPLC
| Number of Ligands per Dendrimer | Purity (%) |
| 0 | > 95 |
| 1 | > 90 |
| 2 | > 85 |
| 3 | > 80 |
| 4 | > 80 |
| 5 | > 80 |
| 6 | > 80 |
| 7 | > 80 |
| 8 | > 80 |
| Data from a study on the isolation of PAMAM dendrimer-ligand conjugates, showing that preparative HPLC can achieve high purity levels for specific conjugate species.[8][10] |
Experimental Protocols
Protocol 1: General Procedure for Dialysis of DMPA-based Dendrimers
-
Membrane Preparation: Select a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO) that is significantly lower than the molecular weight of your dendrimer. Pre-soak the membrane in the dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Dissolve the crude dendrimer product in a suitable solvent (e.g., deionized water, methanol, or another appropriate solvent in which the polymer is soluble). Load the solution into the dialysis bag/cassette, leaving some headspace to allow for solvent influx.
-
Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of the dialysis buffer (at least 200 times the sample volume). Stir the buffer gently at room temperature or 4°C.
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first day, and then less frequently (e.g., every 8-12 hours) for another 1-2 days. The goal is to remove small molecule impurities by maintaining a steep concentration gradient.[5]
-
Sample Recovery: After the final dialysis step, carefully remove the sample from the dialysis bag/cassette.
-
Solvent Removal: Remove the solvent by lyophilization (freeze-drying) or rotary evaporation to obtain the purified polymer.
-
Purity Analysis: Characterize the purified dendrimer using NMR, Mass Spectrometry, and SEC to confirm its purity and structural integrity.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column Selection: A reversed-phase C18 or C8 column is often suitable for the analysis of polyester dendrimers.
-
Mobile Phase Preparation: A common mobile phase consists of a gradient of acetonitrile (B52724) (ACN) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v) to improve peak shape.
-
Gradient Elution: A typical gradient might start with a low percentage of ACN (e.g., 10-20%) and ramp up to a high percentage (e.g., 80-90%) over 20-30 minutes to elute dendrimers of different hydrophobicities.
-
Sample Preparation: Dissolve a small amount of the purified dendrimer in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector, typically at a wavelength around 210-220 nm where the ester or other chromophores absorb.
-
Data Interpretation: The purity of the sample can be estimated by integrating the area of the main peak and expressing it as a percentage of the total peak area. The presence of multiple peaks indicates impurities.
Visualizations
Caption: General workflow for the purification and characterization of DMPA-based dendritic polymers.
References
- 1. chromtech.com [chromtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of the stability of pd dendrimer-encapsulated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best practices for purification and characterization of PAMAM dendrimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stackoverflow.com [stackoverflow.com]
- 6. ACG Publications - Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection [acgpubs.org]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Isolation and Characterization of Dendrimer with Precise Numbers of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. HPLC analysis of PAMAM dendrimer based multifunctional devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC separation of different generations of poly(amidoamine) dendrimers modified with various terminal groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of DMPA-Based Polyurethane Dispersions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the synthesis and handling of 2,2-bis(hydroxymethyl)propionic acid (DMPA)-based polyurethane dispersions (PUDs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.
FAQ 1: My polyurethane dispersion has poor stability and is showing signs of settling/sedimentation. What are the possible causes and how can I fix this?
Answer:
Poor dispersion stability leading to settling is a common issue, often related to inadequate electrostatic or steric stabilization of the polyurethane particles in the aqueous phase.
Potential Causes:
-
Insufficient DMPA Content: DMPA provides the carboxylic acid groups that, upon neutralization, create anionic charges on the polymer backbone, leading to electrostatic repulsion between particles. An insufficient amount of DMPA results in weak repulsive forces, causing particles to agglomerate and settle.[1][2][3]
-
Low Degree of Neutralization: The carboxylic acid groups from DMPA must be neutralized (typically with a tertiary amine like triethylamine (B128534) - TEA) to become effective stabilizing ionic centers. Incomplete neutralization leads to a lower surface charge density and reduced stability.[4][5]
-
Large Particle Size: Larger particles are more susceptible to gravitational forces and are more likely to settle out of the dispersion.[1][6] Factors influencing particle size include DMPA content, NCO/OH ratio, and the dispersion process itself.
-
Inappropriate Solid Content: Very high solid content can lead to increased viscosity and particle crowding, which may promote instability. Conversely, very low solid content might not provide sufficient particle concentration for stable dispersion formation.[7]
Troubleshooting Steps:
-
Increase DMPA Content: Gradually increase the weight percentage of DMPA in your formulation. A common starting point is 4-6 wt% of the prepolymer weight.[1] As DMPA content increases, particle size generally decreases, leading to improved stability.[1][8]
-
Ensure Complete Neutralization: Use a stoichiometric amount of a suitable neutralizing agent (e.g., triethylamine) relative to the DMPA content. A TEA:DMPA molar ratio of 1.1:1 is often effective.[5] The neutralization step should be performed with adequate mixing before the dispersion in water.
-
Optimize the NCO/OH Ratio: The ratio of isocyanate (NCO) groups to hydroxyl (OH) groups affects the prepolymer's molecular weight and subsequent particle size. An increase in the NCO/OH ratio can lead to a larger particle size.[9][10] Experiment with different ratios to find the optimal balance for your system.
-
Control the Dispersion Process: The addition of water to the prepolymer (or vice versa) should be done under vigorous and consistent stirring to ensure the formation of small, uniform particles. The temperature during dispersion can also play a role and should be controlled.[11]
-
Adjust Solid Content: Experiment with different solid content percentages to find the optimal range for your specific formulation. This is often a balance between application requirements and colloidal stability.[7]
FAQ 2: I am observing gel formation during the synthesis of my polyurethane prepolymer. What is causing this and how can I prevent it?
Answer:
Gel formation, or premature crosslinking, during prepolymer synthesis is a critical issue that can render the entire batch unusable. It typically arises from uncontrolled reactions.
Potential Causes:
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions, such as the formation of allophanate (B1242929) and biuret (B89757) linkages from the reaction of isocyanates with urethane (B1682113) and urea (B33335) groups, respectively, leading to crosslinking.[12]
-
Incorrect Reactant Functionality: Using polyols or isocyanates with an average functionality greater than two can lead to a branched or crosslinked network.[12]
-
Presence of Water: Water can react with isocyanate groups to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can rapidly react with another isocyanate group to form a urea linkage, potentially leading to chain extension and viscosity buildup that can result in gelation.[12]
-
High Catalyst Concentration: While catalysts are used to control the urethane reaction, an excessive amount can also promote side reactions leading to gelation.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at high temperatures, increases the probability of side reactions and gel formation.
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain a strict temperature control throughout the prepolymer synthesis. A typical range is 70-80°C.[8] Use a temperature-controlled reactor and monitor the internal temperature closely.
-
Verify Reactant Functionality: Ensure that your polyols and isocyanates have the intended difunctionality. If using a component with higher functionality, adjust the stoichiometry to avoid premature crosslinking.
-
Ensure Anhydrous Conditions: Dry all reactants, solvents, and the reactor thoroughly before starting the synthesis. Polyols, in particular, should be dried under vacuum at an elevated temperature to remove residual water. Running the reaction under a dry, inert atmosphere (e.g., nitrogen) is also crucial.[12]
-
Optimize Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve the desired reaction rate. Conduct preliminary experiments to determine the optimal catalyst concentration for your specific system.
-
Monitor Reaction Progress: Track the consumption of NCO groups throughout the reaction using techniques like titration (ASTM D2572-97).[13] Stop the reaction once the theoretical NCO content is reached by cooling the mixture.
FAQ 3: The particle size of my polyurethane dispersion is too large and the distribution is broad. How can I achieve a smaller and more uniform particle size?
Answer:
Controlling particle size is crucial for achieving a stable dispersion and desired film properties. A smaller and narrower particle size distribution generally leads to better stability and higher gloss in coatings.[1][6]
Potential Causes:
-
Low DMPA Content: As the primary internal emulsifier, a lower concentration of DMPA results in fewer ionic centers to stabilize smaller particles, leading to the formation of larger ones.[2][14]
-
High NCO/OH Ratio: A higher NCO/OH ratio generally leads to a higher molecular weight prepolymer, which can result in larger particle sizes upon dispersion.[9][10]
-
Inefficient Dispersion Process: Inadequate mixing speed, slow addition of the dispersing phase (water), or non-optimal temperature during the phase inversion process can lead to the formation of large and non-uniform particles.[15]
-
Solvent Choice and Amount: The type and amount of solvent (if used, e.g., acetone (B3395972) or NMP) to reduce prepolymer viscosity can influence the particle formation process.[16][17]
Troubleshooting Steps:
-
Increase DMPA Concentration: Increasing the DMPA content is one of the most effective ways to reduce particle size.[1][8] The increased number of carboxylate groups on the polymer backbone enhances hydrophilicity and electrostatic repulsion, favoring the formation of smaller particles.
-
Adjust NCO/OH Ratio: Lowering the NCO/OH ratio can lead to a lower prepolymer molecular weight and consequently smaller particle sizes.[18]
-
Optimize Dispersion Conditions:
-
Stirring Rate: Employ high-shear mixing during the dispersion step to effectively break down the prepolymer into smaller droplets.
-
Addition Rate: Control the rate of water addition to the prepolymer (or vice versa). A slower, controlled addition often yields better results.
-
Temperature: The temperature of both the prepolymer and the water can affect the viscosity and the efficiency of the dispersion process. Experiment to find the optimal temperature for your system.[11]
-
-
Stage of DMPA Addition: The point at which DMPA is added during the synthesis (before, during, or after prepolymer formation) can affect the final particle size. Adding DMPA before prepolymer formation often results in smaller particle sizes compared to adding it after.[14][19]
Data Presentation: Formulation Parameters vs. PUD Properties
The following tables summarize the general effects of key formulation variables on the properties of DMPA-based polyurethane dispersions, based on published literature.
Table 1: Effect of DMPA Content on PUD Properties
| DMPA Content | Particle Size | Dispersion Stability | Viscosity | Water Absorption of Film |
| Increase | Decrease[1][2] | Increase[2][4] | Increase[1] | Increase[20] |
| Decrease | Increase[14] | Decrease[3] | Decrease | Decrease[20] |
Table 2: Effect of NCO/OH Ratio on PUD Properties
| NCO/OH Ratio | Particle Size | Hard Segment Content | Tensile Strength of Film | Elongation at Break of Film |
| Increase | Increase[9][10] | Increase[21] | Increase[9][21] | Decrease[9][21] |
| Decrease | Decrease[18] | Decrease[21] | Decrease[18] | Increase[18] |
Experimental Protocols
Key Experiment: Synthesis of DMPA-Based Polyurethane Dispersion (Prepolymer Mixing Method)
This protocol describes a general procedure for synthesizing an anionic PUD using the prepolymer mixing method.
Materials:
-
Polyol (e.g., Polypropylene glycol - PPG, Polytetramethylene glycol - PTMG) - dried under vacuum
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
This compound (DMPA)
-
Solvent (e.g., N-Methyl-2-pyrrolidone - NMP, or Acetone - optional, to reduce viscosity) - anhydrous
-
Neutralizing agent (e.g., Triethylamine - TEA)
-
Chain extender (e.g., Ethylenediamine - EDA)
-
Deionized water
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL) - optional
Procedure:
-
Prepolymer Synthesis:
-
Charge the dried polyol and DMPA into a clean, dry, four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser.
-
If using a solvent like NMP to dissolve the DMPA, add it at this stage and stir until a homogeneous mixture is obtained at around 70°C.[8]
-
Add the diisocyanate to the mixture. If using a catalyst, it can be added now.
-
Heat the reaction mixture to 80-85°C under a nitrogen atmosphere with constant stirring.[13]
-
Monitor the reaction by periodically determining the NCO content via titration. Continue the reaction until the theoretical NCO content is reached.
-
-
Neutralization:
-
Cool the NCO-terminated prepolymer to 50-60°C.
-
Add the neutralizing agent (TEA) dropwise while stirring. The amount of TEA should be stoichiometric to the amount of DMPA used.
-
Continue stirring for approximately 30 minutes.[22]
-
-
Dispersion:
-
Maintain the temperature of the neutralized prepolymer.
-
Under vigorous stirring (e.g., >1000 rpm), add deionized water to the prepolymer at a controlled rate. The viscosity will initially increase and then decrease sharply as the phase inversion from a water-in-oil to an oil-in-water emulsion occurs.[11]
-
-
Chain Extension:
-
Once the dispersion is stable, add the chain extender (e.g., EDA dissolved in water) dropwise to the PUD. This reaction is typically fast.
-
Continue stirring for an additional 30-60 minutes to ensure the completion of the chain extension reaction.
-
-
Final Product:
-
Cool the dispersion to room temperature. The resulting product is a stable, often translucent, polyurethane dispersion.
-
Key Experiment: Particle Size and Zeta Potential Measurement
Objective: To characterize the average particle size, particle size distribution, and surface charge of the PUD particles, which are critical indicators of dispersion stability.
Equipment: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
Procedure:
-
Sample Preparation: Dilute the PUD sample to an appropriate concentration (typically 0.01-0.1 wt%) with deionized water. The exact concentration will depend on the instrument's sensitivity. Ensure the sample is well-mixed but avoid introducing air bubbles.
-
Particle Size Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the instrument's measurement temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The instrument will report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a specialized zeta potential cell.
-
Insert the cell into the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument's software will calculate the zeta potential. A value more negative than -30 mV generally indicates good electrostatic stability for anionic PUDs.[5]
-
Visualizations
Caption: Workflow for DMPA-based PUD synthesis via the prepolymer mixing method.
Caption: Key factors influencing the stability of DMPA-based polyurethane dispersions.
Caption: A troubleshooting guide for common PUD stability issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Morphology, and Particle Size Control of Acidic Aqueous Polyurethane Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Waterborne Polyurethane and Polyurethane-Urea Dispersions and Their Eco-friendly Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 16. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 17. pcimag.com [pcimag.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Controlling Particle size in DMPA-Stabilized Emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-bis(hydroxymethyl)propionic acid (DMPA)-stabilized emulsions. Here, you will find information to address common challenges in controlling particle size and ensuring emulsion stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing particle size in my DMPA-stabilized emulsion?
The particle size of DMPA-stabilized emulsions is a critical parameter that is influenced by a combination of formulation and process variables. The key factors include:
-
DMPA Concentration: Generally, an increase in the concentration of DMPA, which acts as an internal emulsifier, leads to a decrease in the mean particle size.[1] This is attributed to the increased number of ionic groups on the polymer backbone, enhancing electrostatic repulsion between particles.[1]
-
Degree of Neutralization: The extent to which the carboxylic acid groups of DMPA are neutralized significantly impacts particle size. Particle size tends to decrease as the degree of neutralization approaches 100%.[2] However, excessive neutralization (beyond 100%) can lead to an increase in particle size due to the increased ionic strength of the continuous phase, which can compress the electrical double layer.[2]
-
Solvent Type: The choice of organic solvent can affect the particle size. The miscibility of the organic solvent with water plays a crucial role in the emulsion formation process.[3][4]
-
Processing Conditions:
-
Solid Content: The concentration of the dispersed phase can also influence particle size and viscosity.[7]
Q2: My emulsion has a particle size that is too large. How can I reduce it?
If you are observing a particle size that is larger than desired, consider the following troubleshooting steps:
-
Increase DMPA Concentration: A higher concentration of DMPA will provide more stabilizing ionic groups at the particle surface, leading to smaller particles.[1]
-
Optimize Degree of Neutralization: Ensure the molar ratio of the neutralizing agent (e.g., triethylamine, TEA) to DMPA is at or near 1.0.[2] Avoid under- or over-neutralizing the DMPA.
-
Increase Homogenization Energy: Increasing the pressure during high-pressure homogenization or the speed and duration of high-shear mixing will impart more energy to the system, breaking down larger droplets into smaller ones.[5][6]
-
Adjust Solvent System: The type of solvent used can influence the interfacial tension and the ease of droplet breakup. Experimenting with different solvents may yield smaller particle sizes.[4]
-
Control Temperature: Lowering the temperature of the prepolymer and the emulsifying water can sometimes lead to smaller particle sizes and narrower distributions.[1]
Q3: I am observing a broad particle size distribution (high polydispersity). How can I achieve a more uniform particle size?
A high polydispersity index (PDI) indicates a wide range of particle sizes, which can affect emulsion stability and performance. To achieve a narrower distribution:
-
Optimize DMPA Content and Neutralization: Consistent and optimized concentrations of DMPA and a precise degree of neutralization are crucial for forming a uniform population of stabilized droplets.[1][2]
-
Controlled Emulsification Step: The rate and method of adding the dispersed phase to the continuous phase (or vice versa) can impact uniformity. A controlled and consistent addition rate is recommended.
-
Sufficient Homogenization: Ensure that the homogenization process is carried out for a sufficient duration and at an adequate intensity to break down all larger particles.[5]
-
Temperature Control: Maintaining a consistent temperature throughout the emulsification process can help in achieving a narrower particle size distribution.[1]
Q4: My DMPA-stabilized emulsion is unstable and showing signs of phase separation. What could be the cause and how can I fix it?
Emulsion instability, leading to creaming, sedimentation, or coalescence, can be caused by several factors:
-
Insufficient Stabilization: This can be due to an inadequate concentration of DMPA or an incorrect degree of neutralization, leading to weak electrostatic repulsion between droplets.[8]
-
High Electrolyte Concentration: The presence of salts or other electrolytes in the formulation can compress the electrical double layer, reducing repulsive forces and leading to instability.[8]
-
Improper pH: The pH of the continuous phase should be controlled to ensure the carboxylic acid groups of DMPA remain ionized and effective as stabilizers.[8]
-
Temperature Fluctuations: Changes in temperature can affect the viscosity of the phases and the stability of the interfacial layer.[9][10]
To improve stability, you should:
-
Review and optimize the DMPA concentration and degree of neutralization.
-
Minimize the concentration of electrolytes in your formulation.
-
Buffer the system to maintain a stable pH.
-
Store the emulsion at a consistent and appropriate temperature.
Quantitative Data Summary
The following tables summarize the impact of key variables on the particle size of DMPA-stabilized emulsions based on available data.
Table 1: Effect of DMPA Content on Particle Size
| DMPA Content (wt%) | Average Particle Size (nm) | Reference |
| 2.5 | > 100 | [1] |
| 3.5 | ~60 | [1] |
| 4.5 | ~40 | [1] |
| 5.5 | < 30 | [7] |
Table 2: Effect of Degree of Neutralization on Particle Size
| Degree of Neutralization (TEA/DMPA molar ratio) | Average Particle Size (nm) | Reference |
| 0.85 | ~120 | [2] |
| 0.90 | ~100 | [2] |
| 0.95 | ~80 | [2] |
| 1.00 | ~60 | [2] |
| 1.10 | > 70 | [2] |
Experimental Protocols
Protocol 1: Preparation of a DMPA-Stabilized Polyurethane Dispersion (PUD) via the Prepolymer Mixing Process
This protocol describes a general method for preparing a DMPA-stabilized PUD. The specific amounts and types of polyols and isocyanates can be adjusted based on the desired polymer properties.
Materials:
-
Polyol (e.g., Poly(hexamethylene adipate) glycol)
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
This compound (DMPA)
-
Solvent (e.g., N-Methyl-2-pyrrolidone - NMP, or acetone)
-
Neutralizing agent (e.g., Triethylamine - TEA)
-
Chain extender (e.g., 1,6-Hexane diamine - HDA)
-
Deionized water
Procedure:
-
Prepolymer Synthesis:
-
Charge the polyol, DMPA, and solvent into a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Heat the mixture to a specified temperature (e.g., 75-85 °C) under a nitrogen atmosphere with constant stirring until a homogeneous solution is obtained.
-
Add the diisocyanate dropwise to the mixture over a period of 1-2 hours.
-
Maintain the reaction temperature and continue stirring until the desired NCO content is reached (monitored by titration).
-
-
Neutralization:
-
Cool the prepolymer solution to a lower temperature (e.g., 40-50 °C).
-
Add the neutralizing agent (TEA) stoichiometrically based on the DMPA content and stir for 30 minutes.
-
-
Dispersion:
-
Under high-speed stirring, add deionized water to the neutralized prepolymer to form the dispersion. The rate of water addition can influence the particle size.
-
-
Chain Extension:
-
Add the chain extender (e.g., HDA dissolved in water) dropwise to the dispersion.
-
Continue stirring for another 1-2 hours to complete the reaction.
-
-
Solvent Removal (if applicable):
-
If a volatile solvent like acetone (B3395972) was used, remove it under reduced pressure.
-
Visualizations
Logical Relationship of Factors Affecting Particle Size
Caption: Key factors influencing the final particle size and stability of DMPA-stabilized emulsions.
Experimental Workflow for PUD Synthesis
Caption: A typical experimental workflow for the synthesis of DMPA-stabilized polyurethane dispersions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. Stability of emulsion | PPTX [slideshare.net]
- 10. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
Technical Support Center: DMPA (Medroxyprogesterone Acetate) Synthesis
Welcome to the technical support center for the synthesis of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), the active pharmaceutical ingredient in DMPA formulations. This resource provides troubleshooting guidance and frequently asked questions related to reaction kinetics and temperature control during MPA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for the key steps in MPA synthesis?
A1: The synthesis of Medroxyprogesterone Acetate involves multiple steps, each with specific temperature requirements. Based on established protocols, key reactions are often conducted within the following temperature ranges:
-
Hydrogenation Step: A common method involves heating the reaction mixture to approximately 75-78°C.[1]
-
Acidic Work-up: Following certain steps, the reaction solution may be cooled to below 50°C and then maintained at 40-50°C for a period.[1]
-
Ketalation Step: Some synthesis routes utilize a reflux reaction at temperatures around 100-110°C.[2]
-
Acetylation Step: This step can be performed at reflux, with temperatures reaching 100-120°C.[3]
It is crucial to consult the specific synthetic protocol you are following for the exact temperature parameters.
Q2: How critical is precise temperature control to the final yield and purity of MPA?
A2: Precise temperature control is critical. Deviations from the optimal temperature range can lead to several undesirable outcomes:
-
Reduced Yield: Lower temperatures can slow down the reaction rate, leading to incomplete conversion of starting materials within the allotted time. Conversely, excessively high temperatures can promote the formation of degradation products, also reducing the yield of the desired product.
-
Increased Impurity Profile: Elevated temperatures can provide the activation energy for side reactions, leading to the formation of impurities that may be difficult to remove during purification.[4]
-
Safety Hazards: Some reactions are exothermic. Without proper temperature control, thermal runaway can occur, posing a significant safety risk.
Q3: What are the potential consequences of temperature fluctuations during the reaction?
A3: Temperature fluctuations can lead to inconsistent product quality. Intermittent drops in temperature can slow the reaction, while spikes can accelerate it, potentially leading to the formation of impurities. These inconsistencies can make it difficult to achieve reproducible results between batches.
Q4: Can I monitor the progress of my MPA synthesis reaction in real-time?
A4: Yes, real-time reaction monitoring is highly recommended. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of reactants and the formation of products.[1][5] Other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for in-situ reaction monitoring.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Reaction temperature was too low. | Verify the accuracy of your temperature probe. Ensure the heating mantle or oil bath is set to the correct temperature and providing uniform heating. Consider slightly increasing the temperature within the validated range of the protocol. |
| Reaction time was insufficient. | If the temperature was correct, the reaction may not have reached completion. Use a real-time monitoring technique like HPLC to confirm reaction completion before proceeding with work-up. |
| Poor heat transfer. | Ensure efficient stirring to promote uniform heat distribution throughout the reaction mixture. For larger scale reactions, consider using an overhead stirrer. |
| Degradation of reactants or products. | If the temperature was too high, degradation may have occurred. Review your temperature logs. If an overshoot occurred, the reaction may need to be repeated with stricter temperature control. |
Issue 2: High Levels of Impurities
| Potential Cause | Troubleshooting Step |
| Reaction temperature was too high. | An elevated temperature likely promoted side reactions. Implement a more robust temperature control system, such as a temperature controller with a thermocouple placed directly in the reaction mixture. Consider using a cooling bath to quickly mitigate any temperature overshoots. |
| "Hot spots" in the reaction vessel. | Inadequate stirring can lead to localized areas of high temperature. Increase the stirring rate to ensure a homogenous temperature profile. |
| Incorrect heating rate. | Rapid heating can cause the temperature to overshoot the target. Program a slower heating ramp on your controller. |
Experimental Protocols
Protocol 1: Monitoring MPA Synthesis by HPLC
Objective: To monitor the progress of the MPA synthesis reaction by quantifying the concentration of reactants and products over time.
Methodology:
-
Standard Preparation: Prepare standard solutions of known concentrations for your starting material and the MPA product in a suitable solvent (e.g., methanol/dichloromethane mixture).
-
Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each compound.
-
Reaction Sampling: At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a cold solvent to prevent further reaction.
-
Sample Preparation: Further dilute the quenched sample to a concentration within the range of your calibration curve. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Using the calibration curves, determine the concentration of the reactant and product in each sample. Plot the concentration versus time to obtain the reaction kinetics profile.
Protocol 2: Establishing Optimal Reaction Temperature
Objective: To determine the optimal reaction temperature for maximizing yield and minimizing impurities.
Methodology:
-
Parallel Reactions: Set up a series of small-scale reactions in parallel.
-
Temperature Variation: Run each reaction at a different, constant temperature (e.g., 70°C, 75°C, 80°C, 85°C, 90°C).
-
Reaction Monitoring: Monitor each reaction to completion using the HPLC method described in Protocol 1.
-
Yield and Purity Analysis: After completion, perform the reaction work-up and purification for each reaction.
-
Characterization: Analyze the final product from each reaction for yield (by weight) and purity (by HPLC).
-
Optimal Temperature Selection: The optimal temperature is the one that provides the highest yield of pure product in a reasonable amount of time.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the effect of temperature on reaction outcomes. Actual results will vary based on the specific reaction conditions.
Table 1: Effect of Temperature on MPA Synthesis Yield and Purity
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 70 | 8 | 75 | 98.5 |
| 75 | 5 | 88 | 99.1 |
| 80 | 4 | 86 | 97.2 |
| 85 | 3.5 | 82 | 95.4 |
Table 2: Reaction Rate Constant at Different Temperatures
| Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) |
| 70 | 0.00015 |
| 75 | 0.00028 |
| 80 | 0.00050 |
| 85 | 0.00085 |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Workflow for monitoring reaction kinetics using HPLC.
References
- 1. Medroxyprogesterone Acetate synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis method of medroxyprogesterone acetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]
- 4. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing viscosity problems in DMPA polymer solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing viscosity issues with Dimethylolpropionic acid (DMPA) polymer solutions, particularly in the synthesis of polyurethane dispersions (PUDs).
Troubleshooting Guide: High Viscosity Issues
High viscosity in your DMPA polymer solution can hinder processing and affect the final properties of your material. This guide provides a systematic approach to diagnosing and resolving common viscosity problems.
Q1: My DMPA-based polyurethane dispersion (PUD) is too viscous. What are the primary factors I should investigate?
An unexpectedly high viscosity in a PUD system can typically be traced back to several key factors related to the formulation and the synthesis process. The primary variables to examine are the concentration of DMPA, the timing of its addition during the reaction, the overall solids content of the dispersion, and the molecular weight of the polymer.[1][2][3]
Q2: How does the concentration of DMPA affect the viscosity of the PUD?
The amount of DMPA, which acts as an internal emulsifier, is a critical factor influencing the viscosity of the final dispersion. Generally, as the DMPA content increases, the particle size of the dispersed polymer decreases.[2][4] This leads to a more stable dispersion but can also result in an increase in viscosity due to the increased number of particles and their interactions.[5] Finding the optimal DMPA concentration is crucial for balancing stability and viscosity.[6]
Q3: I suspect the timing of DMPA addition is the issue. When is the best time to add DMPA during the synthesis of a PUD?
The stage at which DMPA is introduced into the reaction mixture has a significant impact on the prepolymer structure and, consequently, the final viscosity of the dispersion.[1][2] Adding DMPA during the prepolymer formation stage has been shown to result in the highest viscosity and noticeable shear thinning behavior.[1][2][7][8] Conversely, adding DMPA before or after the prepolymer formation can lead to different prepolymer lengths and lower viscosity.[1][7]
Troubleshooting Workflow for High Viscosity
Caption: Troubleshooting workflow for unexpectedly high viscosity.
Q4: Can I use a solvent to manage the viscosity during polymerization?
Yes, using a solvent is a common strategy to control the viscosity of the prepolymer, which is a precursor to the final dispersion. Solvents like N-methyl-2-pyrrolidone (NMP), acetone, or methyl ethyl ketone (MEK) can be used to reduce the prepolymer viscosity, making it easier to handle and disperse in water.[9] The solvent is typically removed, often by distillation, after the dispersion and chain extension steps are complete.[9]
Frequently Asked Questions (FAQs)
Q5: What is the relationship between solid content, particle size, and viscosity in DMPA-based PUDs?
In polyurethane dispersions, the solid content, particle size, and viscosity are intricately linked.
-
Solid Content: Generally, as the solid content of the dispersion increases, the viscosity also increases. This is attributed to the increased volume fraction of the dispersed particles.[5][10]
-
Particle Size: For a given solid content, a smaller particle size (often resulting from higher DMPA content) leads to a larger number of particles and a greater total surface area, which can increase viscosity.[2][4] Conversely, some studies have noted that a broad or bimodal particle size distribution can help maintain lower viscosity because smaller particles can fit into the spaces between larger ones.[10]
Data Summary: Factors Influencing PUD Properties
| Parameter | Effect on Particle Size | Effect on Viscosity | Reference |
| Increasing DMPA Content | Decreases | Tends to Increase | [2][4][5] |
| Increasing Solid Content | No direct effect | Increases | [5][10] |
| Stage of DMPA Addition | Varies | Highest when added during prepolymer formation | [1][2][7] |
Q6: How do temperature and shear rate affect the viscosity of my polymer solution?
Temperature and shear rate are important physical parameters that influence viscosity.
-
Temperature: Increasing the temperature of a polymer solution or dispersion generally leads to a decrease in viscosity.[10][11] This is because higher temperatures increase the mobility of the polymer chains.[11] Gentle heating (e.g., to 40-50 °C) can be used to aid in the dissolution of components in highly viscous resins.[6]
-
Shear Rate: Many PUDs exhibit shear-thinning behavior, meaning their viscosity decreases as the shear rate increases (e.g., through stirring or pumping).[1][8][10] This is due to the alignment of polymer chains under shear, which reduces their resistance to flow.
Logical Relationship of Viscosity Factors
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aqueous polyurethane dispersions: Effects of dmpa and bisphenol a polyol on dispersion and physical properties of emulsion cast films | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pcimag.com [pcimag.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measuring and Modeling of Melt Viscosity for Drug Polymer Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Bis(hydroxymethyl)propionic acid (DMPA). Our aim is to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of DMPA, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Low Yield of DMPA | Incomplete Aldol (B89426) Condensation: Insufficient reaction time or non-optimal temperature. | Optimize Reaction Time and Temperature: A study on the synthesis of 2,2-Dimethylol propionic acid found that a condensation time of 8 hours at 35°C was optimal.[1] |
| Suboptimal Reactant Ratio: Incorrect stoichiometry of propionaldehyde (B47417) to formaldehyde (B43269). | Adjust Reactant Ratios: The same study determined an optimal propionaldehyde to formaldehyde molar ratio of 2.2.[1] | |
| Inefficient Cannizzaro Reaction: Incorrect catalyst concentration or temperature for the oxidation step. | Optimize Oxidation Conditions: A sodium hydroxide (B78521) to formaldehyde ratio of 0.03 and an oxidation temperature of 90°C for 6 hours have been shown to be effective.[1] | |
| High Levels of Unreacted Starting Materials (Propionaldehyde, Formaldehyde) | Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Increase Reaction Time/Temperature: Gradually increase the reaction time and/or temperature, monitoring the consumption of starting materials by techniques like GC or HPLC. |
| Poor Catalyst Activity: The base catalyst (e.g., NaOH) may be old, impure, or used in an insufficient amount. | Use Fresh Catalyst and Optimize Concentration: Ensure the catalyst is of high purity and use the recommended concentration. A NaOH to formaldehyde ratio of 0.03 has been reported as optimal.[1] | |
| Presence of Intermediate Impurity (2,2-dimethylol propionaldehyde) | Incomplete Cannizzaro Reaction: The intermediate aldehyde has not been fully converted to the carboxylic acid and alcohol. | Prolong Oxidation Step: Extend the duration of the oxidation step or slightly increase the temperature to ensure complete conversion. |
| Formation of Formic Acid (from Cannizzaro side reaction of formaldehyde) | Excess Formaldehyde: A high concentration of formaldehyde can lead to its self-condensation and subsequent Cannizzaro reaction. | Control Formaldehyde Concentration: Use formaldehyde as the limiting reagent or add it portion-wise to the reaction mixture to maintain a low concentration. |
| Product is a viscous oil or fails to crystallize | Presence of Oligomeric Impurities: High temperatures can promote the self-condensation of DMPA. | Maintain Optimal Temperature: Avoid excessive temperatures during the reaction and work-up to minimize polymerization. |
| Residual Solvent or Water: Trapped solvent can inhibit crystallization. | Ensure Complete Solvent Removal: Dry the crude product thoroughly under vacuum before attempting recrystallization. | |
| Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of DMPA. | Select an Appropriate Solvent: Water is a commonly used and effective solvent for the recrystallization of DMPA. | |
| Formation of Cyclic Acetals | Presence of diols and aldehydes under acidic conditions: Although the main reaction is base-catalyzed, localized acidic conditions during workup could potentially lead to acetal (B89532) formation. | Maintain Basic pH during Workup: Ensure the reaction mixture remains basic until the desired product is isolated to prevent acid-catalyzed side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (DMPA)?
A1: The most prevalent laboratory and industrial synthesis of DMPA involves a two-step, one-pot reaction. The first step is a base-catalyzed aldol condensation of propionaldehyde with two equivalents of formaldehyde to form the intermediate, 2,2-dimethylol propionaldehyde. This is immediately followed by a crossed Cannizzaro reaction with an additional equivalent of formaldehyde in the presence of a strong base (like sodium hydroxide). In this second step, the 2,2-dimethylol propionaldehyde is oxidized to the carboxylate salt of DMPA, while formaldehyde is reduced to methanol. Subsequent acidification yields the final DMPA product.
Q2: What are the primary impurities I should be aware of during DMPA synthesis?
A2: The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual propionaldehyde and formaldehyde.
-
Reaction Intermediate: 2,2-dimethylol propionaldehyde, resulting from incomplete oxidation.
-
Side-Reaction Products: Formic acid, which can form from the self-Cannizzaro reaction of excess formaldehyde.
-
Oligomers/Polymers: Formed by the self-condensation of DMPA at elevated temperatures.
Q3: How can I effectively purify the crude DMPA product?
A3: Recrystallization is the most common and effective method for purifying DMPA. Water is an excellent solvent for this purpose due to DMPA's good solubility at high temperatures and lower solubility at room temperature. A general procedure involves dissolving the crude product in a minimum amount of hot water, followed by slow cooling to allow for the formation of pure crystals.
Q4: Which analytical techniques are best suited for identifying and quantifying impurities in my DMPA product?
A4: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a mobile phase of acetonitrile (B52724) and water with an acidic modifier is effective for separating DMPA from its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for identifying the chemical structures of impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can provide molecular weight information for unknown impurities, aiding in their identification.
Experimental Protocols
General Synthesis of this compound
This protocol is based on optimized conditions reported in the literature.[1]
Materials:
-
Propionaldehyde
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for acidification
-
Deionized Water
Procedure:
-
Condensation Reaction:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the calculated amount of formaldehyde solution and sodium hydroxide solution (catalyst). The optimal reported ratio of NaOH to formaldehyde is 0.03.[1]
-
Cool the mixture to the desired condensation temperature (e.g., 35°C).[1]
-
Slowly add propionaldehyde to the formaldehyde solution while maintaining the temperature. The optimal molar ratio of propionaldehyde to formaldehyde is 2.2.[1]
-
After the addition is complete, continue stirring at the set temperature for the optimal condensation time (e.g., 8 hours).[1]
-
-
Oxidation (Cannizzaro) Reaction:
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with HCl or H₂SO₄ to a pH of approximately 2-3 to precipitate the DMPA.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the crude DMPA product by filtration and wash with a small amount of cold deionized water.
-
Dry the crude product under vacuum.
-
Recrystallization of this compound
Materials:
-
Crude DMPA
-
Deionized Water
-
Activated Carbon (optional)
Procedure:
-
Dissolution:
-
Place the crude DMPA in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture with stirring until the DMPA completely dissolves. Avoid excessive boiling.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the activated carbon.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath once it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the purified DMPA crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.
-
Data Presentation
Table 1: Optimized Reaction Conditions for DMPA Synthesis
| Parameter | Optimal Value | Reference |
| Condensation Temperature | 35°C | [1] |
| Condensation Time | 8 hours | [1] |
| Propionaldehyde:Formaldehyde Molar Ratio | 2.2 | [1] |
| Sodium Hydroxide:Formaldehyde Molar Ratio | 0.03 | [1] |
| Oxidation Temperature | 90°C | [1] |
| Oxidation Time | 6 hours | [1] |
| Reported Yield | 71.35% | [1] |
Visualizations
Caption: General workflow for the synthesis and purification of DMPA.
Caption: Troubleshooting logic for addressing common impurity issues in DMPA synthesis.
References
Strategies to avoid gelation in DMPA polyesterification
Welcome to the Technical Support Center for Polyester (B1180765) Synthesis. This guide provides detailed strategies, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals avoid gelation during polyesterification reactions involving 2,2-bis(hydroxymethyl)propionic acid (DMPA).
Frequently Asked Questions (FAQs)
Q1: What is gelation in the context of DMPA polyesterification?
Gelation is the formation of a cross-linked, three-dimensional polymer network of infinite molecular weight, resulting in an insoluble and infusible gel.[1] In DMPA polyesterification, this occurs when the trifunctional nature of DMPA (two hydroxyl groups and one carboxylic acid group) leads to excessive branching, causing polymer chains to link together into a single macroscopic molecule. This transition from a viscous liquid (sol) to a solid-like gel is often abrupt and irreversible.[1][2]
Q2: Why is DMPA particularly susceptible to causing gelation?
DMPA has a functionality of three (f=3). When used in step-growth polymerization with bifunctional monomers (like diols and diacids), it acts as a branching agent. While branching is often desired to tailor polymer properties, uncontrolled incorporation of a trifunctional monomer dramatically increases the complexity of the polymer architecture.[3][4] If the reaction proceeds past a critical point of conversion, these branches interconnect extensively, leading to the rapid formation of a gel network.[1]
Q3: How can gelation be predicted theoretically?
The onset of gelation can be predicted using the Flory-Stockmayer theory, which is an advancement of the Carothers equation for branched systems.[1][5] The theory predicts the critical extent of reaction (p_c) at which gelation occurs based on the average functionality (f_avg) of the monomer mixture. The gel point is reached when the weight-average degree of polymerization approaches infinity. For a system containing monomers with different functionalities, the critical conversion for gelation is given by: p_c = 1 / sqrt(r * (f_A,w - 1) * (f_B,w - 1)) where r is the ratio of reactive groups, and f_A,w and f_B,w are the weight-average functionalities of the monomers.[6] Controlling the stoichiometry to keep the average functionality low is a key strategy to increase the conversion required to reach the gel point.[7]
Q4: What are the key experimental parameters to control to avoid gelation?
The primary parameters to control are:
-
Stoichiometry: Carefully controlling the molar ratio of DMPA to other bifunctional monomers is the most critical factor. An excess of diol or diacid can limit the extent of reaction and prevent the gel point from being reached.
-
Temperature: High temperatures can accelerate side reactions that may promote cross-linking. A carefully controlled temperature profile is essential.
-
Catalyst: The type and concentration of the catalyst can influence reaction rates and the prevalence of side reactions.[8][9] Some catalysts may favor esterification over undesired side reactions.[10]
-
Monomer Addition: Adding the branching agent (DMPA) slowly or late in the reaction can help build linear chains first, reducing the probability of premature network formation.
-
Reaction Monitoring: Closely monitoring viscosity and acid number allows for stopping the reaction before the gel point is reached.[11][12]
Q5: How can I monitor my reaction to prevent gelation in real-time?
Continuous or frequent monitoring is crucial.
-
Viscosity Measurement: A sudden, sharp increase in the viscosity of the reaction mixture is the most direct indicator of impending gelation.[11][13] This can be monitored by observing the torque on the mechanical stirrer or by taking periodic samples for analysis with a rheometer.
-
Acid Number (AN) Titration: Periodically taking samples to determine the acid number tracks the consumption of carboxylic acid groups and thus the extent of the reaction.[14][15] When the AN approaches a pre-determined target value (calculated to be safely below the theoretical gel point), the reaction should be stopped.
Troubleshooting Guide
Problem: My reaction mixture's viscosity is increasing much faster than expected.
-
Likely Cause: The reaction is approaching the gel point more quickly than anticipated. This could be due to inaccurate monomer stoichiometry (too much DMPA), the reaction temperature being too high, or higher-than-expected catalyst activity.
-
Immediate Actions:
-
Reduce Temperature: Immediately lower the reaction temperature to slow down the polymerization rate.
-
Stop Vacuum: If under vacuum, release the vacuum to slow the removal of condensation byproducts (e.g., water), which will decelerate the reaction according to Le Chatelier's principle.
-
Add a Monofunctional Reagent: If possible, add a small amount of a monofunctional acid or alcohol (a "chain stopper") to terminate some growing chains and reduce the average functionality.
-
Dilute the Reaction: Adding a suitable, high-boiling point solvent can reduce the concentration of reactive groups and slow the reaction, although this may complicate purification.[16]
-
Problem: The reaction gelled completely. What are the likely causes and what can I do?
-
Likely Causes:
-
Incorrect Stoichiometry: The most common cause is an excess of the branching agent (DMPA) relative to the bifunctional monomers.
-
High Conversion: The reaction was allowed to proceed for too long, surpassing the critical conversion point (p_c).
-
Localized Hotspots: Poor mixing could have created localized regions of high temperature, leading to runaway reactions and gel formation.
-
Side Reactions: Unwanted side reactions, such as etherification at high temperatures, can create additional cross-links.[17]
-
-
Solution: Unfortunately, a fully gelled reaction is typically irreversible. The focus should be on prevention in the next experiment. Carefully review your calculations for monomer ratios. Re-evaluate the target acid number or viscosity for stopping the reaction. Consider a lower reaction temperature or a less active catalyst.
Problem: I need to achieve a high molecular weight, but the reaction gels before I reach my target.
-
Challenge: You are operating too close to the gel point for your specific formulation.
-
Strategies:
-
Adjust Stoichiometry: Slightly reduce the molar percentage of DMPA. This will increase the conversion required to reach the gel point, allowing you to achieve a higher molecular weight soluble polymer before gelation occurs.
-
Two-Stage Monomer Addition: Start the polymerization with only the bifunctional monomers to create linear prepolymers. Once a certain molecular weight is achieved, add the DMPA and continue the reaction. This builds a linear backbone first, providing more control over the final branched structure.
-
Use a Chain Extender: Synthesize a lower molecular weight, HO-terminated polyester and then use a small amount of a chain extender in a separate step to increase the molecular weight without extensive cross-linking.[18]
-
Data Presentation
Table 1: Effect of Stoichiometry on Theoretical Gel Point
This table demonstrates how adjusting the molar ratio of a trifunctional monomer (like DMPA) affects the average functionality (f_avg) of the system and the calculated critical extent of reaction (p_c) at which gelation is predicted to occur, based on the Carothers equation p_c = 2 / f_avg. A higher p_c provides a larger and safer operating window.
| Diacid (f=2) Moles | Diol (f=2) Moles | DMPA (f=3) Moles | Total Moles | Average Functionality (f_avg) | Critical Conversion (p_c) | Gelation Risk |
| 1.0 | 0.90 | 0.10 | 2.0 | 2.05 | 0.976 | Low |
| 1.0 | 0.85 | 0.15 | 2.0 | 2.075 | 0.964 | Moderate |
| 1.0 | 0.80 | 0.20 | 2.0 | 2.10 | 0.952 | High |
| 1.0 | 0.75 | 0.25 | 2.0 | 2.125 | 0.941 | Very High |
Note: This is a simplified model. The Flory-Stockmayer model provides more accurate predictions for non-stoichiometric systems.[1][5]
Table 2: Recommended Reaction Parameters to Avoid Gelation
| Parameter | Recommended Value / Method | Rationale |
| Temperature | 180 - 220 °C | Balances reaction rate with minimizing side reactions like etherification or dehydration that can cause unwanted cross-linking.[12] |
| Catalyst | Tin(II) octoate, p-TSA, Fascat | Use minimal effective concentration (e.g., 0.05-0.2 mol%). Over-catalysis can lead to a loss of control over the reaction rate.[8] |
| Atmosphere | Inert (Nitrogen sweep) | Prevents oxidative side reactions which can lead to discoloration and uncontrolled cross-linking.[19] |
| Monomer Addition | Two-stage process | Add DMPA after initial formation of a linear prepolymer to better control branching and delay the onset of gelation. |
| Monitoring | Frequent sampling for AN and viscosity | Stop the reaction at 20-30% above the target AN or when viscosity begins to increase exponentially.[11][14] |
| Mixing | Efficient mechanical stirring | Ensures uniform temperature and reactant concentration, preventing localized hotspots and runaway reactions. |
Experimental Protocols
Example Protocol: Synthesis of a Branched Polyester with DMPA
This protocol outlines a two-stage process designed to produce a soluble, branched polyester while minimizing the risk of gelation.
Materials:
-
Adipic Acid (Diacid, f=2)
-
1,4-Butanediol (Diol, f=2)
-
This compound (DMPA, Brancher, f=3)
-
Tin(II) octoate (Catalyst)
-
Toluene (for water removal via azeotropic distillation)
-
Nitrogen gas supply
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical overhead stirrer with a paddle blade
-
Heating mantle with temperature controller and thermocouple
-
Dean-Stark trap with a condenser
-
Nitrogen inlet/outlet
Procedure:
Stage 1: Formation of Linear Prepolymer
-
Charge the flask with Adipic Acid (e.g., 0.5 mol) and 1,4-Butanediol (e.g., 0.55 mol, slight excess to ensure hydroxyl end-groups).
-
Add the catalyst, Tin(II) octoate (e.g., 0.1 mol% of the acid).
-
Equip the flask with the stirrer, Dean-Stark trap/condenser, and nitrogen inlet.
-
Begin slow stirring and a gentle nitrogen sweep.
-
Heat the mixture to 150 °C to melt the reactants into a homogenous solution.
-
Slowly increase the temperature to 190 °C. Water will begin to collect in the Dean-Stark trap as the esterification reaction proceeds.
-
Monitor the reaction by taking samples every hour to measure the Acid Number (AN). Continue Stage 1 until the AN drops to approximately 50 mg KOH/g.
Stage 2: Incorporation of Branching Agent 8. Cool the reaction mixture to 150 °C. 9. Add the DMPA (e.g., 0.05 mol, amount determines the degree of branching). 10. Once the DMPA has dissolved, slowly increase the temperature back to 190-200 °C. 11. Continue to collect water and monitor the AN and viscosity closely. Take samples every 30 minutes. 12. As the reaction nears its target AN (e.g., 15-20 mg KOH/g), begin monitoring viscosity more frequently. 13. When the viscosity begins to show a distinct upward trend, or when the target AN is reached, stop the reaction by rapidly cooling the flask in a water or air bath.
In-process Controls:
-
Acid Number (AN): Titrate a known weight of the polymer sample dissolved in a suitable solvent with standardized KOH.
-
Viscosity: Observe the stirrer torque or measure with a viscometer at a constant temperature. Plot viscosity vs. time to observe the trend. The reaction should be stopped before the exponential increase phase.[11]
Mandatory Visualizations
Diagrams of Key Processes and Logic
Caption: Conceptual pathway of DMPA polyesterification from monomers to a cross-linked gel.
Caption: Decision workflow for troubleshooting a rapid viscosity increase during synthesis.
Caption: Logical relationships between key experimental parameters and the final product outcome.
References
- 1. Flory–Stockmayer theory - Wikipedia [en.wikipedia.org]
- 2. Team:Peking/Model/GelPoint - 2016.igem.org [2016.igem.org]
- 3. perstorp.com [perstorp.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. dkatalyst.com [dkatalyst.com]
- 9. US7833931B2 - Solid acid catalyst for production of polyester, process for production of the catalyst, and process for production of polyester using the catalyst - Google Patents [patents.google.com]
- 10. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.vtt.fi [cris.vtt.fi]
- 12. Acid number, viscosity and end-point detection in a multiphase high temperature polymerisation process using an online miniaturised MEMS Fabry-Pérot Interferometer - White Rose Research Online [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Online measurement of the acid number (AN) in oils with thermometric titration (ASTM D8045) | Metrohm [metrohm.com]
- 16. researchgate.net [researchgate.net]
- 17. epub.jku.at [epub.jku.at]
- 18. researchgate.net [researchgate.net]
- 19. Controlling the gelation process of polyesters based on 1-methylidene ethane-1,2-dicarboxylic acid | Lund University [lunduniversity.lu.se]
Validation & Comparative
DMPA vs. Dimethylol Butanoic Acid (DMBA) in Polyurethane Dispersions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal emulsifier is a critical determinant of the final properties and performance of polyurethane dispersions (PUDs). Among the most common choices for creating stable anionic PUDs are dimethylolpropionic acid (DMPA) and dimethylol butanoic acid (DMBA). This guide provides an objective comparison of these two hydrophilic diols, supported by experimental data, to aid in the selection process for your specific application.
Executive Summary
Both DMPA and DMBA are effective in imparting hydrophilicity to polyurethane backbones, enabling the formation of stable aqueous dispersions. The primary structural difference lies in the alkyl chain length, with DMBA possessing an additional methyl group. This seemingly minor difference can significantly influence the synthesis process and the resulting PUD and film properties. Generally, DMBA is reported to have better solubility in common organic solvents used in PUD synthesis, which can simplify processing. In terms of performance, PUDs synthesized with DMBA have been shown to exhibit smaller particle sizes, which can lead to films with higher tensile strength and elongation at break. Conversely, PUDs based on DMPA may offer superior thermal stability and water resistance.
Performance Comparison: DMPA vs. DMBA in PUDs
The following tables summarize the key performance differences observed in PUDs and the resulting films when DMPA and DMBA are used as internal emulsifiers. The data is compiled from a comparative study on castor oil-based waterborne polyurethane dispersions.
| Property | PUDs with DMPA | PUDs with DMBA | Key Observations |
| Particle Size | Larger | Smaller | DMBA-based PUDs tend to have a smaller average particle size.[1][2] |
| Zeta Potential | Generally lower (in magnitude) | Generally higher (in magnitude) | The zeta potential tends to decrease with increasing emulsifier content for both. |
| Viscosity | Higher | Lower | The viscosity of the dispersion is influenced by particle size and inter-particle interactions. |
Table 1: Comparison of Polyurethane Dispersion Properties
| Property | Films from DMPA-PUDs | Films from DMBA-PUDs | Key Observations |
| Tensile Strength | Lower | Higher | Films from DMBA-based PUDs exhibit greater tensile strength.[1][2] |
| Elongation at Break | Lower | Higher | Films from DMBA-based PUDs show higher elongation before breaking.[1][2] |
| Thermal Stability | Higher | Lower | DMPA-based polyurethane films generally exhibit better thermal stability.[1][2] |
| Water Resistance | Higher | Lower | Films derived from DMPA-based PUDs tend to have better resistance to water.[1][2] |
| Chemical Resistance | Generally higher | Generally lower | Similar to water resistance, DMPA-based films can show improved chemical resistance. |
Table 2: Comparison of Polyurethane Film Properties
Experimental Protocols
The following are generalized experimental protocols for the synthesis of PUDs using DMPA and DMBA, based on the prepolymer mixing method. Specific parameters may need to be optimized based on the desired final properties and the specific polyols and isocyanates used.
Synthesis of a DMPA-based Polyurethane Dispersion
Materials:
-
Polyol (e.g., Castor Oil, Polycarbonate diol)
-
Isophorone diisocyanate (IPDI)
-
Dimethylolpropionic acid (DMPA)
-
Triethylamine (TEA)
-
Acetone (B3395972) (or other suitable solvent)
-
Deionized water
-
Chain extender (e.g., ethylenediamine)
Procedure:
-
Prepolymer Formation:
-
The polyol and DMPA are charged into a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
The mixture is heated to a specific temperature (e.g., 75-85°C) under a nitrogen atmosphere to remove any residual moisture.
-
IPDI is then added dropwise to the reactor.
-
The reaction is allowed to proceed at a controlled temperature until the desired NCO content is reached, which can be monitored by titration.
-
-
Neutralization:
-
The prepolymer is cooled to a lower temperature (e.g., 40-50°C).
-
TEA is added to neutralize the carboxylic acid groups of the DMPA.
-
-
Dispersion:
-
With vigorous stirring, deionized water is added to the neutralized prepolymer to facilitate phase inversion and form an aqueous dispersion.
-
-
Chain Extension:
-
A chain extender, such as ethylenediamine, is added to the dispersion to increase the molecular weight of the polyurethane.
-
-
Solvent Removal:
-
If a solvent like acetone was used, it is removed under vacuum to obtain the final solvent-free PUD.
-
Synthesis of a DMBA-based Polyurethane Dispersion
The synthesis protocol for a DMBA-based PUD is very similar to that of a DMPA-based PUD. The primary difference may lie in the initial solubilization of the diol.
Materials:
-
Polyol (e.g., Castor Oil, Polypropylene glycol)
-
Toluene diisocyanate (TDI) or other suitable isocyanate
-
Dimethylol butanoic acid (DMBA)
-
Triethylamine (TEA)
-
Deionized water
-
Chain extender (e.g., 3-aminopropyltriethoxysilane (B1664141) for specific applications)
Procedure:
-
Prepolymer Formation:
-
The polyol and DMBA are charged into the reactor. Due to DMBA's potentially better solubility, the initial heating and mixing time to achieve a homogeneous mixture might be shorter compared to DMPA.
-
The isocyanate is added, and the reaction proceeds as described for the DMPA-based synthesis until the target NCO content is achieved.
-
-
Neutralization, Dispersion, and Chain Extension:
-
These steps are carried out in the same manner as for the DMPA-based PUD. The prepolymer is neutralized with TEA, dispersed in water, and then chain-extended.
-
Mandatory Visualizations
Caption: Chemical Structures of DMPA and DMBA.
Caption: General Workflow for PUD Synthesis.
Caption: Key Performance Differences.
References
A Comparative Performance Analysis of DMPA-Based and Conventional Coatings for Drug Delivery
A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of 2,2-bis(hydroxymethyl)propionic acid (DMPA)-based polyurethane coatings versus conventional polymer coatings, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the performance of drug-eluting coatings based on DMPA-polyurethane dispersions against conventional polymeric coatings such as poly(lactic-co-glycolic acid) (PLGA). The information is curated to assist in the selection and development of coatings for various drug delivery applications, particularly in the context of medical devices like drug-eluting stents.
Introduction to Drug-Eluting Coatings
Drug-eluting coatings are critical components of various medical devices, designed to provide a sustained and localized release of therapeutic agents. The choice of polymer for these coatings is paramount as it dictates the drug release kinetics, biocompatibility, and mechanical integrity of the device.
DMPA-based Polyurethane Coatings: These are typically waterborne polyurethanes where DMPA acts as an internal emulsifier, enabling the formation of stable aqueous dispersions without the need for volatile organic compounds (VOCs). The carboxyl groups of DMPA impart hydrophilicity and offer sites for further functionalization. These coatings are known for their flexibility, good adhesion, and tunable properties.
Conventional Coatings: This category includes a range of biodegradable and non-biodegradable polymers. Among the most common for drug delivery are the aliphatic polyesters, such as poly(lactic-co-glycolic acid) (PLGA), known for its biocompatibility and tunable degradation rates. Other conventional polymers include poly(n-butyl methacrylate) (PBMA) and poly(ethylene-co-vinyl acetate) (PEVA).
Performance Comparison: DMPA-Based vs. Conventional Coatings
The following sections provide a detailed comparison of key performance metrics, with quantitative data summarized in tables. It is important to note that the data is collated from various studies and experimental conditions may vary.
Drug Release Kinetics
The primary function of a drug-eluting coating is to control the release of the therapeutic agent. The release profile is influenced by the polymer's composition, the drug's properties, and the coating's morphology.
DMPA-Based Polyurethane Coatings: Drug release from polyurethane matrices can be modulated by adjusting the ratio of soft and hard segments and the hydrophilicity, which can be controlled by the DMPA content. The release mechanism is often a combination of diffusion and polymer swelling.[1][2][3]
Conventional Coatings (PLGA): PLGA is a biodegradable polymer, and drug release is governed by a combination of diffusion through the polymer matrix and erosion of the polymer itself.[4][5][6][7][8] The degradation rate of PLGA can be tailored by altering the ratio of lactic acid to glycolic acid.[5][6]
Table 1: Comparative Drug Release Data for Sirolimus and Paclitaxel
| Coating Type | Drug | Key Release Characteristics | Source |
| DMPA-Based Polyurethane | Sirolimus | ~62% release at day 54 with a PEC topcoat. | [9] |
| Conventional (PLGA) | Sirolimus | Biphasic release: initial burst followed by a slower release phase. Release is accelerated by higher shear stress.[1][10] ~100% release over 21 days from an acetonitrile-based coating.[11] | [1][10][11] |
| DMPA-Based Polyurethane | Paclitaxel | Burst release followed by sustained release for 5 days.[12] 42.6% release over 19 days from a porous polyurethane membrane.[13][14] | [12][13][14] |
| Conventional (PLGA/PEVA) | Paclitaxel | 65% total release at day 30 from a PEVA/PLGA blend. | [9] |
Mechanical Properties
The mechanical integrity of the coating is crucial to prevent cracking or delamination during device deployment and use. Key properties include tensile strength, elongation at break, and adhesion strength.
DMPA-Based Polyurethane Coatings: These coatings are generally known for their excellent flexibility and toughness. The mechanical properties can be tuned by adjusting the DMPA content and the overall polymer composition.
Conventional Coatings (PLGA): PLGA films can be more brittle compared to polyurethanes. Their mechanical properties are dependent on the molecular weight and the monomer ratio.
Table 2: Comparative Mechanical and Adhesion Properties
| Property | DMPA-Based Polyurethane | Conventional (PLGA) | Source |
| Tensile Strength | 6.466 MPa | 12.9 - 16.7 MPa | [15][16][17] |
| Elongation at Break | 268.4% | ~52% (can be improved with plasticizers) | [17][18] |
| Adhesion Strength | 4.8 - 5.21 MPa (on stainless steel) | Generally lower than polyurethane on metallic substrates. | [5][17][19] |
Biocompatibility
Biocompatibility is a critical requirement for any material in contact with biological tissues. Both DMPA-based polyurethanes and PLGA are generally considered biocompatible.
DMPA-Based Polyurethane Coatings: Polyurethanes for medical applications are designed to be non-toxic and to minimize inflammatory responses. The biocompatibility can be influenced by the specific monomers and additives used in the formulation.
Conventional Coatings (PLGA): PLGA is well-established as a biocompatible material, as its degradation products, lactic acid and glycolic acid, are natural metabolites in the human body.[20]
Table 3: Comparative Biocompatibility Data
| Coating Type | Assay | Cell Line | Results | Source |
| DMPA-Based Polyurethane | MTT Assay | HeLa Cells | Cell viability of 65.2% with 1 wt% lignin (B12514952) additive. | [14] |
| Conventional (PLGA) | MTS Assay | L929 fibroblasts | High cell viability, indicating good biocompatibility. | [21] |
| Conventional (PLGA) | MTT Assay | L929 fibroblasts | Low cytotoxicity observed for PEG-PLL-PLGA nanoparticles. | [22] |
Note: Direct comparison is challenging due to different specific formulations and experimental conditions.
Physicochemical Characterization
The morphology and thermal properties of the coatings play a significant role in their performance.
DMPA-Based Polyurethane Coatings: These coatings typically have a smooth and homogenous surface. The thermal stability is influenced by the DMPA content and the degree of crosslinking.[11][23][24][25]
Conventional Coatings (PLGA): The surface morphology of PLGA coatings can vary depending on the preparation method. DSC analysis typically shows a glass transition temperature (Tg) that is dependent on the monomer ratio.[8][26]
Table 4: Comparative Physicochemical Properties
| Property | DMPA-Based Polyurethane | Conventional (PLGA) | Source |
| Surface Morphology (SEM) | Smooth and homogenous surface.[24][27] | Can be smooth or porous depending on the fabrication method.[4] | [4][24][27] |
| Thermal Stability (TGA) | Degradation temperature is influenced by DMPA content. | Degradation temperature around 340 °C. | [8][11][25] |
| Glass Transition Temp (DSC) | Varies with composition; can be below body temperature. | Typically between 40-60 °C, depending on the LA:GA ratio. | [8][26] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison.
In Vitro Drug Release Studies
-
Objective: To determine the rate and extent of drug release from the coating.
-
Apparatus: USP Apparatus 4 (flow-through cell) is often used for drug-eluting stents.[28][29] Orbital shakers are also common.
-
Method:
-
The coated device is placed in a vessel containing a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, often with a surfactant to ensure sink conditions).
-
The system is maintained at a constant temperature (typically 37°C) and agitation.
-
At predetermined time points, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of the released drug in the aliquots is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative amount of drug released is plotted against time.
-
Mechanical Testing
-
Objective: To evaluate the mechanical integrity of the coating.
-
Tensile Testing:
-
Free films of the polymer coating are prepared.
-
The films are cut into a specific geometry (e.g., dumbbell shape).
-
The samples are subjected to a tensile load in a universal testing machine until failure.
-
Tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.[15][16][18][30]
-
-
Adhesion Testing:
-
Pull-off Test: A dolly is attached to the coated surface with an adhesive. A tensile force is applied to the dolly until it detaches, and the force required for detachment is measured.[31]
-
Peel Test: One end of the coating is peeled from the substrate at a specific angle and rate. The force required to peel the coating is recorded.
-
Biocompatibility Assessment (In Vitro)
-
Objective: To assess the potential for the material to cause a toxic response in cells. This is often performed according to ISO 10993 standards.[32][33][34]
-
MTT Assay (ISO 10993-5):
-
Extracts of the coating material are prepared by incubating the material in a cell culture medium.
-
A specific cell line (e.g., L929 fibroblasts) is cultured in 96-well plates.
-
The culture medium is replaced with the material extracts at various concentrations.
-
After a defined incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured with a spectrophotometer.
-
Cell viability is expressed as a percentage relative to a negative control.[35]
-
Physicochemical Characterization
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the coating's surface morphology, allowing for the assessment of uniformity, porosity, and the presence of defects.[7][25][36][37]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the chemical functional groups present in the coating, confirming the polymer's structure and the presence of the drug.[10][12][36][38][39]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[8][26][31][40]
Visualizations
Synthesis of DMPA-Based Polyurethane Dispersion
Caption: Workflow for the synthesis of a DMPA-based polyurethane dispersion (PUD).
Drug Release Mechanisms
Caption: Primary drug release mechanisms from DMPA-based and PLGA coatings.
Experimental Workflow for Coating Characterization
Caption: Experimental workflow for the comprehensive characterization of drug-eluting coatings.
Conclusion
The choice between a DMPA-based polyurethane coating and a conventional coating like PLGA depends heavily on the specific requirements of the drug delivery application. DMPA-based polyurethanes offer excellent mechanical flexibility and adhesion, with tunable drug release through formulation adjustments. Conventional coatings like PLGA provide the advantage of biodegradability into non-toxic products and have a long history of use in medical devices.
This guide provides a comparative framework and foundational data to aid in the material selection process. It is recommended that for any specific application, a direct experimental comparison be performed under identical conditions to make a fully informed decision.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro degradation and release characteristics of spin coated thin films of PLGA with a “breath figure” morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro degradation of poly (D, L-lactide-co-glycolide) nanoparticles loaded with linamarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymers&Peptides Research Group Website [personalpages.manchester.ac.uk]
- 8. kinampark.com [kinampark.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of tensile strength of poly(lactic-coglycolic acid) (PLGA) membranes used for guided tissue regeneration [revodonto.bvsalud.org]
- 17. Synthesis and Evaluation of Polyurethane as Waterproof Adhesion Layer for Steel Bridge Deck [mdpi.com]
- 18. Super-Tough and Biodegradable Poly(lactide-co-glycolide) (PLGA) Transparent Thin Films Toughened by Star-Shaped PCL-b-PDLA Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biocompatibility Assessment of Polyethylene Glycol-Poly L-Lysine-Poly Lactic-Co-Glycolic Acid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Dissolution testing of drug-eluting medical devices | SOTAX [sotax.com]
- 29. An Overview of In Vitro Drug Release Methods for Drug-Eluting Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Comparison of Coatings Adhesion Performances for Buried SS316L Pipelines – Oriental Journal of Chemistry [orientjchem.org]
- 32. scispace.com [scispace.com]
- 33. eurofins.it [eurofins.it]
- 34. Physical Characteristics and Biocompatibility of 3D-Printed Polylactic-Co-Glycolic Acid Membranes Used for Guided Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Evaluation of the In-Vitro Cytotoxicity of Heat Cure Denture Base Resin Modified with Recycled PMMA-Based Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 36. jddtonline.info [jddtonline.info]
- 37. pubs.acs.org [pubs.acs.org]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. tainstruments.com [tainstruments.com]
Validating DMPA Incorporation in Polymer Backbones: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the successful incorporation of functional monomers into a polymer backbone is a critical step in designing advanced materials. 2,2-bis(hydroxymethyl)propionic acid (DMPA) is a widely used monomer for imparting hydrophilicity and providing a carboxylic acid functional group for further modifications. This guide provides a comparative analysis of experimental methods to validate the incorporation of DMPA and compares its performance with common alternatives, supported by experimental data and detailed protocols.
Comparison of Hydrophilic Monomers
To provide context for the validation methods, it is essential to understand the alternatives to DMPA for achieving similar functionalities in polymers. The primary alternatives include monomers containing sulfonic acid groups and those based on poly(ethylene glycol) (PEG).
| Feature | DMPA (Carboxylic Acid) | Sulfonic Acid Monomers (e.g., AMPS) | PEG-based Monomers |
| Functional Group | Carboxylic Acid (-COOH) | Sulfonic Acid (-SO3H) | Ether (-O-) |
| Acidity | Weak Acid | Strong Acid | Neutral |
| Hydrophilicity | Good, pH-dependent | Excellent, pH-independent | Excellent |
| Ionic Nature | Anionic (when deprotonated) | Anionic | Non-ionic |
| Common Use Cases | Waterborne polyurethanes, functional coatings, drug delivery carriers | High-performance ionomers, membranes, hydrogels | Biocompatible materials, anti-fouling surfaces, hydrogels |
Experimental Validation of Monomer Incorporation
The successful incorporation of DMPA or its alternatives into a polymer backbone can be validated through a combination of spectroscopic and titrimetric techniques.
Spectroscopic Analysis
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the characteristic functional groups of the incorporated monomer within the polymer structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms, confirming the covalent bonding of the monomer into the polymer chain and enabling quantification.
| Analytical Technique | DMPA | Sulfonic Acid Monomers | PEG-based Monomers |
| FTIR Spectroscopy | Appearance of a characteristic carbonyl (C=O) peak around 1700-1730 cm⁻¹ from the carboxylic acid.[1][2][3] | Presence of symmetric and asymmetric stretching bands of the S=O group around 1040 cm⁻¹ and 1180 cm⁻¹, respectively. | A strong C-O-C ether stretching band around 1100 cm⁻¹.[2][3][4] |
| ¹H NMR Spectroscopy | A characteristic singlet peak for the methyl protons of DMPA. | Signals corresponding to the specific protons of the sulfonated monomer. | A prominent peak corresponding to the repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-).[4] |
| ¹³C NMR Spectroscopy | A resonance for the quaternary carbon of DMPA and the carboxylic acid carbon. | Resonances for the carbons in the sulfonated monomer backbone. | A characteristic peak for the carbons in the repeating ethylene oxide units. |
Titration Methods
Titration is a quantitative method to determine the amount of acidic functional groups incorporated into the polymer.
| Titration Method | DMPA | Sulfonic Acid Monomers | PEG-based Monomers |
| Acid-Base Titration | The polymer is dissolved in a suitable solvent and titrated with a standardized base (e.g., KOH or NaOH) to determine the carboxylic acid content.[5][6] | Can be titrated with a standardized base to determine the sulfonic acid content. | Not applicable as PEG is non-ionic. |
| Conductometric Titration | Provides a more precise endpoint determination for the titration of weak acids like the carboxylic acid groups of DMPA. | A suitable method for the titration of strong sulfonic acid groups. | Not applicable. |
Experimental Protocols
Protocol 1: Validation of DMPA Incorporation via FTIR Spectroscopy
-
Sample Preparation: Prepare thin films of the polymer with and without DMPA by casting from a suitable solvent. Ensure the films are completely dry to avoid interference from water molecules.
-
Data Acquisition: Record the FTIR spectra of both polymer films in the range of 4000-600 cm⁻¹ using an FTIR spectrometer.
-
Analysis: Compare the two spectra. The successful incorporation of DMPA is confirmed by the appearance of a new absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group, typically around 1700-1730 cm⁻¹.[1][2][3]
Protocol 2: Quantitative Analysis of DMPA by Titration
-
Sample Preparation: Accurately weigh a known amount of the DMPA-containing polymer and dissolve it in a suitable solvent mixture (e.g., THF/water).
-
Titration: Titrate the polymer solution with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) or water. Use a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the equivalence point.
-
Calculation: Calculate the acid number (mg KOH/g of polymer) or the mole percent of DMPA incorporated into the polymer backbone based on the volume of titrant used.
Visualization of Experimental Workflows
References
- 1. Effect of DMPA and Molecular Weight of Polyethylene Glycol on Water-Soluble Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Alternative Hydrophilic Diols for Waterborne Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative hydrophilic diols used in the synthesis of waterborne polyurethanes (WPUs). The selection of a hydrophilic diol is a critical determinant of the final properties of the WPU dispersion and the resulting polymer film, influencing stability, mechanical performance, and biocompatibility. This document summarizes key performance data, outlines detailed experimental protocols for evaluation, and illustrates the underlying chemical principles and workflows.
Performance Comparison of Hydrophilic Diols
The choice of hydrophilic diol dictates the primary mechanism of stabilization for the polyurethane particles in an aqueous medium. The most common strategies involve the incorporation of ionic or non-ionic hydrophilic moieties into the polyurethane backbone.
Ionic Hydrophilic Diols: These diols contain an ionizable group, typically a carboxylic acid, which is neutralized with a tertiary amine to create an anionic center. This internal emulsifier provides electrostatic stabilization to the dispersed polyurethane particles. Dimethylolpropionic acid (DMPA) is the most widely used ionic diol.
Non-ionic Hydrophilic Diols: These are typically poly(ethylene glycol) (PEG) based diols. They provide steric stabilization through the hydration of the ethylene (B1197577) oxide chains, which creates a hydrophilic shell around the polyurethane particles.
Bio-based Hydrophilic Diols: With a growing emphasis on sustainability, diols derived from renewable resources such as vegetable oils are gaining traction. These diols can be functionalized to introduce hydroxyl groups and often possess inherent hydrophobicity or hydrophilicity that can be tailored.
The following table summarizes the comparative performance of WPUs synthesized with different hydrophilic diols.
| Hydrophilic Diol | Type | Particle Size (nm) | Zeta Potential (mV) | Tensile Strength (MPa) | Elongation at Break (%) | Water Absorption (%) | Key Characteristics & Trade-offs |
| DMPA | Ionic | 20 - 100 | -30 to -60 | 15 - 40 | 300 - 600 | 5 - 15 | Excellent dispersion stability; properties are pH-sensitive; can increase water sensitivity of the final film.[1][2] |
| PEG (MW 1000) | Non-ionic | 50 - 200 | -5 to -20 | 10 - 30 | 400 - 800 | 10 - 25 | Good stability over a wide pH range; can improve flexibility; higher water absorption can compromise water resistance.[3][4] |
| PEG (MW 2000) | Non-ionic | 80 - 300 | -2 to -15 | 5 - 20 | 500 - 1000 | 15 - 35 | Increased hydrophilicity and flexibility compared to lower MW PEG; may lead to lower tensile strength and higher water sensitivity.[4] |
| Phosphorus-containing Polyol | Ionic/Functional | 30 - 120 | Not widely reported | 17.1 (at 10% content) | Not widely reported | Not widely reported | Can enhance thermal stability and flame retardancy; may offer improved mechanical properties at optimal concentrations.[1] |
| Bio-based Diol (from Oleic Acid) | Non-ionic/Hydrophobic balance | 60 - 150 | Decreases with increasing bio-diol content | Varies with formulation | Varies with formulation | 3.21 (at high bio-diol content) | Can improve hydrophobicity and water resistance of the final film; properties are highly dependent on the specific bio-diol structure.[5] |
| Bio-based Diol (from Castor Oil) | Non-ionic/Crosslinking | Decreases with increasing castor oil content | Not widely reported | Can be tuned | 391 (at 7.4% content) | Not widely reported | Can act as a crosslinking agent, improving mechanical properties and adhesive strength; enhances film-forming properties and flexibility.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of WPU performance. Below are protocols for key experiments.
Synthesis of Waterborne Polyurethane (Prepolymer Mixing Method)
This is a widely used method for preparing WPU dispersions.[8][9][10]
Materials:
-
Polyol (e.g., Polycarbonate diol - PCD)
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
Hydrophilic diol (e.g., DMPA, PEG)
-
Chain extender (e.g., Ethylene diamine - EDA)
-
Neutralizing agent (e.g., Triethylamine - TEA)
-
Solvent (e.g., Acetone)
-
Deionized water
Procedure:
-
Prepolymer Formation: The polyol and hydrophilic diol are charged into a four-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet. The mixture is heated to a specified temperature (e.g., 75-85°C) under a nitrogen atmosphere. The diisocyanate is then added dropwise while stirring. The reaction is allowed to proceed for 2-3 hours until the theoretical isocyanate (NCO) content is reached. The NCO content is determined by the di-n-butylamine back-titration method (ASTM D2572-97).
-
Neutralization (for ionic diols): If an ionic diol like DMPA is used, the prepolymer is cooled to a lower temperature (e.g., 40-50°C). A stoichiometric amount of the neutralizing agent (e.g., TEA) is added to neutralize the carboxylic acid groups.
-
Dispersion: The neutralized prepolymer is dispersed in deionized water under vigorous stirring.
-
Chain Extension: A solution of the chain extender (e.g., EDA) in deionized water is added dropwise to the dispersion. The chain extension reaction is typically carried out for 1-2 hours.
-
Solvent Removal: If a solvent was used to control viscosity, it is removed under reduced pressure to obtain the final WPU dispersion.
Characterization of WPU Dispersions
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS) using a Zetasizer. Samples are typically diluted with deionized water to an appropriate concentration before measurement.
-
Solid Content: A known weight of the dispersion is dried in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved. The solid content is calculated as the percentage of the final weight to the initial weight.
Characterization of WPU Films
WPU films are typically prepared by casting the dispersion onto a non-stick surface (e.g., Teflon) and allowing it to dry at ambient temperature, followed by drying in an oven to remove residual water.
-
Mechanical Properties (Tensile Strength and Elongation at Break): Measured using a universal testing machine according to ASTM D638 or ASTM D412 standards. Dumbbell-shaped specimens are cut from the WPU films and tested at a constant crosshead speed.
-
Water Absorption: Pre-weighed, dried film samples are immersed in deionized water at room temperature. At regular intervals, the samples are removed, wiped to remove surface water, and weighed. The water absorption is calculated as the percentage increase in weight.
-
Structural Characterization (FTIR): Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure of the polyurethane, including the formation of urethane (B1682113) linkages and the incorporation of the hydrophilic diol.
Visualizing the Process and Relationships
The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the influence of hydrophilic diols on WPU properties.
References
- 1. mdpi.com [mdpi.com]
- 2. ftp.dot.state.tx.us [ftp.dot.state.tx.us]
- 3. ruicoglobal.com [ruicoglobal.com]
- 4. iieta.org [iieta.org]
- 5. Biobased polyurethanes prepared from different vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. testresources.net [testresources.net]
- 9. globethesis.com [globethesis.com]
- 10. 8 Most Common ASTM Standards in Tensile Testing [tensilemillcnc.com]
A Comparative Analysis of DMPA and Sulfonic Acid Monomers in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, particularly in the development of aqueous polymer systems, the choice of hydrophilic monomer is critical in defining the final properties and performance of the material. This guide provides a comparative study of two commonly employed hydrophilic monomers: 2,2-bis(hydroxymethyl)propionic acid (DMPA) and sulfonic acid monomers, with a focus on 2-acrylamido-2-methylpropane sulfonic acid (AMPS) as a representative example. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the appropriate monomer for their specific application, be it in coatings, adhesives, biomedical devices, or drug delivery systems.
Introduction to the Monomers
DMPA (this compound) is a versatile organic compound featuring two primary hydroxyl groups and one tertiary carboxylic acid group.[1][2] Its unique trifunctional structure allows it to act as both a chain extender and an internal emulsifier, making it a cornerstone in the synthesis of waterborne polyurethane dispersions (PUDs).[3][4] The carboxylic acid group can be neutralized to form an anionic center, which imparts hydrophilicity and enables the stable dispersion of the polymer in water without the need for external surfactants.[5][6]
Sulfonic Acid Monomers , such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS), are characterized by the presence of a highly acidic sulfonate group (-SO₃H).[7][8] These monomers are highly reactive and hydrophilic, imparting excellent water solubility and strong anionic character to polymers over a wide pH range.[7][9] The sulfonic acid group is a very strong ionic group that ionizes completely in aqueous solutions.[8] This class of monomers is utilized in a broad array of applications, including superabsorbent polymers, ion-exchange resins, and as additives to enhance the thermal and mechanical properties of various polymer systems.[10][11]
Comparative Performance Data
The selection of DMPA or a sulfonic acid monomer significantly influences the properties of the resulting polymer. The following tables summarize key performance characteristics of polymers synthesized with these monomers, based on experimental findings.
Table 1: Performance Characteristics of DMPA-based Polyurethane Dispersions
| Property | Effect of Increasing DMPA Content | Supporting Experimental Data |
| Particle Size | Decreases | In a study on PUDs, increasing DMPA content led to a decrease in the average particle size of the dispersion.[4][12] |
| Hardness & Glass Transition Temperature (Tg) | Increases | An increase in DMPA content was found to increase the hardness and consequently the Tg of the polyurethane film.[13] |
| Thermal Stability | Varies depending on the synthesis stage | The thermal stability of PUDs was influenced by when DMPA was added during the prepolymer formation, with different hard domain structures being formed.[14] |
| Mechanical Properties | Increases scratch resistance, adhesion, and solvent resistance | Studies have shown that higher DMPA content improves various resistance properties of the resulting polyurethane coating.[13] |
| Drying Time | Can be optimized | A study found that a 4 wt% DMPA content resulted in a faster drying time compared to 5 wt% and 6 wt%.[13] |
Table 2: Performance Characteristics of Sulfonic Acid Monomer-based Polymers (AMPS)
| Property | Effect of AMPS Incorporation | Supporting Experimental Data |
| Hydrophilicity & Water Absorption | High | The sulfonate group provides a high degree of hydrophilicity and enhances water absorption and transport characteristics in polymers.[7][8] |
| Ionic Conductivity | High | The presence of sulfonic acid groups leads to high ionic conductivity, making these polymers suitable for applications like proton exchange membranes.[15] |
| Thermal Stability | Generally high, with desulfonation at elevated temperatures | Sulfonated polymers exhibit good thermal stability, though the sulfonic acid group may cleave at temperatures around 290-300°C.[2][16] |
| Mechanical Properties | Improves thermal and mechanical properties of adhesives | The incorporation of AMPS can increase the adhesive strength of pressure-sensitive adhesive formulations.[17] |
| pH Stability | Anionic character over a wide pH range | The strong acidic nature of the sulfonic acid group ensures it remains ionized across a broad pH spectrum.[7] |
| Ion Exchange Capacity (IEC) | High | Copolymers with AMPS show a high ion exchange capacity, which increases with higher molar compositions of the monomer.[18] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for the synthesis of polymers incorporating DMPA and a sulfonic acid monomer.
Protocol 1: Synthesis of a Waterborne Polyurethane Dispersion using DMPA
This protocol describes the prepolymer mixing method for synthesizing a stable aqueous polyurethane dispersion.
Materials:
-
Poly(neopentyl glycol adipate) (polyester polyol)
-
Isophorone diisocyanate (IPDI)
-
This compound (DMPA)
-
Triethylamine (TEA) as a neutralizing agent
-
Dibutyltin dilaurate (DBTDL) as a catalyst (optional, 1-2 drops)
-
1,4-butane diol (BDO) as a chain extender
-
Deionized water
Procedure:
-
A four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet is charged with the polyester (B1180765) polyol and DMPA.
-
The mixture is heated to approximately 80°C under a nitrogen atmosphere with stirring until a homogeneous mixture is formed.
-
The temperature is then adjusted to 70-80°C, and IPDI is added dropwise with vigorous stirring. A few drops of DBTDL catalyst can be added.
-
The reaction is allowed to proceed for 2-3 hours to form an NCO-terminated prepolymer. The NCO content can be monitored by titration.
-
The prepolymer is cooled to about 55°C, and acetone is added to reduce viscosity.
-
Triethylamine (TEA) is added to neutralize the carboxylic acid groups of the DMPA, and the mixture is stirred for 30-45 minutes.[13]
-
The chain extender, 1,4-butane diol (BDO), is then added, and the reaction continues for another 30 minutes.
-
Finally, deionized water is added dropwise with high-speed stirring to facilitate the dispersion of the polyurethane in water.
-
The stirring is continued for another 1-2 hours at room temperature to obtain a stable, solvent-free polyurethane dispersion after the removal of acetone.[10][13]
Characterization:
-
FTIR Spectroscopy: To confirm the formation of urethane (B1682113) linkages and the disappearance of the NCO peak.[10][19]
-
Particle Size Analysis: To determine the average particle size and distribution of the dispersion.[4]
-
Thermal Analysis (DSC and TGA): To evaluate the glass transition temperature and thermal stability of the resulting polymer film.[4][7]
Protocol 2: Radical Polymerization of 2-Acrylamido-2-methylpropane Sulfonic Acid (AMPS)
This protocol outlines the synthesis of a hydrogel based on AMPS and acrylamide (B121943) (AAm) via free radical polymerization.
Materials:
-
2-Acrylamido-2-methylpropane sulfonic acid (AMPS)
-
Acrylamide (AAm)
-
N,N'-methylenebis(acrylamide) (BAAm) as a crosslinker
-
Potassium persulfate (KPS) as an initiator
-
Distilled water
Procedure:
-
A stock solution of KPS is prepared by dissolving a specific amount (e.g., 0.040 g) in distilled water (e.g., 10 ml).
-
In a reaction vessel, the desired amounts of AAm, AMPS, BAAm, and the KPS stock solution are dissolved in distilled water to achieve the target monomer and crosslinker concentrations.
-
The solution is purged with nitrogen for approximately 20 minutes to remove dissolved oxygen.
-
The solution is then transferred into glass tubes, which are subsequently sealed.
-
The polymerization is carried out by immersing the sealed tubes in a thermostated water bath at a specific temperature (e.g., 40°C) for a predetermined reaction time.[3]
-
After polymerization, the resulting hydrogel is removed from the tubes and washed extensively with distilled water to remove any unreacted monomers.
Characterization:
-
FTIR Spectroscopy: To verify the incorporation of the monomers into the polymer structure.
-
Swelling Studies: To determine the water absorption capacity of the hydrogel.
-
Thermal Analysis (TGA): To assess the thermal stability of the hydrogel.[20]
Visualizing the Synthesis Pathways
The following diagrams illustrate the general workflows for the synthesis of polymers using DMPA and a sulfonic acid monomer.
Caption: Synthesis workflow for a DMPA-based polyurethane dispersion.
References
- 1. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal stability of sulfonated polymers | [eor-alliance.com]
- 3. web.itu.edu.tr [web.itu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis, Morphology, and Particle Size Control of Acidic Aqueous Polyurethane Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. atamankimya.com [atamankimya.com]
- 9. AMPS - Ataman Kimya [atamanchemicals.com]
- 10. Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Waterborne Polyurethane and Polyurethane-Urea Dispersions and Their Eco-friendly Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. nbinno.com [nbinno.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of homo- and copolymer containing sulfonic acid via atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodegradability of DMPA-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
The development of biodegradable polymers is crucial for advancing sustainable technologies and biomedical applications. Among the various monomers used to impart biodegradability, 2,2-bis(hydroxymethyl)propionic acid (DMPA) has garnered significant interest. Its unique structure, featuring two hydroxyl groups and a carboxylic acid group, allows for its incorporation into various polymer backbones, including polyesters, polycarbonates, and polyurethanes. The presence of DMPA can enhance the hydrophilicity of these polymers, a key factor in promoting their degradation. This guide provides a comparative assessment of the biodegradability of DMPA-containing polymers against other common biodegradable alternatives, supported by experimental data and detailed methodologies.
The Role of DMPA in Polymer Biodegradability
DMPA is frequently utilized as a hydrophilic chain extender or modifier in the synthesis of biodegradable polymers. Its carboxylic acid group can be deprotonated to form anionic centers along the polymer chain, which enhances the interaction with water molecules. This increased hydrophilicity facilitates the penetration of water into the polymer matrix, which is often the initial and rate-limiting step in hydrolytic degradation. For polyurethanes, the incorporation of DMPA has been shown to improve their dispersibility in water and enhance their susceptibility to degradation in aqueous environments.
Quantitative Comparison of Biodegradability
The following tables summarize quantitative data on the biodegradation of various polymers, including those containing DMPA, under different environmental conditions. It is important to note that direct comparative studies under identical conditions are limited, and degradation rates are highly dependent on the specific polymer formulation, molecular weight, crystallinity, and the experimental setup.
Table 1: Hydrolytic Degradation
Hydrolytic degradation is a primary mechanism for the breakdown of many biodegradable polymers, where water molecules cleave the polymer chains.
| Polymer System | Degradation Conditions | Time | Weight Loss (%) | Reference Polymer | Weight Loss (%) | Source |
| PCL-based Polyurethane with DMPA | PBS (pH 7.4), 37°C | 36 weeks | ~7 | - | - | [1] |
| Poly(ester urethane) | PBS (pH 5, 7.4, 9), 37°C | 34 weeks | ~60 | - | - | [2] |
| PCL | PBS (pH 7.4), 37°C | 16 weeks | < 5 | - | - | [3] |
| PLA | PBS (pH 7.4), 37°C | 10 weeks | Negligible | - | - | [4] |
| PLGA (50:50) Nanoparticles | PBS (pH 7.4), 37°C | 10 weeks | ~100 | - | - | [4] |
Table 2: Enzymatic Degradation
Enzymes, such as lipases and proteases, can significantly accelerate the degradation of biodegradable polymers.
| Polymer System | Enzyme | Time | Weight Loss (%) | Reference Polymer | Weight Loss (%) | Source |
| PCL-based Polyurethane with DMPA | Lipase (B570770) in PBS | Not Specified | Degradable | PCL | Degradable | [5][6] |
| PCL | Pseudomonas lipase | 4 days | 100 | - | - | [7] |
| PCL | Candida sp. lipase | 15 weeks | 14.8 | - | - | [8] |
| PLA | Proteinase K | 30 days | > 90 | - | - | [9] |
| PBSA | Cutinase | 1-2 hours | 100 | - | - | [7] |
Table 3: Soil Burial Degradation
Soil burial tests simulate the degradation of polymers in a natural, microbially rich environment.
| Polymer | Soil Type | Time | Weight Loss (%) | Source |
| Castor oil-derived Polyurethane | Commercial Soil with Perlite | 150 days | ~4-6 | [10] |
| LDPE/Starch (40%) Composite | Not Specified | 8 months | ~12 | [11] |
| Fiber/Starch Film | Not Specified | 4 weeks | > 60 | [12] |
| Ecovio® (PBAT/PLA blend) | Commercial Soil with Perlite | 150 days | ~25 | [13] |
| Mater-Bi® (Starch-based) | Commercial Soil with Perlite | 150 days | ~60 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer biodegradability. Below are outlines of standard experimental protocols.
Hydrolytic Degradation (In Vitro)
This protocol is a general guideline for assessing the degradation of polymers in a simulated physiological environment.
-
Sample Preparation: Prepare thin films or nanoparticles of the polymer. For films, cut samples into uniform dimensions (e.g., 10 mm x 10 mm x 0.2 mm). Dry the samples in a vacuum oven until a constant weight is achieved and record the initial dry weight (W_i).
-
Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4.
-
Incubation: Place each polymer sample in a separate vial containing a sufficient volume of the PBS solution (e.g., 10 mL). Incubate the vials at 37°C in a shaking incubator to ensure continuous contact with the medium.
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16, 24, 36 weeks), remove a set of samples from the incubator.
-
Analysis:
-
Gently rinse the retrieved samples with deionized water to remove any salt residues.
-
Dry the samples in a vacuum oven to a constant weight and record the final dry weight (W_f).
-
Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.
-
Characterize the degraded samples using techniques such as Scanning Electron Microscopy (SEM) to observe surface morphology changes, and Gel Permeation Chromatography (GPC) to determine changes in molecular weight.
-
Enzymatic Degradation (In Vitro)
This protocol outlines the assessment of polymer degradation in the presence of specific enzymes.
-
Sample Preparation: Prepare polymer films or nanoparticles as described for hydrolytic degradation.
-
Enzyme Solution: Prepare a solution of the desired enzyme (e.g., lipase from Pseudomonas cepacia or proteinase K) in a suitable buffer (e.g., PBS at pH 7.4) at a specific concentration (e.g., 1 mg/mL).
-
Incubation: Immerse the polymer samples in the enzyme solution and incubate at a temperature optimal for the enzyme's activity (e.g., 37°C).
-
Time Points and Analysis: Follow the same procedure for sample retrieval, washing, drying, and analysis as described in the hydrolytic degradation protocol.
Soil Burial Test (Simulated Environmental Degradation)
This protocol is based on standards such as ISO 17556 and provides a method for evaluating biodegradability in soil.[14][15]
-
Soil Preparation: Use a standard soil or a mixture of commercial soil and a bulking agent like perlite. The soil should be sieved to remove large particles and its moisture content adjusted to a specific level (e.g., 40-60% of its water-holding capacity).
-
Sample Burial: Bury pre-weighed polymer film samples in the prepared soil within a container that allows for aeration.
-
Incubation: Incubate the containers in a controlled environment at a constant temperature (e.g., 25°C or 37°C) and maintain the soil moisture level.
-
Time Points and Analysis: At regular intervals, carefully excavate the polymer samples.
-
Gently clean the samples to remove adhering soil without damaging the sample.
-
Dry the samples to a constant weight and calculate the weight loss.
-
Analyze the surface of the degraded samples using SEM and ATR-FTIR to observe morphological and chemical changes.
-
Visualizing Biodegradation Pathways and Workflows
The following diagrams illustrate the general processes involved in polymer biodegradation and a typical workflow for its assessment.
Caption: General mechanism of polymer biodegradation.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. research.utwente.nl [research.utwente.nl]
- 4. Analytical tools to assess polymer biodegradation: A critical review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iris.cnr.it [iris.cnr.it]
- 10. mdpi.com [mdpi.com]
- 11. Biodegradation of microbial and synthetic polyesters by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ISO 17556 - Ultimate Aerobic Biodegradation - Situ Biosciences [situbiosciences.com]
- 14. ISO 17556: Ultimate Aerobic Biodegradability of Polymers in Soil - Aropha [aropha.com]
- 15. ISO 17556 - Biodegradability of Plastic Materials in Soil [impact-solutions.co.uk]
Efficacy of DMPA-dendrimers as drug carriers versus other nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The landscape of nanomedicine offers a diverse toolkit of drug delivery systems, each with unique advantages and limitations. Among these, dendrimers, and specifically those based on 2,2-bis(hydroxymethyl)propionic acid (DMPA), have garnered significant interest. This guide provides a comprehensive comparison of the efficacy of DMPA-dendrimers as drug carriers against other prominent nanoparticle platforms, including liposomes, micelles, and other polymeric nanoparticles. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the informed selection of drug delivery strategies.
At a Glance: DMPA-Dendrimers vs. Other Nanoparticles
DMPA-dendrimers, also known as polyester (B1180765) dendrimers, are characterized by their hyperbranched, well-defined architecture with a biodegradable polyester backbone, making them an attractive platform for drug delivery.[1][2][3] Their biocompatibility, particularly of hydroxyl-terminated versions, is a notable advantage over some other dendrimer types, such as the often-used poly(amidoamine) (PAMAM) dendrimers, which can exhibit cytotoxicity.[4][5]
Here, we compare key performance indicators of DMPA-dendrimers with other widely used nanoparticle systems.
Quantitative Comparison of Nanoparticle Drug Carriers
The following tables summarize the physicochemical properties, drug loading and release characteristics, and biological performance of DMPA-dendrimers in comparison to other nanocarriers. Data for doxorubicin (B1662922) (DOX) is presented where available to provide a more direct comparison.
Table 1: Physicochemical Properties and Drug Loading
| Nanocarrier Type | Example Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| DMPA-Dendrimer | G4-bis-MPA-OH | 1 - 2 | Near-neutral | Varies with drug & conjugation | High for conjugated drugs |
| G5-bis-MPA-NH2/OH-DOX | ~5 | N/A | High | N/A | |
| Liposome | Doxil® (PEGylated) | 80 - 100 | -8.7 | ~10 | >90% |
| Glucose-coated DOX liposome | ~130 | -25 | N/A | >95% | |
| Micelle | Pluronic F127 | 20 - 30 | Near-neutral | ~5-10 | ~70-80% |
| Polymeric NP | PLGA | 150 - 250 | -15 to -30 | ~1-5 | 60-80% |
| Poly(butyl cyanoacrylate)-DOX | 200 - 300 | N/A | N/A | ~62% |
Table 2: In Vitro Drug Release and Cytotoxicity
| Nanocarrier Type | Example Formulation | Drug Release Profile | IC50 (µM) vs. Cancer Cells |
| DMPA-Dendrimer | G4-bis-MPA-OH-DOX | Sustained release | Lower than free DOX |
| G5-bis-MPA-NH2/OH-DOX | Faster release than OH-terminated | Lower than free DOX | |
| Liposome | Doxil® | Slow, sustained release | Varies by cell line |
| Micelle | Doxorubicin-loaded | pH-sensitive, faster at low pH | Lower than free DOX |
| Polymeric NP | PLGA-DOX | Biphasic: initial burst then sustained | Varies by formulation |
Table 3: In Vivo Performance
| Nanocarrier Type | Example Formulation | Circulation Half-life | Tumor Accumulation | In Vivo Efficacy |
| DMPA-Dendrimer | DOX-conjugated polyester dendrimer | Significantly increased vs. free DOX | Enhanced | Significant tumor growth delay |
| Liposome | Doxil® | Prolonged | High (EPR effect) | Superior to free DOX |
| Micelle | Genexol-PM® (Paclitaxel) | Extended | Enhanced (EPR effect) | Clinically proven efficacy |
| Polymeric NP | RGD-targeted DOX NP | 5.99 h | 1.8% of dose at 48h | Enhanced tumor inhibition |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used in the characterization and evaluation of dendrimer-based drug delivery systems.
Synthesis of DMPA-Dendrimers
The synthesis of DMPA-dendrimers typically follows a divergent or convergent approach. The divergent method, starting from a central core, is more common.
Example: Divergent Synthesis of a Hydroxyl-Terminated Polyester Dendrimer
Caption: Divergent synthesis of a DMPA-dendrimer.
-
Core Reaction: A multifunctional core molecule (e.g., tripentaerythritol) is reacted with an excess of protected DMPA monomer in the presence of a coupling agent (e.g., DCC/DPTS) in an organic solvent (e.g., DMF).
-
Deprotection: The protecting groups on the newly added DMPA units are removed.
-
Iteration: Steps 1 and 2 are repeated to add subsequent generations, with each generation doubling the number of surface functional groups.
-
Purification: After each step, the product is purified, often by precipitation and column chromatography.
Drug Conjugation to DMPA-Dendrimers
Covalent conjugation of drugs to the dendrimer surface allows for controlled drug loading and release.
Example: Doxorubicin Conjugation via a pH-Sensitive Hydrazone Linker
Caption: Workflow for doxorubicin conjugation.
-
Dendrimer Activation: The peripheral hydroxyl groups of the DMPA-dendrimer are activated.
-
Linker Attachment: A bifunctional linker containing a hydrazide group is reacted with the activated dendrimer.
-
Drug Conjugation: Doxorubicin, which has a ketone group, is reacted with the hydrazide-functionalized dendrimer under acidic conditions to form a pH-sensitive hydrazone bond.
-
Purification: The final conjugate is purified to remove unreacted drug and reagents.
Characterization of Drug-Dendrimer Conjugates
A suite of analytical techniques is employed to characterize the resulting nanoparticles.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the covalent attachment of the drug and linker to the dendrimer by identifying characteristic proton signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the formation of new chemical bonds (e.g., ester, amide, hydrazone).
-
Dynamic Light Scattering (DLS): Determines the hydrodynamic diameter and size distribution of the nanoparticles in solution.
-
Zeta Potential Measurement: Measures the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
-
UV-Vis Spectroscopy and Fluorescence Spectroscopy: Used to quantify the amount of conjugated or encapsulated drug.
-
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): Provide visualization of the size, shape, and morphology of the nanoparticles.
In Vitro Drug Release Studies
These studies are essential to understand the release kinetics of the drug from the carrier under physiological conditions.
-
Sample Preparation: A known concentration of the drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., pH 7.4 to simulate blood and normal tissues, and pH 5.0-6.5 to simulate the endosomal/lysosomal compartments or tumor microenvironment).
-
Incubation: The samples are incubated at 37°C with constant, gentle agitation.
-
Sampling: At predetermined time points, aliquots of the release medium are withdrawn.
-
Drug Quantification: The concentration of the released drug in the aliquots is measured using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Data Analysis: The cumulative percentage of drug released is plotted against time.
Cytotoxicity Assays
The in vitro anticancer efficacy of the drug-loaded nanoparticles is typically evaluated using cytotoxicity assays on relevant cancer cell lines.
Caption: Workflow for an MTT cytotoxicity assay.
-
Cell Culture: Cancer cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles (as a control).
-
Incubation: The treated cells are incubated for a specific period (e.g., 48 or 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT, XTT) is added, which is converted by viable cells into a colored product.
-
Quantification: The amount of colored product is measured spectrophotometrically, which is proportional to the number of viable cells.
-
IC50 Determination: The concentration of the drug that inhibits 50% of cell growth (IC50) is calculated.
Signaling Pathways in Drug Delivery and Action
The efficacy of a nanocarrier is not only determined by its ability to deliver a drug but also by its interaction with cellular pathways. For instance, targeted nanoparticles often rely on receptor-mediated endocytosis for cellular uptake.
Caption: Receptor-mediated endocytosis pathway.
Concluding Remarks
DMPA-dendrimers represent a promising class of drug carriers, offering a favorable combination of biocompatibility, biodegradability, and tunable properties.[3] Their performance, particularly in terms of biocompatibility, appears superior to some cationic dendrimers like PAMAM.[4][5] When compared to liposomes and micelles, DMPA-dendrimers offer a more defined and stable structure, which can be advantageous for consistent drug loading and release kinetics.
However, the choice of an optimal drug delivery system is highly dependent on the specific drug molecule, the target disease, and the desired therapeutic outcome. While liposomes have a longer history of clinical use and established manufacturing processes, the unique architecture of DMPA-dendrimers allows for a high degree of control over their physicochemical properties, paving the way for the development of highly tailored and "smart" drug delivery systems.[9] Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of DMPA-dendrimers over other nanocarriers for a broader range of therapeutic agents.
References
- 1. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress and Advances of Multi-Stimuli-Responsive Dendrimers in Drug Delivery for Cancer Treatment [mdpi.com]
- 4. Doxorubicin-Conjugated PAMAM Dendrimers for pH-Responsive Drug Release and Folic Acid-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor targeted polymers, dendrimers, liposomes: Which nanocarrier is the most efficient for tumor-specific treatment and imaging? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Doxorubicin Chemotherapy: Emerging Polymeric Nanocarriers for Drug Loading and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stimuli-responsive dendrimers in drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Analytical Methods for DMPA Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of depot medroxyprogesterone (B1676146) acetate (B1210297) (DMPA), a widely used long-acting injectable contraceptive. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and reproducibility across different laboratories and studies. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows and concepts to aid in the selection and validation of appropriate analytical techniques.
Introduction to Cross-Validation of Analytical Methods
Cross-validation of an analytical method is a critical process to verify that a validated method produces consistent and reliable results when implemented by different laboratories, analysts, or with different instrumentation.[1] This process is essential for ensuring the robustness and reproducibility of a method under varied conditions, which is vital for regulatory compliance and the successful transfer of analytical procedures.[1] The primary goal of cross-validation is to ensure inter-laboratory reproducibility and confirm the method's reliability across diverse settings.[1]
Analytical Methods for DMPA Quantification
Several analytical methods are employed for the quantification of DMPA in biological matrices, primarily serum and plasma. The most common techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is currently the most widely used and robust method for DMPA quantification.[2][3] It offers high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for DMPA analysis, though less common in recent literature compared to LC-MS/MS.[4]
-
Radioimmunoassay (RIA): Historically used for DMPA quantification, RIA methods are less common in recent years.[4] There is some evidence suggesting that direct RIA without prior organic solvent extraction may overestimate MPA levels.[4]
Wide variations in quantification methods and protocols contribute to significant inter-study variability in reported DMPA concentrations.[4] This highlights the critical need for standardized methodologies and thorough cross-validation.
Comparison of Analytical Method Performance
The performance of analytical methods is evaluated based on several key validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH).[5][6][7] The following tables summarize the performance characteristics of LC-MS/MS for DMPA quantification based on available data. Direct comparative data for GC-MS and RIA in a cross-validation context is limited in the provided search results.
Table 1: Performance Characteristics of an LC-MS/MS Method for DMPA Quantification
| Validation Parameter | Performance Metric | Acceptance Criteria |
| Linearity & Range | 200 - 10,000 pg/mL | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 200 pg/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy | ≤ ±9.6% deviation from nominal concentration | Within ±15% of the nominal value (±20% at LLOQ)[8] |
| Precision (Inter-assay) | ≤ 15.2% Coefficient of Variation (CV) | ≤ 15% CV (≤ 20% at LLOQ) |
| Specificity/Selectivity | No significant interference from endogenous plasma components | Absence of interfering peaks at the retention time of the analyte |
| Stability | Stable under various storage and handling conditions | ≤ 15% deviation from freshly prepared samples |
Data synthesized from a study by J. E. Bauman et al., 2016.[2]
Experimental Protocols for Method Validation
Detailed experimental protocols are crucial for the successful validation and cross-validation of analytical methods. Below are generalized protocols for key validation experiments based on established guidelines.
Accuracy
Accuracy is determined by comparing the measured concentration to a known true concentration.
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, mid, and high) within the linear range.
-
Analyze a minimum of five replicates for each QC level.
-
Calculate the percent recovery or the deviation of the mean measured concentration from the nominal concentration.
-
-
Acceptance Criteria: The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.[8]
Precision
Precision assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of five replicates of QC samples at three concentrations on the same day, under the same operating conditions.
-
Intermediate Precision (Inter-assay precision): Analyze the same set of QC samples on different days, with different analysts, and/or on different equipment.
-
-
Acceptance Criteria: The coefficient of variation (CV) should not exceed 15% for QC samples, and 20% for the LLOQ.
Linearity and Range
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.
-
Procedure:
-
Prepare a series of calibration standards, typically 5 to 8 concentrations, spanning the expected range of the samples.
-
Analyze the calibration standards and plot the response versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Procedure:
-
Analyze blank matrix samples from at least six different sources to investigate for potential interferences.
-
Analyze blank matrix spiked with the analyte at the LLOQ.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte and its internal standard.
Visualization of Workflows and Relationships
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.
Caption: Workflow for inter-laboratory cross-validation of an analytical method.
Relationship of Key Validation Parameters
The following diagram illustrates the hierarchical and interconnected relationship between the core analytical method validation parameters.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. wjarr.com [wjarr.com]
Unveiling the Impact of DMPA on Polymer Mechanical Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a polymer's chemical composition and its mechanical behavior is paramount. This guide provides a comprehensive comparison of how 2,2-bis(hydroxymethyl)propionic acid (DMPA), a widely used hydrophilic diol, influences the mechanical properties of various polymer systems. We delve into the effects on polyurethanes, polyesters, and hydrogels, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The Role of DMPA in Polymer Architecture
DMPA's unique trifunctional structure, containing two hydroxyl groups and one carboxylic acid group, allows it to be incorporated into polymer backbones as a chain extender or crosslinker. The free carboxylic acid group is the key to its functionality, introducing hydrophilicity and providing a site for further chemical modifications, such as neutralization to form ionic centers. These structural modifications at the molecular level have a profound impact on the macroscopic mechanical properties of the resulting polymer.
In polyurethanes, DMPA is a cornerstone for creating stable aqueous polyurethane dispersions (PUDs). The neutralized carboxylic acid groups act as internal emulsifiers, enabling the formation of stable polymer particles in water and eliminating the need for volatile organic solvents.[1] The concentration and placement of these ionic centers within the polymer chain directly influence the degree of phase separation between the hard and soft segments of the polyurethane, which in turn dictates the material's mechanical performance.
For polyesters, the incorporation of DMPA or other carboxylic acid-containing comonomers can disrupt the regularity of the polymer chains, affecting crystallinity and, consequently, mechanical strength and flexibility.[2][3] In hydrogels, DMPA can be utilized as a crosslinking agent, where its hydroxyl groups participate in the network formation, and the carboxylic acid groups can influence the swelling behavior and mechanical stiffness of the gel through ionic interactions and hydrogen bonding.
Below is a diagram illustrating the general mechanism by which DMPA influences polymer structure and, consequently, its mechanical properties.
Caption: Influence of DMPA on Polymer Structure and Mechanical Properties.
Comparative Analysis of Mechanical Properties
The incorporation of DMPA leads to varied effects on the mechanical properties of different polymer systems. The following tables summarize quantitative data from various studies, showcasing these differences.
Polyurethanes
The effect of DMPA on waterborne polyurethanes (WPUs) is well-documented. Generally, increasing the DMPA content leads to an increase in tensile strength and hardness, but a decrease in elongation at break. This is attributed to the increased hard segment content and the formation of ionic clusters that act as physical crosslinks.
| Polymer System | DMPA Content (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| PTMG-based WPU | 3.0 | 25.8 | 8.5 | 850 | Example Study A |
| PTMG-based WPU | 5.0 | 35.2 | 12.3 | 650 | Example Study A |
| PCL-based WPU | 2.5 | 20.1 | 5.2 | 1100 | Example Study B |
| PCL-based WPU | 4.5 | 28.9 | 9.8 | 750 | Example Study B |
Note: These are representative values from hypothetical studies based on trends observed in the literature. Actual values will vary depending on the specific formulation and synthesis conditions.
Polyesters
While specific data for DMPA in polyesters is less common in publicly available literature, studies on copolyesters with other carboxylic acid-containing comonomers show that their incorporation generally decreases tensile strength and modulus while increasing flexibility and elongation at break. This is due to the disruption of chain packing and reduction in crystallinity. However, the ionic groups can also lead to the formation of ionic aggregates, which can act as physical crosslinks and potentially increase stiffness at higher concentrations.
| Polymer System | Carboxylic Acid Comonomer (%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| PBT-co-adipic acid | 0 | 55 | 2300 | 300 | General Polyester Data |
| PBT-co-adipic acid | 10 | 45 | 1800 | 450 | General Polyester Data |
| PLA-co-glycolic acid | 0 | 60 | 3000 | 5 | General Polyester Data |
| PLA-co-glycolic acid | 15 | 50 | 2500 | 50 | General Polyester Data |
Note: This table presents generalized data for copolyesters to illustrate the expected trend. The effect of DMPA may vary.
Hydrogels
In hydrogels, DMPA can act as a crosslinker. Increasing the crosslinker density generally leads to a higher Young's modulus and lower swelling ratio. The carboxylic acid groups of DMPA can also contribute to the network through hydrogen bonding and ionic interactions, further influencing the mechanical properties.
| Hydrogel System | DMPA Crosslinker (mol%) | Young's Modulus (kPa) | Swelling Ratio (%) | Reference |
| PEG-based Hydrogel | 1 | 25 | 1200 | Example Hydrogel Study |
| PEG-based Hydrogel | 3 | 75 | 800 | Example Hydrogel Study |
| PAA-based Hydrogel | 0.5 | 15 | 1500 | Example Hydrogel Study |
| PAA-based Hydrogel | 1.5 | 50 | 950 | Example Hydrogel Study |
Note: This table provides illustrative data on the effect of a crosslinker with carboxylic acid functionality, reflecting the expected influence of DMPA.
Experimental Protocols
To ensure reproducibility and accuracy in assessing the mechanical properties of polymers, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer sample.
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638. The specimens can be prepared by injection molding, compression molding, or machining from a sheet.
-
Conditioning: Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Testing Machine: Use a universal testing machine (UTM) equipped with grips suitable for holding the specimens. The UTM should have a calibrated load cell and an extensometer to measure strain accurately.
-
Procedure:
-
Measure the width and thickness of the narrow section of the dumbbell specimen.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the specimen's gauge section.
-
Set the crosshead speed as specified in the standard (typically 5 mm/min for rigid plastics).
-
Start the test and record the load and extension data until the specimen fractures.
-
-
Data Analysis:
-
Calculate the tensile stress by dividing the load by the initial cross-sectional area.
-
Calculate the tensile strain by dividing the change in gauge length by the initial gauge length.
-
Plot the stress-strain curve.
-
Determine the Young's modulus from the initial linear portion of the stress-strain curve.
-
The tensile strength is the maximum stress the material can withstand.
-
The elongation at break is the strain at which the specimen fractures.
-
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of a polymer, including storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature or frequency.
Standard: ASTM D4065 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures.
Methodology:
-
Specimen Preparation: Prepare rectangular specimens of appropriate dimensions for the DMA instrument's clamping system.
-
Instrument Setup:
-
Select the appropriate test mode (e.g., tensile, three-point bending, or cantilever).
-
Calibrate the instrument for temperature and force.
-
-
Procedure:
-
Mount the specimen in the clamps.
-
Set the test parameters: temperature range, heating rate (e.g., 3 °C/min), frequency (e.g., 1 Hz), and strain amplitude (within the linear viscoelastic region).
-
Start the temperature sweep and record the storage modulus, loss modulus, and tan delta as a function of temperature.
-
-
Data Analysis:
-
Plot E', E'', and tan delta versus temperature.
-
The glass transition temperature (Tg) can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer.
Methodology:
-
Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Set the atmosphere (e.g., nitrogen or air) and the gas flow rate.
-
-
Procedure:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset of decomposition temperature indicates the beginning of thermal degradation.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
The following diagram outlines a typical experimental workflow for investigating the influence of DMPA on the mechanical properties of a polymer.
Caption: Experimental Workflow for DMPA Influence Investigation.
Conclusion
The incorporation of this compound (DMPA) is a versatile strategy for tuning the mechanical properties of polymers. In polyurethanes, it is instrumental in forming stable aqueous dispersions and generally enhances tensile strength and modulus at the expense of elongation. For polyesters and hydrogels, DMPA's influence is primarily through the introduction of hydrophilic and ionic groups, which can disrupt crystallinity in the former and act as a crosslinking and modifying agent in the latter. The precise effects are highly dependent on the specific polymer system, the concentration of DMPA, and the synthesis conditions. By following standardized experimental protocols, researchers can accurately characterize these effects and design polymers with tailored mechanical properties for a wide range of applications, from advanced coatings and adhesives to innovative biomaterials and drug delivery systems.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications [mdpi.com]
Safety Operating Guide
2,2-Bis(hydroxymethyl)propionic acid proper disposal procedures
Essential guidance for the safe and compliant disposal of 2,2-Bis(hydroxymethyl)propionic acid (DMPA), ensuring the protection of laboratory personnel and the environment.
The proper disposal of this compound (CAS No. 4767-03-7), also known as DMPA, is crucial for maintaining a safe laboratory environment and adhering to regulatory standards. This document outlines the necessary procedures for its handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is critical to mitigate risks associated with handling chemical waste.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear compatible, chemical-resistant gloves to prevent skin exposure.[2] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | If dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] |
It is imperative to avoid breathing dust and to prevent contact with skin and eyes.[4] Work should be conducted in a well-ventilated area, and eyewash stations and safety showers must be readily accessible.[1]
Step-by-Step Disposal Protocol
Adherence to local, state, and federal regulations is mandatory for all waste disposal.[4] The following steps provide a general framework for the safe disposal of DMPA.
1. Waste Collection and Storage:
-
Collect waste DMPA in its original container or a clearly labeled, closed, and suitable container for disposal.[2] Do not mix with other waste materials.
-
For spills, carefully sweep or shovel the solid material into the designated waste container, ensuring to avoid the generation of dust.[1]
-
Store the waste container in a secure, locked-up, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][4]
2. Selection of Disposal Method:
-
The primary recommended method of disposal is to send the material to an approved waste disposal plant.[1][3]
-
An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by licensed professionals at a designated facility.
3. Handling of Contaminated Materials:
-
Any packaging that has been in contact with DMPA should be handled as if it were the substance itself.
-
Completely emptied packages may be eligible for recycling, but this should be verified with local waste management authorities.[5]
-
Do not allow wash water from cleaning contaminated equipment to enter drains.[4] This water should be collected and treated as chemical waste.
4. Environmental Protection:
-
Under no circumstances should DMPA or its containers be disposed of in drains, soil, or surface water.[2][4] All efforts should be made to avoid environmental release.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
